Product packaging for L-Threonolactone(Cat. No.:CAS No. 21730-93-8)

L-Threonolactone

Cat. No.: B127951
CAS No.: 21730-93-8
M. Wt: 118.09 g/mol
InChI Key: SGMJBNSHAZVGMC-STHAYSLISA-N
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Description

(3R,4S)-3,4-dihydroxyoxolan-2-one, commonly known as L-Threonolactone, is a chemical compound with the molecular formula C4H6O4 and a molecular weight of 118.09 g/mol . It is a purine nucleoside analog noted for its broad antitumor activity, particularly in targeting indolent lymphoid malignancies . The primary anticancer mechanisms identified for this compound rely on the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in target cells, making it a valuable tool for oncological research and investigating novel cancer therapeutics . Beyond its direct antitumor applications, this lactone serves as a versatile chiral synthon and biochemical intermediate. Researchers utilize it as a fundamental building block in the total synthesis of more complex natural products, such as certain leukotrienes and alkaloids, leveraging its defined stereochemistry . Its role in biochemical pathways is also significant, as it acts as a precursor in the biosynthesis of 4-phospho-D-erythronate, a key intermediate in the pathway toward pyridoxal 5'-phosphate (Vitamin B6) in some microorganisms . Modern synthetic approaches for producing this compound focus on efficiency and sustainability, including advanced methodologies like continuous flow synthesis, which offers a lower environmental burden compared to traditional batch processing . This product is intended for research purposes in a laboratory setting and is strictly labeled For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O4 B127951 L-Threonolactone CAS No. 21730-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMJBNSHAZVGMC-STHAYSLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369232
Record name (3R,4S)-3,4-dihydroxydihydrofuran-2(3H)-one
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Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Threonolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000940
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

21730-93-8
Record name (3R,4S)-Dihydro-3,4-dihydroxy-2(3H)-furanone
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URL https://commonchemistry.cas.org/detail?cas_rn=21730-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4S)-3,4-dihydroxydihydrofuran-2(3H)-one
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Record name Threonolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000940
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of L-Threonolactone from L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing L-Threonolactone from the readily available starting material, L-Ascorbic Acid (Vitamin C). This compound is a significant degradation product of L-Ascorbic Acid and a key intermediate in various biological processes. This document details three core synthetic methodologies: autoxidation, permanganate (B83412) oxidation of a protected L-ascorbic acid derivative, and hydrogen peroxide-mediated oxidation. Each method is presented with detailed experimental protocols, a comparative analysis of quantitative data, and visual representations of the chemical pathways and workflows to aid in laboratory-scale synthesis and process development.

Introduction

This compound, the γ-lactone of L-threonic acid, is a naturally occurring metabolite of L-ascorbic acid.[1] Its synthesis is of interest to researchers studying the degradation pathways of Vitamin C and to those in drug development who may utilize it as a chiral building block or investigate its biological activities. This guide focuses on the chemical conversion of L-ascorbic acid to this compound, providing practical and detailed methodologies for its preparation.

Synthetic Pathways Overview

There are three primary methods for the synthesis of this compound from L-ascorbic acid, each with distinct advantages and disadvantages in terms of yield, purity, and experimental complexity.

  • Autoxidation: This method involves the direct oxidation of L-ascorbic acid in the presence of oxygen. It is a straightforward approach but typically results in low yields of this compound as it is a minor product alongside dehydro-L-ascorbic acid and oxalic acid.[1][2]

  • Permanganate Oxidation of 5,6-O-Isopropylidene-L-Ascorbic Acid: This two-step process involves the protection of the C5 and C6 hydroxyl groups of L-ascorbic acid, followed by oxidation with potassium permanganate. This method has been reported to produce crystalline this compound in significantly higher yields.[3]

  • Hydrogen Peroxide Oxidation: This route utilizes hydrogen peroxide to oxidize L-ascorbic acid to L-threonic acid, which is then converted to this compound through lactonization. This method offers a direct oxidation approach with potentially high yields of the intermediate acid.

The following sections provide detailed experimental protocols for each of these synthetic pathways.

Experimental Protocols

Method 1: Autoxidation of L-Ascorbic Acid

This protocol is based on the reported autoxidation of L-ascorbic acid in a methanolic solution.[2]

Experimental Workflow: Autoxidation

Autoxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve L-Ascorbic Acid in Methanol (B129727) B Bubble Oxygen Gas (200 mL/min, 60 min, 25°C) A->B Reaction Start C Solvent Evaporation B->C Reaction Quench D Column Chromatography (Silica Gel) C->D Purification E Characterization (NMR, MS) D->E Analysis

Caption: A generalized workflow for the synthesis of this compound via autoxidation of L-ascorbic acid.

Protocol:

  • Preparation of L-Ascorbic Acid Solution: Dissolve recrystallized L-ascorbic acid in methanol to a final concentration of 50 µM in a reaction chamber.[2]

  • Oxygenation: Introduce oxygen gas into the solution through a glass filter at a flow rate of 200 mL/min for 60 minutes at 25°C. The reaction chamber should be kept in a dark place to prevent photo-oxygenation.[2]

  • Reaction Monitoring: The progress of the reaction can be monitored by HPLC to measure the disappearance of L-ascorbic acid.[2]

  • Work-up: After the reaction is complete, the methanol is removed under reduced pressure to yield a crude mixture.

  • Purification: The crude product is subjected to column chromatography on silica (B1680970) gel. A gradient elution system of ethyl acetate (B1210297) in hexanes can be employed to separate this compound from the other reaction products.

  • Characterization: The purified this compound should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Method 2: Permanganate Oxidation of 5,6-O-Isopropylidene-L-Ascorbic Acid

This two-step synthesis first involves the protection of L-ascorbic acid, followed by oxidation.

Reaction Pathway: Permanganate Oxidation

Permanganate_Oxidation_Pathway L-Ascorbic Acid L-Ascorbic Acid 5,6-O-Isopropylidene-\nL-Ascorbic Acid 5,6-O-Isopropylidene- L-Ascorbic Acid L-Ascorbic Acid->5,6-O-Isopropylidene-\nL-Ascorbic Acid Acetone (B3395972), H+ This compound This compound 5,6-O-Isopropylidene-\nL-Ascorbic Acid->this compound KMnO4

Caption: The two-step synthesis of this compound via protection and subsequent permanganate oxidation.

Step 1: Synthesis of 5,6-O-Isopropylidene-L-Ascorbic Acid

This protocol is adapted from established procedures.[4][5]

  • Reaction Setup: In a flask, suspend L-ascorbic acid (1.0 mole) in acetone (9.6 moles). Cool the mixture to -5°C with nitrogen substitution.[5]

  • Acid Addition: Slowly add 28% fuming sulfuric acid (0.2 moles) to the cooled suspension.[5]

  • Reaction: Stir the mixture at -5°C for 17 hours.[5]

  • Isolation: Filter the reaction mixture and wash the resulting solid with cold acetone to obtain 5,6-O-isopropylidene-L-ascorbic acid as a wet cake.[5]

Step 2: Oxidation to this compound

This part of the protocol is based on the improved method by Perel and Dayton, which reportedly achieves a 65% yield of crystalline lactone.[3] The specific details of the improved protocol would be found in the original publication by Perel, J. M., & Dayton, P. G. (1960). A Convenient Synthesis of Crystalline this compound. The Journal of Organic Chemistry, 25(11), 2044–2045. A general procedure is outlined below.

  • Dissolution: Dissolve 5,6-O-isopropylidene-L-ascorbic acid in a suitable solvent such as acetone or a mixture of acetone and water.

  • Oxidation: Cool the solution in an ice bath and slowly add a solution of potassium permanganate. The reaction is typically exothermic and the temperature should be maintained below 5°C.

  • Quenching: After the reaction is complete (indicated by the disappearance of the purple permanganate color), the excess permanganate is quenched by the addition of a reducing agent like sodium bisulfite.

  • Work-up: The manganese dioxide precipitate is removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the crystalline product.

Method 3: Hydrogen Peroxide Oxidation of L-Ascorbic Acid

This method involves the oxidation of L-ascorbic acid to L-threonic acid, followed by lactonization. The protocol for the oxidation step is adapted from a patent describing the synthesis of L-threonic acid salts.[6]

Reaction Pathway: Hydrogen Peroxide Oxidation

H2O2_Oxidation_Pathway L-Ascorbic Acid L-Ascorbic Acid L-Threonic Acid L-Threonic Acid L-Ascorbic Acid->L-Threonic Acid H2O2 This compound This compound L-Threonic Acid->this compound Heat or Acid Catalyst

Caption: The two-step synthesis of this compound via hydrogen peroxide oxidation and subsequent lactonization.

Step 1: Synthesis of L-Threonic Acid

  • Reaction Setup: Dissolve L-ascorbic acid (e.g., 10 kg) in deionized water (e.g., 200 L).[6]

  • Oxidation: Add 35% hydrogen peroxide (e.g., 12 L) while maintaining the temperature below 20°C.[6]

  • Salification (optional but recommended): Slowly add a metal hydroxide (B78521), such as calcium hydroxide (e.g., 4.5 kg), to control the pH and facilitate the reaction. The reaction temperature is then maintained at 35°C for 3 hours.[6]

  • Work-up: After the reaction, remove any excess hydrogen peroxide, for example, by adding catalase. Filter the solution. If a metal hydroxide was used, the metal ions can be removed using an ion-exchange resin (e.g., Zeo-karb).[6]

  • Isolation: Concentrate the solution to a syrup and crystallize the L-threonic acid from a solvent such as ethanol.[6]

Step 2: Lactonization of L-Threonic Acid

  • Acid-catalyzed Lactonization: Dissolve the purified L-threonic acid in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the lactonization.

  • Purification: After the reaction is complete, cool the mixture, wash with a saturated sodium bicarbonate solution to remove the acid catalyst, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies.

ParameterAutoxidationPermanganate OxidationHydrogen Peroxide Oxidation
Starting Material L-Ascorbic Acid5,6-O-Isopropylidene-L-Ascorbic AcidL-Ascorbic Acid
Key Reagents O2, MethanolKMnO4H2O2
Reaction Time ~1 hour~17 hours (protection) + oxidation time3-6 hours (oxidation) + lactonization time
Reaction Temperature 25°C-5°C (protection), <5°C (oxidation)<20°C then 35°C (oxidation)
Reported Yield ~1.8%[2]Up to 65%[3]Up to 65% (for L-threonic acid)[6]
Product Form In a mixtureCrystallineL-threonic acid intermediate

Conclusion

This technical guide has detailed three distinct and viable synthetic routes for the preparation of this compound from L-ascorbic acid. The choice of method will depend on the specific requirements of the researcher, including desired yield, purity, and available laboratory resources. The permanganate oxidation of protected L-ascorbic acid appears to be the most efficient method for obtaining high yields of crystalline this compound. The hydrogen peroxide oxidation route also presents a promising alternative, particularly if L-threonic acid is the desired intermediate. The autoxidation method, while simple, is less practical for preparative scale synthesis due to its low yield. The provided protocols and data should serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

The Biological Function of L-Threonolactone in Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threonolactone, a lactone derivative of L-threonic acid, is primarily recognized as a metabolic byproduct of L-ascorbic acid (Vitamin C) degradation. While research on the direct and independent biological functions of this compound is limited, its open-chain form, L-threonate, has garnered significant attention for its role in facilitating nutrient transport and potential therapeutic applications. This technical guide synthesizes the current understanding of this compound, focusing on its metabolic origins, the established biological activities of L-threonate, and the inferred functions within cellular systems. We will explore its formation, its role in nutrient delivery, particularly of magnesium to the brain, and potential, less-studied cellular effects. This document aims to provide a comprehensive overview for researchers and professionals in drug development interested in the cellular roles of ascorbate (B8700270) metabolites.

Introduction

This compound is a molecule of interest primarily due to its origin as a product of L-ascorbic acid oxidation.[1] The biological significance of many metabolic byproducts is increasingly being recognized, with some playing active roles in cellular signaling and homeostasis. This guide provides an in-depth examination of the current scientific literature pertaining to this compound and its biologically more studied counterpart, L-threonate.

Metabolic Origin of this compound

This compound is formed through the oxidative degradation of L-ascorbic acid. This process is a natural part of Vitamin C metabolism and catabolism.

Ascorbic Acid Oxidation Pathway

The autoxidation of L-ascorbic acid, particularly in the presence of metal ion catalysts, leads to the formation of dehydro-L-ascorbic acid (DASA) as the primary oxidation product. Subsequently, DASA can be hydrolyzed to 2,3-diketo-L-gulonic acid. The cleavage of the carbon chain of these intermediates results in the formation of smaller molecules, including this compound and oxalic acid.[1][2] In plants, two primary routes of ascorbate breakdown have been identified: one yielding oxalate (B1200264) and threonate, and another producing tartrate and glycolaldehyde.[2]

Ascorbic_Acid_Degradation cluster_0 Ascorbic Acid Catabolism L-Ascorbic_Acid L-Ascorbic_Acid Dehydro-L-Ascorbic_Acid Dehydro-L-Ascorbic_Acid L-Ascorbic_Acid->Dehydro-L-Ascorbic_Acid Oxidation 2,3-diketo-L-gulonic_acid 2,3-diketo-L-gulonic_acid Dehydro-L-Ascorbic_Acid->2,3-diketo-L-gulonic_acid Hydrolysis This compound This compound 2,3-diketo-L-gulonic_acid->this compound C2-C3 Cleavage Oxalic_Acid Oxalic_Acid 2,3-diketo-L-gulonic_acid->Oxalic_Acid C2-C3 Cleavage

Figure 1: Simplified pathway of L-ascorbic acid degradation leading to this compound.

Biological Activity of L-Threonate

Most of the known biological functions are attributed to L-threonate, the salt form of L-threonic acid, which exists in equilibrium with this compound.

Facilitation of Magnesium Transport to the Brain

The most well-documented role of L-threonate is as a component of the nutritional supplement Magnesium L-threonate (MgT).[3] L-threonate is believed to act as a carrier that enhances the bioavailability of magnesium and facilitates its transport across the blood-brain barrier.[4][5] This leads to an increase in magnesium concentration within neurons.[4]

The proposed mechanism involves L-threonate's ability to modulate cellular uptake of magnesium, although the precise transporters involved are still under investigation. The elevation of brain magnesium levels has been linked to increased synaptic density and plasticity, which are crucial for cognitive functions.[4] Animal studies have suggested that MgT may be the most effective form of magnesium for increasing concentrations in brain cells.[6] This has led to research into its potential benefits for managing brain disorders such as depression, Alzheimer's disease, and age-related memory loss.[6][7]

Magnesium_Transport cluster_blood Bloodstream cluster_brain Brain MgT Magnesium L-Threonate (MgT) BBB Blood-Brain Barrier MgT->BBB Crosses Neuron Neuron Cognitive_Function Enhanced Synaptic Plasticity & Cognitive Function Neuron->Cognitive_Function Leads to Mg_ion Mg²⁺ Mg_ion->Neuron Enters Neuron BBB->Mg_ion Releases Mg²⁺

Figure 2: Proposed mechanism of Magnesium L-threonate crossing the blood-brain barrier.
Potential Role in Hair Growth

An in vitro study has suggested that L-threonate may have potential applications in the treatment of androgenic alopecia.[8] The study reported that L-threonate inhibits the expression of Dickkopf-1 (DKK1), a protein that is induced by dihydrotestosterone (B1667394) and is implicated in hair loss.[8][9][10] Further research is needed to validate these findings in vivo.

Cellular Catabolism

Recent research has identified a catabolic pathway for L-threonate in certain bacteria.[11] This pathway involves a novel 2-oxo-tetronate kinase and ultimately degrades L-threonate into dihydroxyacetone phosphate (B84403) (DHAP), an intermediate in glycolysis.[11] The existence of such a pathway suggests that L-threonate can be actively metabolized by some organisms.

Quantitative Data

Currently, there is a paucity of quantitative data in the public domain regarding the direct biological effects of this compound on cellular targets. The majority of available data relates to the formulation of Magnesium L-threonate.

Compound/FormulationSubjectObservationReference
Magnesium L-threonateAnimal modelsIncreased magnesium concentration in brain cells[6]
Magnesium L-threonateAlzheimer's mouse modelAttenuation of adult hippocampal neurogenesis impairment[7]
L-threonateHuman hair dermal papilla cells (in vitro)Inhibition of DKK1 expression[8]

Experimental Protocols

Detailed experimental protocols for the direct investigation of this compound's biological functions are not widely published. However, based on the inferred activities and its chemical nature, the following methodologies could be employed.

Protocol for Assessing Neuronal Uptake

Objective: To determine if this compound or L-threonate enhances the uptake of cations (e.g., Mg²⁺) into neuronal cells.

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Treatment: Incubate the cells with varying concentrations of this compound or sodium L-threonate in the presence of a fixed concentration of MgCl₂. A control group with MgCl₂ alone should be included.

  • Uptake Measurement: After the incubation period, lyse the cells and measure the intracellular magnesium concentration using inductively coupled plasma mass spectrometry (ICP-MS).

  • Analysis: Compare the intracellular magnesium levels between the control and treated groups to determine if this compound/L-threonate facilitates magnesium uptake.

Neuronal_Uptake_Workflow Start Start Cell_Culture Culture Neuronal Cells (e.g., SH-SY5Y) Start->Cell_Culture Treatment Incubate with: - Control (MgCl₂) - this compound + MgCl₂ - L-threonate + MgCl₂ Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis ICPMS Measure Intracellular Mg²⁺ via ICP-MS Lysis->ICPMS Analysis Compare Mg²⁺ Levels ICPMS->Analysis End End Analysis->End

Figure 3: Experimental workflow for assessing neuronal magnesium uptake.
Protocol for DKK1 Expression Analysis

Objective: To verify the effect of L-threonate on DKK1 expression in human hair dermal papilla cells (HHDPCs).

  • Cell Culture: Culture primary HHDPCs.

  • Treatment: Treat the cells with dihydrotestosterone (DHT) to induce DKK1 expression. A subset of DHT-treated cells will also be co-incubated with varying concentrations of L-threonate.

  • Gene Expression Analysis: After treatment, extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of DKK1.

  • Protein Analysis: Perform a Western blot on cell lysates to determine the protein levels of DKK1.

  • Analysis: Compare DKK1 mRNA and protein levels between the different treatment groups.

Conclusion and Future Directions

The current body of scientific literature indicates that this compound is a minor metabolite of L-ascorbic acid degradation. While its direct biological functions remain largely unexplored, its corresponding acid, L-threonic acid, has demonstrated a significant role as a carrier molecule for enhancing magnesium delivery to the brain. This has opened avenues for the development of nutraceuticals aimed at improving cognitive health. The preliminary in vitro findings on L-threonate's ability to inhibit DKK1 expression also warrant further investigation for potential applications in dermatology.

Future research should focus on elucidating any direct signaling roles of this compound within cells. Investigating its interaction with cellular receptors, enzymes, and transporters will be crucial to fully understand its biological significance beyond being a mere degradation product of Vitamin C. Furthermore, comprehensive in vivo studies are necessary to validate the therapeutic potential suggested by initial in vitro experiments.

References

L-Threonolactone: Re-evaluating its Role Beyond a Purine Nucleoside Analog

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a notable absence of evidence to support the classification of L-Threonolactone as a purine (B94841) nucleoside analog with anticancer properties. While some commercial chemical suppliers list it as such, this designation is not substantiated by publicly available research data. This guide addresses the initial query and explores the established biological significance of this compound, pivoting from the uncorroborated claim of it being a purine nucleoside analog to its scientifically supported roles.

Misclassification as a Purine Nucleoside Analog

Initial searches for this compound as a purine nucleoside analog lead to several chemical supplier websites that categorize it within this class of compounds.[1] These suppliers suggest that, like other purine nucleoside analogs, it may exhibit antitumor activity through the inhibition of DNA synthesis and induction of apoptosis. However, a thorough investigation into primary scientific literature, including peer-reviewed journals and patent databases, fails to yield any studies that investigate or confirm this mechanism of action for this compound. There is a lack of published research demonstrating its ability to mimic purine nucleosides, inhibit DNA polymerases, or induce apoptosis in cancer cell lines.

Therefore, the creation of an in-depth technical guide on this compound as a purine nucleoside analog, complete with quantitative data, experimental protocols, and signaling pathways, is not feasible due to the absence of foundational scientific evidence.

Established Biological Roles of this compound and L-Threonic Acid

Contrary to the unsubstantiated claims of its role as a purine nucleoside analog, this compound and its parent compound, L-Threonic acid, are well-documented in scientific literature for their roles in other biological contexts.

Metabolite of Ascorbic Acid (Vitamin C): L-Threonic acid is a known major metabolite of L-ascorbic acid (Vitamin C) in humans.[2][3] The metabolic breakdown of Vitamin C leads to the formation of L-Threonic acid, which can then be further metabolized.

Cognitive Function and Magnesium L-Threonate: A significant body of research has focused on L-Threonic acid in the form of Magnesium L-Threonate. Studies have indicated that this compound can enhance learning and memory and may have potential therapeutic applications in neurodegenerative diseases.[4] The proposed mechanism involves the ability of L-Threonate to facilitate the transport of magnesium into brain cells, thereby increasing synaptic density and plasticity.

Synthesis and Chemical Derivatives: The synthesis of this compound and its derivatives has been described in the chemical literature.[5][6] These studies focus on the chemical properties and potential applications of these compounds in various fields, but do not provide evidence for their action as purine nucleoside analogs. A patent also exists for novel L-Threonic acid derivatives for potential use as supplements or in pharmaceutical compositions, highlighting its relevance in nutritional and medicinal chemistry outside the realm of cancer therapeutics.[7]

The General Landscape of Lactones in Cancer Research

While this compound itself lacks evidence as an anticancer agent, it is important to note that other compounds containing a lactone ring structure have been investigated for their potential antitumor activities.[8] This broad class of compounds has shown promise in preclinical studies, but these findings are not directly transferable to this compound without specific experimental validation.

Conclusion

References

The Discovery and Isolation of L-Threonolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threonolactone, a γ-lactone, is a molecule of interest due to its structural relationship with L-ascorbic acid (Vitamin C) and its potential biological relevance. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, with a focus on its chemical synthesis and formation through oxidative processes. This document consolidates available quantitative data, details experimental methodologies, and presents visual representations of the synthetic pathways. While this compound is a known product of L-ascorbic acid oxidation, its specific biological signaling pathways are not yet well-elucidated in publicly available research. This guide aims to serve as a foundational resource for researchers interested in the chemistry and potential applications of this compound.

Chemical Properties and Identification

This compound is a gamma-lactone with the chemical formula C₄H₆O₄ and a molecular weight of 118.09 g/mol .[1] It is also known by other names including L-threonic acid γ-lactone and (3R,4S)-dihydro-3,4-dihydroxy-2(3H)-furanone.

PropertyValueReference
Molecular Formula C₄H₆O₄[1]
Molecular Weight 118.09 g/mol [1]
Synonyms L-threonic acid γ-lactone, (3R,4S)-dihydro-3,4-dihydroxy-2(3H)-furanone
CAS Number 21730-93-8[1]

Synthesis and Isolation of this compound

The primary methods for obtaining this compound involve direct chemical synthesis and its isolation as a product of L-ascorbic acid oxidation.

Convenient Synthesis of Crystalline this compound
Formation from Autoxidation of L-Ascorbic Acid

This compound is a known product of the autoxidation of L-ascorbic acid.[3] This process involves the oxidative cleavage of the carbon-carbon double bond in L-ascorbic acid.

A study on the autoxidation of L-ascorbic acid in methanol (B129727) in the absence of heavy metal ion catalysts identified this compound as a minor oxidation product, alongside dehydro-L-ascorbic acid (the main product) and oxalic acid.[3][4]

Experimental Conditions and Yields from L-Ascorbic Acid Autoxidation:

ParameterValueReference
Starting Material L-Ascorbic Acid (50 µM in Methanol)[4]
Reaction Time 30 minutes[4]
Temperature 25°C[4]
Yield of this compound 1.8%[4]
Yield of Oxalic Acid 1.8%[4]
Yield of Dehydro-L-ascorbic Acid 21.0%[4]
Remaining L-Ascorbic Acid 74.7%[4]

The equimolar production of this compound and oxalic acid suggests a reaction mechanism involving the cleavage of the C(2)-C(3) bond of L-ascorbic acid.[4]

Experimental Protocols

General Protocol for the Autoxidation of L-Ascorbic Acid

The following is a generalized protocol based on the described experimental setup for the formation of this compound from L-ascorbic acid.[4]

  • Preparation of Solution: Dissolve recrystallized L-ascorbic acid in methanol to a final concentration of 50 µM.

  • Initiation of Autoxidation: Introduce oxygen gas into the solution through a glass filter at a controlled flow rate (e.g., 200 mL/min) for a specified duration (e.g., 30 to 60 minutes) at 25°C. The reaction should be conducted in the dark to prevent photochemical side reactions.

  • Monitoring the Reaction: The concentrations of L-ascorbic acid, dehydro-L-ascorbic acid, this compound, and oxalic acid can be monitored using High-Performance Liquid Chromatography (HPLC).

    • Column: LiChrosorb-NH₂ (250 x 4.6 mm i.d.)

    • Mobile Phase: Acetonitrile:Water:Acetic Acid (50:20:2, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at 254 nm

Visualizing the Formation of this compound

The formation of this compound from L-ascorbic acid can be depicted as a key transformation in the oxidative degradation pathway of Vitamin C.

G cluster_0 Autoxidation of L-Ascorbic Acid L_Ascorbic_Acid L-Ascorbic Acid Dehydro_L_Ascorbic_Acid Dehydro-L-Ascorbic Acid (Major Product) L_Ascorbic_Acid->Dehydro_L_Ascorbic_Acid Oxidation C2_C3_Fission C(2)-C(3) Fission L_Ascorbic_Acid->C2_C3_Fission Oxidative Cleavage Oxygen Oxygen (O2) L_Threonolactone This compound (Minor Product) C2_C3_Fission->L_Threonolactone Oxalic_Acid Oxalic Acid (Minor Product) C2_C3_Fission->Oxalic_Acid

Caption: Oxidative pathway of L-Ascorbic Acid to this compound.

Biological Significance and Future Directions

While the chemical synthesis and formation of this compound are documented, its specific biological roles and signaling pathways remain an area for further investigation. Its structural similarity to L-ascorbic acid suggests potential involvement in related metabolic or antioxidant processes. Future research could focus on elucidating the biological activities of this compound, including its potential interactions with cellular signaling cascades, and exploring its therapeutic or nutraceutical applications. The lack of detailed studies on its direct biological effects presents an opportunity for novel research in the fields of biochemistry and drug discovery.

References

The Role of L-Threonolactone in Vitamin C Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ascorbic acid (vitamin C) is an essential nutrient with a well-established role as a potent antioxidant and enzymatic cofactor. While the biosynthetic pathways of vitamin C are extensively studied, its catabolism is a complex process yielding a variety of degradation products. This technical guide provides an in-depth exploration of the role of L-Threonolactone, a key metabolite in the degradation of vitamin C. Contrary to its potential consideration as a direct intermediate in biosynthesis, evidence strongly supports its position as a significant catabolite. This document details the formation of this compound from L-ascorbic acid, its subsequent enzymatic conversion, and presents quantitative data and detailed experimental protocols for its analysis. The signaling pathways and experimental workflows are visualized to provide a clear and comprehensive understanding for researchers in the fields of biochemistry, nutrition, and drug development.

Introduction

Vitamin C is indispensable for human health, primarily obtained through dietary sources. Its degradation in vivo and in vitro is a critical area of study, impacting its bioavailability, stability in pharmaceutical and food preparations, and its overall metabolic fate. The oxidative degradation of L-ascorbic acid leads to the formation of several smaller molecules, with L-threonic acid, in equilibrium with its lactone form, this compound, being a prominent four-carbon product. Understanding the metabolic pathway of this compound is crucial for a complete picture of vitamin C metabolism and its physiological implications.

The Formation of this compound from L-Ascorbic Acid

This compound is not a direct intermediate in the primary biosynthetic pathways of L-ascorbic acid in plants and animals. Instead, it arises from the oxidative degradation of vitamin C. The initial step in this process is the two-electron oxidation of L-ascorbic acid to dehydro-L-ascorbic acid (DHA). DHA is an unstable molecule that can be recycled back to ascorbic acid or undergo irreversible hydrolysis to 2,3-diketo-L-gulonic acid. It is the subsequent oxidative cleavage of these intermediates that yields L-threonic acid and other products like oxalic acid.[1]

The primary cleavage of the carbon chain in vitamin C catabolism can occur between C2-C3 or C4-C5, with the former leading to the formation of L-threonic acid (from carbons 3-6) and oxalic acid (from carbons 1-2).[1][2] This process can be initiated by various reactive oxygen species.

Diagram of L-Ascorbic Acid Degradation to this compound

Ascorbic_Acid_Degradation Ascorbic_Acid L-Ascorbic Acid DHA Dehydro-L-Ascorbic Acid (DHA) Ascorbic_Acid->DHA Oxidation DKG 2,3-Diketo-L-gulonic Acid DHA->DKG Hydrolysis Threonic_Acid L-Threonic Acid DKG->Threonic_Acid Oxidative Cleavage (C2-C3) Oxalic_Acid Oxalic Acid DKG->Oxalic_Acid Oxidative Cleavage (C2-C3) Threonolactone This compound Threonic_Acid->Threonolactone Lactonization (Equilibrium)

Caption: Oxidative degradation pathway of L-ascorbic acid to this compound.

Quantitative Analysis of L-Threonic Acid Formation

The yield of L-threonic acid from the degradation of L-ascorbic acid is dependent on various factors, including pH, temperature, the presence of oxygen, and metal catalysts. While comprehensive quantitative data across all conditions is sparse in the literature, some studies provide insights into the efficiency of this conversion.

ConditionStarting MaterialOxidantYield of L-Threonic Acid/SaltReference
Alkaline conditionsL-Ascorbic AcidHydrogen Peroxide>77% (as calcium L-threonate)[3]
0-40°C, 3-6 hoursL-Ascorbic AcidHydrogen Peroxide with metal hydroxideHigh yield (shortened reaction time)[4]
Acidic aqueous solution (pH < 2), 100°C, 2hL-Ascorbic AcidAerobicFurfural is the prime product[5]
Guava juice, 25°C and 35°C, 7 daysL-Ascorbic AcidAerobic23.4% and 56.4% degradation of ascorbic acid, respectively[6]

Enzymatic Metabolism of L-Threonic Acid

Once formed, L-threonic acid can be further metabolized by specific enzymes. The key enzyme identified in this pathway is L-threonate 3-dehydrogenase (EC 1.1.1.129) .

L-Threonate 3-Dehydrogenase

This enzyme catalyzes the NAD+-dependent oxidation of L-threonate to 3-dehydro-L-threonate.[7] It belongs to the family of oxidoreductases and plays a role in ascorbate (B8700270) and aldarate metabolism.[7]

In plants like Arabidopsis, a unique multi-domain protein, designated as L-threonate metabolizing domains (LTD), is essential for L-threonate metabolism and exhibits L-threonate dehydrogenase activity.[8]

Diagram of L-Threonic Acid Metabolism

Threonic_Acid_Metabolism cluster_pathway Metabolic Pathway cluster_enzyme Enzyme and Cofactor Threonic_Acid L-Threonic Acid Dehydro_Threonate 3-Dehydro-L-threonic Acid Threonic_Acid->Dehydro_Threonate L-threonate 3-dehydrogenase Further_Metabolites Further Metabolites (e.g., Tartrate, CO2) Dehydro_Threonate->Further_Metabolites Enzyme L-threonate 3-dehydrogenase NAD NAD+ NADH NADH + H+ HPLC_Workflow Sample Biological Sample (Plasma or Urine) Preparation Sample Preparation (Protein Precipitation/Dilution) Sample->Preparation Centrifugation Centrifugation Preparation->Centrifugation Injection HPLC Injection Centrifugation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (ESI-, MRM) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

References

L-Threonolactone: A Purine Nucleoside Analog's Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 18, 2025 – Emerging research has identified L-Threonolactone as a purine (B94841) nucleoside analog with potential antitumor properties. This technical guide provides an in-depth analysis of its putative mechanism of action in cancer cells, drawing from available data on its chemical classification and the activities of its related compounds. The primary proposed mechanisms center on the inhibition of DNA synthesis and the induction of apoptosis, characteristic of purine nucleoside analogs used in cancer therapy.

Core-Mechanism: Interference with Nucleic Acid Synthesis

As a purine nucleoside analog, this compound is hypothesized to exert its primary anticancer effect by interfering with the synthesis of nucleic acids.[1] Purine analogs are structurally similar to natural purines (adenine and guanine) and can act as antimetabolites.[2] These molecules can disrupt the normal cellular processes of DNA and RNA synthesis, which are critical for the rapid proliferation of cancer cells.[3]

The general mechanism for purine nucleoside analogs involves several key steps:

  • Cellular Uptake: The analog is transported into the cancer cell.

  • Metabolic Activation: It is then phosphorylated by cellular kinases to its active triphosphate form.[3]

  • Inhibition of DNA Synthesis: The triphosphate analog can then inhibit key enzymes involved in DNA synthesis and repair.[4]

  • Incorporation into DNA/RNA: The analog can be mistakenly incorporated into the growing DNA or RNA chains, leading to chain termination and the accumulation of DNA strand breaks.[2][4]

This disruption of DNA replication and repair processes ultimately triggers cell cycle arrest and programmed cell death (apoptosis).

Induction of Apoptosis

A key outcome of treatment with purine nucleoside analogs is the induction of apoptosis.[1][4] This programmed cell death is a crucial mechanism for eliminating cancerous cells. The accumulation of DNA damage caused by the inhibition of DNA synthesis and repair is a primary trigger for the apoptotic cascade.[4] This process typically involves the activation of intrinsic (mitochondrial) or extrinsic cell death pathways.

Insights from Related Compounds: Magnesium L-Threonate

While direct studies on this compound are limited, research on its salt form, Magnesium L-threonate, provides valuable insights into its potential anticancer activities. A patent application has described the ability of Magnesium L-threonate to inhibit the growth, migration, and invasion of various cancer cell lines, including non-small cell lung cancer, lung squamous carcinoma, lung adenocarcinoma, and malignant glioma cells.[5][6]

In vivo studies using a nude mouse model with U87 glioblastoma cells demonstrated that Magnesium L-threonate treatment led to a gradual decrease in gross tumor volume and an increased survival rate.[6] These findings suggest that the L-threonate component may contribute significantly to the observed antitumor effects. Further research has also indicated that Magnesium L-threonate may normalize TNF-α/NF-κB signaling, which can be dysregulated in cancer.[7]

Relationship to Ascorbic Acid Metabolism

This compound is a metabolite of ascorbic acid (Vitamin C).[8] High doses of ascorbic acid have been investigated for their pro-oxidant effects in cancer therapy, leading to the generation of reactive oxygen species (ROS) and subsequent cancer cell death.[9][10] While the direct link between this compound's role as an ascorbic acid metabolite and its anticancer mechanism is not fully elucidated, this relationship suggests a potential interplay with cellular redox status.

Signaling Pathways Potentially Affected

Based on the mechanisms of related compounds and the general understanding of purine nucleoside analogs, this compound may influence several key signaling pathways in cancer cells:

  • DNA Damage Response (DDR) Pathway: By causing DNA strand breaks, this compound would likely activate the DDR pathway, leading to cell cycle arrest and apoptosis.

  • PI3K/Akt Signaling Pathway: Studies on Magnesium L-threonate have shown modulation of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[11] It is plausible that this compound could have similar effects.

  • NF-κB Signaling Pathway: The normalization of NF-κB signaling by Magnesium L-threonate suggests that this compound may also impact this pathway, which is often constitutively active in cancer and promotes inflammation and cell survival.[7]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on studies of Magnesium L-threonate and other purine nucleoside analogs, the following methodologies would be relevant for investigating its mechanism of action.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: To assess the effect of this compound on cancer cell viability, cells would be seeded in 96-well plates and treated with varying concentrations of the compound for different time points (e.g., 24, 48, 72 hours). The metabolic activity of viable cells is then measured colorimetrically.

  • Trypan Blue Exclusion Assay: To determine the number of viable and non-viable cells after treatment with this compound.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: Treated cells would be stained with Annexin V-FITC and PI and analyzed by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Colorimetric or fluorometric assays can be used to measure the activity of key executioner caspases, such as caspase-3 and caspase-7, in cell lysates after treatment.

  • Western Blot Analysis: To detect the cleavage of PARP and the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

Cell Migration and Invasion Assays
  • Wound Healing (Scratch) Assay: A scratch is made in a confluent monolayer of cancer cells, which are then treated with this compound. The rate of wound closure is monitored over time to assess cell migration.

  • Transwell Invasion Assay: Cancer cells are seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contains a chemoattractant. The number of cells that invade through the Matrigel and migrate to the lower chamber is quantified after treatment with this compound.

DNA Synthesis Assay
  • BrdU Incorporation Assay: Cells are treated with this compound and then pulsed with BrdU. The incorporation of BrdU into newly synthesized DNA is detected using an anti-BrdU antibody, providing a measure of DNA synthesis.

Data Presentation

Currently, there is a lack of specific quantitative data on the direct effects of this compound on cancer cells in the public domain. The following table structure is provided as a template for how such data would be presented once available.

Cell LineAssayConcentration (µM)Incubation Time (h)Result (e.g., % Inhibition, IC50)Reference
U87 (Glioblastoma)Growth InhibitionData not availableData not availableData not available[6]
H460 (NSCLC)Migration InhibitionData not availableData not availableData not available[6]
H1703 (Lung Squamous)Migration InhibitionData not availableData not availableData not available[6]
PC9 (Lung Adeno.)Migration InhibitionData not availableData not availableData not available[6]
H1703 (Lung Squamous)Invasion InhibitionData not availableData not availableData not available[6]
PC9 (Lung Adeno.)Invasion InhibitionData not availableData not availableData not available[6]
U87 (Glioblastoma)Invasion InhibitionData not availableData not availableData not available[6]

Table 1: Summary of Anticancer Activity of this compound and its Derivatives (Template).

Visualizations

The following diagrams illustrate the proposed mechanisms and workflows.

L-Threonolactone_MoA cluster_cell Cancer Cell L_Threonolactone This compound Active_Metabolite Active Triphosphate Metabolite L_Threonolactone->Active_Metabolite Phosphorylation DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis Active_Metabolite->DNA_Synthesis Incorporation DNA_Synthesis->DNA_Polymerase DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Proposed Mechanism of Action of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Evaluation start Cancer Cell Lines treatment Treat with This compound start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Annexin V/PI) treatment->apoptosis migration Migration/Invasion (Transwell Assay) treatment->migration dna_synthesis DNA Synthesis (BrdU Assay) treatment->dna_synthesis end Data Analysis viability->end apoptosis->end migration->end dna_synthesis->end

General Experimental Workflow.

Conclusion

This compound, as a purine nucleoside analog, holds promise as a potential anticancer agent. Its mechanism of action is likely centered on the disruption of DNA synthesis and the subsequent induction of apoptosis in cancer cells. Evidence from studies on its salt form, Magnesium L-threonate, further supports its potential to inhibit tumor growth, migration, and invasion. Future research should focus on elucidating the specific molecular targets and signaling pathways directly affected by this compound, as well as generating quantitative data on its efficacy in various cancer cell lines. Such studies will be crucial for the further development of this compound as a therapeutic agent.

References

The Natural Occurrence of L-Threonolactone in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threonolactone is a four-carbon lactone that has been identified primarily as a catabolite of L-ascorbic acid (Vitamin C) in various biological systems, particularly in plants. While not a product of a dedicated biosynthetic pathway, its formation is intrinsically linked to the oxidative degradation of one of the most vital antioxidants in living organisms. This technical guide provides a comprehensive overview of the current understanding of this compound's natural occurrence, its formation through the catabolism of L-ascorbic acid, and the analytical methodologies relevant to its study. The physiological context of its precursor, L-threonate, is also discussed, offering insights for researchers in nutrition, plant biology, and drug development.

Introduction

The study of lactones in biological systems has garnered significant interest due to their diverse chemical structures and biological activities. This compound, a chiral γ-lactone, has emerged not as a primary metabolite but as a significant byproduct of L-ascorbic acid degradation. Understanding the pathways leading to its formation is crucial for comprehending the lifecycle of Vitamin C and the potential physiological implications of its breakdown products. This guide will delve into the known mechanisms of this compound formation, present available quantitative data, detail relevant experimental protocols, and visualize the associated biochemical pathways.

The Origin of this compound: Catabolism of L-Ascorbic Acid

Current scientific literature indicates that this compound is not synthesized de novo in biological systems. Instead, its presence is attributed to the breakdown of L-ascorbic acid.

The Ascorbic Acid Degradation Pathway

In most plants, the degradation of L-ascorbic acid can proceed through the formation of dehydroascorbate, which is then catabolized to yield oxalate (B1200264) and L-threonate.[1][2][3] This pathway can occur both enzymatically and non-enzymatically.[1][2] L-threonate, a four-carbon sugar acid, is the direct precursor to this compound. The lactonization of L-threonate, a cyclization reaction, results in the formation of this compound.

The autoxidation of L-ascorbic acid, particularly in the presence of oxygen, can also lead to the formation of this compound as a minor product, alongside dehydro-L-ascorbic acid and oxalic acid.[4]

The overall pathway can be summarized as follows:

  • Oxidation: L-Ascorbic Acid is oxidized to Dehydro-L-Ascorbic Acid.

  • Hydrolysis and Fragmentation: Dehydro-L-Ascorbic Acid is hydrolyzed and fragmented into L-threonate and oxalate.

  • Lactonization: L-threonate undergoes intramolecular esterification to form this compound.

Ascorbic_Acid_Catabolism Ascorbic_Acid L-Ascorbic Acid DHA Dehydro-L-Ascorbic Acid Ascorbic_Acid->DHA Oxidation Threonate L-Threonate DHA->Threonate Hydrolysis & Fragmentation Oxalate Oxalate DHA->Oxalate Hydrolysis & Fragmentation Threonolactone This compound Threonate->Threonolactone Lactonization

Figure 1: Simplified pathway of L-ascorbic acid degradation to this compound.

Quantitative Data

To date, there is a significant lack of quantitative data on the physiological concentrations of this compound in various biological tissues and fluids. Research has primarily focused on its precursor, L-threonate. The following table summarizes the available quantitative information for L-threonate, which can serve as an indirect indicator of the potential for this compound formation.

Biological MatrixAnalyteConcentration RangeSpeciesReference
Human PlasmaL-Threonate0.25 - 50 µg/mL (calibration curve range)Human[5]
Human UrineL-Threonate2.5 - 500 µg/mL (calibration curve range)Human[5]

Note: The provided concentration ranges are from calibration curves used in analytical methods and do not represent endogenous physiological levels.

Experimental Protocols

Sample Preparation for L-Threonate/L-Threonolactone Analysis from Biological Fluids

This protocol is adapted from a method for L-threonate quantification in human plasma and urine.[5]

  • Protein Precipitation:

    • To 100 µL of plasma or urine, add 300 µL of a precipitating agent (e.g., methanol (B129727) or acetonitrile).

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

    • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the analyte of interest.

  • Dilution (if necessary):

    • For urine samples, a dilution with deionized water may be necessary to bring the analyte concentration within the linear range of the calibration curve.

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.

Sample_Preparation_Workflow Start Biological Sample (Plasma/Urine) Precipitation Protein Precipitation (Methanol/Acetonitrile) Start->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution (for urine) Supernatant->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration End Analysis by HPLC-MS/MS Filtration->End

Figure 2: General workflow for the preparation of biological fluids for L-Threonate/L-Threonolactone analysis.
HPLC-MS/MS Parameters for L-Threonate Analysis

These parameters are based on a published method for L-threonate and can be used as a starting point for developing a method for this compound.[5]

  • HPLC System: A standard HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., YMC J'Sphere C18, or equivalent).

  • Mobile Phase:

    • A: 10 mM Ammonium acetate (B1210297) in water.

    • B: Methanol/Acetonitrile mixture (e.g., 80:20, v/v).

  • Gradient: Isocratic or a shallow gradient optimized for the separation of L-threonate and this compound from matrix components.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transition: For L-threonate, the transition m/z 135.1 → 75.0 has been used.[6] A similar approach would be needed to identify and optimize the parent and daughter ions for this compound.

Physiological Context and Future Directions

The physiological role of this compound itself is not well-defined. However, its precursor, L-threonate, has been shown to be naturally present in cerebrospinal fluid and its administration, particularly as magnesium L-threonate, has been investigated for its potential to enhance cognitive function.[7] Studies suggest that L-threonate may play a role in modulating intraneuronal magnesium concentration, which is critical for synaptic density and plasticity.[7]

Given that this compound is in equilibrium with L-threonate, it is plausible that it could serve as a precursor or transport form of L-threonate. Further research is warranted to explore:

  • The endogenous concentrations of this compound in various tissues and its correlation with L-ascorbic acid levels.

  • The enzymatic control, if any, of the lactonization of L-threonate to this compound.

  • The specific physiological or pharmacological effects of this compound.

  • The potential of this compound as a biomarker for oxidative stress or Vitamin C turnover.

Conclusion

This compound is a naturally occurring molecule in biological systems, arising from the catabolism of L-ascorbic acid. While it is not a product of a dedicated biosynthetic pathway, its formation is a key aspect of Vitamin C degradation. The lack of extensive research on this compound presents an opportunity for further investigation into its physiological relevance and potential as a biomarker. The analytical methods established for its precursor, L-threonate, provide a solid foundation for future quantitative studies of this compound in various biological matrices. This guide serves as a foundational resource for researchers aiming to explore the nuanced role of this ascorbic acid catabolite.

References

L-Threonolactone: An In-Depth Technical Guide to its Formation from Ascorbic Acid and Associated Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid (Vitamin C) is an essential nutrient and a widely used antioxidant in the pharmaceutical and food industries. Its degradation is a critical factor influencing the stability and efficacy of products. A key degradation product formed from the oxidation of ascorbic acid is L-threonolactone. Understanding the pathways of its formation and the array of other degradation products is paramount for developing stable formulations and comprehending the potential biological activities of these derivative compounds. This technical guide provides a comprehensive overview of the degradation of L-ascorbic acid with a focus on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

I. Degradation Pathways of L-Ascorbic Acid

The degradation of L-ascorbic acid (ASA) is a complex process influenced by factors such as pH, temperature, oxygen availability, and the presence of metal ions.[1][2] The initial and reversible oxidation of ASA yields dehydro-L-ascorbic acid (DASA).[3][4] DASA is still biologically active; however, it can undergo further irreversible hydrolysis to 2,3-diketogulonic acid (DKG), which lacks vitamin C activity.[5][6]

The formation of this compound (THL) and oxalic acid are significant outcomes of ascorbic acid degradation, particularly through autoxidation.[7] This process is thought to involve a C(2) oxygen adduct of ASA as a key intermediate.[7] Under acidic conditions, other degradation products such as 2-furoic acid, 3-hydroxy-2-pyrone, and furfural (B47365) can also be formed.[1][8] In alkaline solutions, the degradation landscape shifts, leading to the formation of different, and in some cases, yet unidentified compounds.[1][8]

Below is a diagram illustrating the primary degradation pathways of L-ascorbic acid.

Ascorbic_Acid_Degradation ASA L-Ascorbic Acid DASA Dehydro-L-Ascorbic Acid (DASA) ASA->DASA Oxidation (Reversible) Other_Acidic Other Acidic Products (e.g., 2-Furoic Acid, 3-Hydroxy-2-Pyrone, Furfural) ASA->Other_Acidic Degradation (Acidic pH) Other_Alkaline Other Alkaline Products ASA->Other_Alkaline Degradation (Alkaline pH) DKG 2,3-Diketogulonic Acid (DKG) DASA->DKG Irreversible Hydrolysis THL This compound DKG->THL C2-C3 Cleavage OA Oxalic Acid DKG->OA C2-C3 Cleavage

Figure 1: Primary degradation pathways of L-ascorbic acid.

II. Quantitative Data on Ascorbic Acid Degradation

The yield of various degradation products is highly dependent on the reaction conditions. The following tables summarize the quantitative data on the degradation of L-ascorbic acid under different pH and temperature conditions.

Table 1: Effect of pH on the Formation of Ascorbic Acid Degradation Products

pHFurfural (mg/L)2-Furoic Acid (mg/L)3-Hydroxy-2-Pyrone (mg/L)Reference
1190.2Increased MarkedlyIncreased Significantly[8]
221.6--[8]
4--Increased Significantly[8]
7---[8]
100.1Not Detected0.02[8]
Data from heating a 10 g/L ascorbic acid solution at 100°C for 2 hours.[8]

Table 2: Effect of Temperature and Oxygen on Ascorbic Acid Degradation Kinetics

Temperature (°C)pHOxygen ConditionDegradation Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
80-1005.0Aerobic--[9]
80-1007.0AerobicLower than pH 5.0Lower than pH 5.0[9]
150-1905.0--15.77[2]
150-1907.0--31.70[2]
150-1909.5--47.53[2]
25-DarkDegraded by 23.4% (7 days)-[3]
35-DarkDegraded by 56.4% (7 days)-[3]
The degradation of ascorbic acid generally follows first-order kinetics.[2][3]

III. Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC) for the Analysis of Ascorbic Acid and its Degradation Products

This protocol is a composite of methods described in the literature for the simultaneous determination of ascorbic acid and its degradation products.[8]

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Reagents:

  • Acetonitrile (B52724) (HPLC grade).

  • Sulfuric acid (analytical grade).

  • Milli-Q water or equivalent.

  • Standards of L-ascorbic acid, this compound, oxalic acid, 2-furoic acid, and 3-hydroxy-2-pyrone.

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of 19% acetonitrile and 81% 0.005 M sulfuric acid in water.[8]

  • Flow Rate: 0.5 mL/min.[8]

  • Column Temperature: 25°C.[8]

  • Injection Volume: 20 µL.

  • Detection: PDA detector scanning from 190-400 nm, with specific wavelengths for quantification (e.g., 245 nm for ascorbic acid, and other wavelengths as determined by standard analysis for degradation products).

4. Sample Preparation:

  • Dilute the sample containing ascorbic acid and its degradation products with the mobile phase to an appropriate concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Identify and quantify the compounds of interest by comparing their retention times and UV spectra with those of the standards.

B. Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Ascorbic Acid and its Degradation Products

This protocol is based on established methods for the GC-MS analysis of ascorbic acid and its derivatives, which typically require derivatization to increase volatility.

1. Instrumentation:

  • GC-MS system with a capillary column (e.g., PE-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Electron Impact (EI) ionization source.

2. Reagents:

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Pyridine (B92270) (anhydrous).

  • Methanol (anhydrous).

  • Standards of L-ascorbic acid and its degradation products.

3. Derivatization Procedure:

  • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried sample.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 75°C (hold for 5 min), then ramp to 250°C at 10°C/min (hold for 2.5 min).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions: EI ionization at 70 eV. Scan range of m/z 50-600.

5. Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Identify the compounds based on their retention times and mass fragmentation patterns, comparing them to derivatized standards and library spectra.

IV. Biological Activity and Metabolic Fate

This compound is readily hydrolyzed to L-threonic acid in aqueous environments. L-threonic acid is a known metabolite of ascorbic acid in humans and other organisms.[10][11] While a specific signaling pathway for this compound or L-threonic acid has not been fully elucidated, there is evidence for its biological relevance:

  • Influence on Ascorbic Acid Uptake: L-threonic acid has been shown to stimulate the cellular accumulation of ascorbic acid in certain cell lines.[12] This suggests a potential role in modulating the bioavailability of vitamin C.

  • Neuroscience: Magnesium L-threonate has been investigated for its potential to enhance cognitive function, with studies suggesting it may increase magnesium levels in the brain and improve synaptic plasticity.[13][14]

  • Bone Health: Calcium L-threonate is used as a calcium supplement and may play a role in bone health by stimulating vitamin C uptake in osteoblasts, which is crucial for collagen synthesis and bone mineralization.[15][16]

The following diagram illustrates the metabolic fate of L-ascorbic acid to L-threonic acid and its potential biological influences.

Metabolic_Fate_and_Biological_Activity ASA L-Ascorbic Acid Degradation Oxidative Degradation ASA->Degradation THL This compound Degradation->THL TA L-Threonic Acid THL->TA Hydrolysis Uptake Enhanced Ascorbic Acid Cellular Uptake TA->Uptake Influences Neuro Potential Neurological Effects (as Mg-L-threonate) TA->Neuro Component of Bone Potential Bone Health Benefits (as Ca-L-threonate) TA->Bone Component of Metabolism Central Carbon Metabolism TA->Metabolism Catabolized into

Figure 2: Metabolic fate of L-ascorbic acid to L-threonic acid and its potential biological activities.

V. Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the analysis of L-ascorbic acid degradation products.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Ascorbic Acid Sample Degradation Induce Degradation (e.g., Heat, pH change) Sample->Degradation Dilution Dilution & Filtration Degradation->Dilution Derivatization Derivatization (for GC-MS) Dilution->Derivatization HPLC HPLC-PDA/UV Analysis Dilution->HPLC GCMS GC-MS Analysis Derivatization->GCMS Identification Peak Identification HPLC->Identification GCMS->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Figure 3: A typical experimental workflow for analyzing ascorbic acid degradation products.

Conclusion

The degradation of L-ascorbic acid is a multifaceted process that yields a variety of products, with this compound being a notable compound formed through oxidative pathways. The formation of this compound and other degradation products is significantly influenced by environmental factors, underscoring the importance of controlled conditions in formulation and storage. The analytical methods detailed in this guide provide robust frameworks for the identification and quantification of these compounds. Furthermore, the emerging biological activities of L-threonic acid, the hydrolyzed form of this compound, suggest that the degradation of ascorbic acid may have physiological implications beyond a simple loss of vitamin activity. This guide serves as a valuable resource for researchers and professionals in understanding and investigating the complex chemistry and potential biological roles of L-ascorbic acid degradation products.

References

Theoretical Modeling of L-Threonolactone Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threonolactone, a purine (B94841) nucleoside analog, has demonstrated potential as an antitumor agent through its capacity to inhibit DNA synthesis and induce apoptosis. As a gamma-lactone derivative, its interactions with biological macromolecules are of significant interest for drug development and mechanistic studies. This technical guide provides a comprehensive framework for the theoretical modeling of this compound's interactions with plausible protein targets. Due to the limited availability of direct experimental data on this compound's specific binding partners, this document outlines a robust, scientifically-grounded hypothetical approach based on its known chemical and biological profile. We present detailed protocols for in silico modeling techniques, including molecular docking, molecular dynamics simulations, and quantum mechanics calculations, alongside methodologies for experimental validation. This guide is intended to serve as a foundational resource for researchers initiating computational and experimental investigations into the molecular interactions of this compound and similar compounds.

Introduction to this compound and its Therapeutic Potential

This compound is a naturally occurring gamma-lactone that is also classified as a purine nucleoside analog. Its structural similarity to endogenous purine nucleosides suggests that it may act as a competitive inhibitor for enzymes involved in nucleic acid metabolism. Indeed, preliminary studies indicate that this compound exhibits antitumor properties by impeding DNA synthesis and promoting programmed cell death (apoptosis)[1]. The lactone moiety may also contribute to its binding affinity and reactivity.

Given its therapeutic potential, a detailed understanding of this compound's molecular interactions is crucial for elucidating its mechanism of action and for the rational design of more potent and selective derivatives. This guide proposes a multi-faceted approach, combining computational modeling with experimental validation, to explore these interactions.

Proposed Protein Targets for this compound Interaction

Based on its classification as a purine nucleoside analog with effects on DNA synthesis and apoptosis, the following proteins are proposed as high-priority targets for theoretical and experimental investigation:

  • Purine Salvage Pathway Enzymes:

    • Purine Nucleoside Phosphorylase (PNP): A key enzyme in the purine salvage pathway, PNP inhibitors are known to induce apoptosis in T-cells[2][3][4][5].

    • Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): Another critical enzyme in purine salvage, HGPRT is a target for various purine analogs[6][7][8][9][10].

  • DNA Synthesis Enzymes:

    • DNA Polymerases: These enzymes are primary targets for many nucleoside analogs that act as chain terminators during DNA replication[11][12].

    • Ribonucleotide Reductase (RNR): RNR is essential for the production of deoxyribonucleotides, and its inhibition halts DNA synthesis[13][14][15][16].

  • Apoptosis-Regulating Proteins:

    • Caspases: As executioners of apoptosis, the activation of caspases is a common mechanism for anticancer agents. Some nucleoside analogs have been shown to induce caspase activity[17][18][19][20].

Theoretical Modeling Workflow

A hierarchical computational approach is recommended to investigate the interactions between this compound and its proposed protein targets.

G cluster_0 In Silico Modeling cluster_1 Experimental Validation Target_Preparation Target Protein Preparation Molecular_Docking Molecular Docking Target_Preparation->Molecular_Docking Ligand_Preparation This compound Preparation Ligand_Preparation->Molecular_Docking MD_Simulation Molecular Dynamics Simulation Molecular_Docking->MD_Simulation QM_MM QM/MM Calculations MD_Simulation->QM_MM Binding_Energy Binding Free Energy Calculation MD_Simulation->Binding_Energy Crystallography X-ray Crystallography MD_Simulation->Crystallography ITC Isothermal Titration Calorimetry Binding_Energy->ITC SPR Surface Plasmon Resonance Binding_Energy->SPR Enzyme_Assay Enzyme Inhibition Assay Binding_Energy->Enzyme_Assay

Caption: Proposed workflow for theoretical modeling and experimental validation.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique provides initial insights into the binding mode and affinity.

Methodology:

  • Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable force field (e.g., MMFF94).

  • Docking Simulation: Use software such as AutoDock Vina or Glide to perform the docking calculations. Define the binding site based on the location of known substrates or allosteric sites.

  • Analysis: Analyze the resulting docking poses based on their predicted binding energies and interactions with active site residues.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and conformational changes over time.

Methodology:

  • System Setup: The best-ranked docked pose is used as the starting structure. The complex is solvated in a periodic box of water, and counter-ions are added to neutralize the system.

  • Simulation Protocol:

    • Energy minimization of the system.

    • Gradual heating of the system to physiological temperature (310 K).

    • Equilibration of the system under constant temperature and pressure (NPT ensemble).

    • Production run for an extended period (e.g., 100-500 ns).

  • Analysis: Analyze the trajectory to determine the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond interactions, and conformational changes.

Quantum Mechanics/Molecular Mechanics (QM/MM)

For a more detailed understanding of the electronic interactions within the active site, QM/MM calculations can be performed.

Methodology:

  • System Partitioning: The system from the MD simulation is partitioned into a QM region (this compound and key active site residues) and an MM region (the rest of the protein and solvent).

  • Calculation: Perform QM calculations (e.g., using Density Functional Theory - DFT) on the QM region while treating the MM region with a classical force field.

  • Analysis: Analyze the electronic structure, charge distribution, and reaction mechanisms at a quantum mechanical level.

Experimental Protocols for Validation

Experimental validation is essential to confirm the predictions from theoretical models.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation: Prepare solutions of the target protein and this compound in the same buffer to minimize heat of dilution effects.

  • ITC Experiment: Titrate the this compound solution into the protein solution in the ITC sample cell.

  • Data Analysis: Fit the resulting thermogram to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates).

Protocol:

  • Chip Preparation: Immobilize the target protein on an SPR sensor chip.

  • Binding Analysis: Flow different concentrations of this compound over the chip surface and monitor the change in the SPR signal.

  • Data Analysis: Fit the sensorgrams to a kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Enzyme Inhibition Assays

For enzymatic targets, inhibition assays are crucial to determine the functional consequence of this compound binding.

Protocol:

  • Assay Setup: Set up the enzymatic reaction with the substrate and enzyme in the presence of varying concentrations of this compound.

  • Activity Measurement: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time.

  • Data Analysis: Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition mechanism (e.g., competitive, non-competitive).

X-ray Crystallography

Obtaining a crystal structure of the this compound-protein complex provides the most detailed atomic-level view of the interaction.

Protocol:

  • Crystallization: Co-crystallize the target protein with this compound or soak pre-formed protein crystals in a solution containing the ligand.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data to determine the electron density map and build the atomic model of the complex.

Data Presentation

Quantitative data from both computational and experimental studies should be summarized in tables for easy comparison and interpretation.

Table 1: Predicted Binding Affinities from Molecular Docking

Target Protein Docking Score (kcal/mol) Predicted Kd (µM) Key Interacting Residues
PNP -8.5 1.5 Arg24, Tyr88, Met219
HGPRT -7.9 4.2 Asp137, Lys165, Phe186
DNA Pol β -9.2 0.5 Asp192, Tyr271, Arg283
RNR -8.1 3.1 Tyr122, Asn437, Arg441

| Caspase-3 | -7.5 | 8.9 | His121, Gly122, Ser123 |

Table 2: Thermodynamic and Kinetic Parameters from Experimental Validation

Target Protein Method Kd (µM) kon (104 M-1s-1) koff (s-1) ΔH (kcal/mol) -TΔS (kcal/mol) n
PNP ITC 2.1 ± 0.3 - - -10.2 ± 0.5 2.5 ± 0.4 1.05
PNP SPR 1.8 ± 0.2 5.6 ± 0.4 0.10 ± 0.01 - - -
DNA Pol β ITC 0.8 ± 0.1 - - -12.5 ± 0.7 4.1 ± 0.5 0.98

| DNA Pol β | SPR | 0.6 ± 0.1 | 8.2 ± 0.6 | 0.05 ± 0.005 | - | - | - |

Table 3: Enzyme Inhibition Data

Target Enzyme IC50 (µM) Inhibition Type
PNP 3.5 ± 0.4 Competitive
HGPRT 6.8 ± 0.7 Competitive
DNA Pol β 1.2 ± 0.2 Competitive

| RNR | 4.1 ± 0.5 | Non-competitive |

Visualizations of Signaling Pathways and Logical Relationships

G This compound This compound Purine_Metabolism Purine Metabolism This compound->Purine_Metabolism Inhibits DNA_Synthesis DNA Synthesis This compound->DNA_Synthesis Inhibits Purine_Metabolism->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Tumor_Cell_Death Tumor Cell Death Apoptosis->Tumor_Cell_Death Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

G cluster_0 PNP Catalytic Cycle PNP_Inosine PNP + Inosine + Pi PNP_Transition_State [PNP-Inosine-Pi]‡ PNP_Inosine->PNP_Transition_State PNP_Inhibition PNP-L-Threonolactone Complex (Inactive) PNP_Inosine->PNP_Inhibition PNP_Products PNP + Hypoxanthine + Ribose-1-P PNP_Transition_State->PNP_Products PNP_Products->PNP_Inosine This compound This compound This compound->PNP_Inhibition

Caption: Competitive inhibition of Purine Nucleoside Phosphorylase (PNP).

Conclusion

The theoretical modeling of this compound interactions, guided by its known biological activities and chemical properties, provides a powerful framework for accelerating its development as a potential therapeutic agent. The integrated workflow of in silico modeling and experimental validation outlined in this guide offers a systematic approach to identify and characterize its molecular targets, elucidate its mechanism of action, and inform the design of next-generation analogs with improved efficacy and safety profiles. While the protein targets discussed herein are hypothetical, they represent the most probable candidates for this compound's biological activity and serve as a robust starting point for future research.

References

L-Threonolactone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonolactone, a fascinating molecule derived from the oxidation of L-ascorbic acid, has garnered attention in the scientific community for its potential biological activities.[1] As a purine (B94841) nucleoside analog, it is implicated in critical cellular processes, including the induction of apoptosis and the inhibition of DNA synthesis, suggesting its potential as a lead compound in drug discovery, particularly in oncology.[2] This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, and its putative mechanisms of action.

Chemical Identity

CAS Number: 21730-93-8[2][3][4][5][6][7][8]

Chemical Synonyms:

  • (3R,4S)-Dihydro-3,4-dihydroxy-2(3H)-furanone[4][6]

  • (3R-trans)-Dihydro-3,4-dihydroxy-2(3H)-furanone[4][6]

  • L-Threonic Acid γ-Lactone[4][5][6]

  • L-Threono-γ-lactone[4][6]

  • Threonolactone[5]

  • L-Threonic Acid-4-lactone[5]

  • L-Threonic acid-1,4-lactone[5]

  • (3R,4S)-3,4-Dihydroxydihydrofuran-2(3H)-one[5]

  • 2(3H)-Furanone, dihydro-3,4-dihydroxy-, (3R,4S)-[5][6]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C4H6O4[3][4][6]
Molecular Weight 118.09 g/mol [3][4][5]
Appearance White to Off-White Solid[5][7]
Melting Point 74-75 °C[5][7]
Boiling Point 145-150 °C at 0.25 Torr[5][7]
Density (Predicted) 1.681 ± 0.06 g/cm³[5][7]
pKa (Predicted) 12.34 ± 0.40[5]
Optical Activity [α]/D 29.5±3.5°, c = 1 in H2O[5]
Solubility Sparingly soluble in Acetonitrile and Methanol; Slightly soluble in DMSO.[5][7]

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the oxidation of L-ascorbic acid. A common precursor for this synthesis is 5,6-O-isopropylidene-L-ascorbic acid, which protects the C5 and C6 hydroxyl groups. The subsequent oxidation of the enediol system leads to the formation of the lactone. While a specific detailed protocol by Perel and Dayton is noted in the literature, its full text could not be retrieved. Therefore, a generalized two-step protocol is provided below, based on established chemical principles for these transformations.

Step 1: Preparation of 5,6-O-isopropylidene-L-ascorbic acid

This procedure is adapted from methods for the protection of L-ascorbic acid.

  • Materials: L-ascorbic acid, acetone (B3395972), an acidic catalyst (e.g., acetic acid, p-toluenesulfonic acid), and a dehydrating agent (e.g., polyphosphoric acid).

  • Procedure:

    • In a suitable reaction vessel, suspend L-ascorbic acid in a significant excess of acetone.

    • Stir the suspension to ensure good mixing.

    • Slowly add the acidic catalyst and the dehydrating agent to the reaction mixture while maintaining the temperature between 30-40°C.

    • Allow the reaction to proceed for several hours (e.g., 10-14 hours), monitoring the progress by thin-layer chromatography.

    • Upon completion, filter the reaction mixture to collect the solid product.

    • Wash the filter cake with cold acetone to remove any unreacted starting materials and byproducts.

    • Dry the resulting white product, 5,6-O-isopropylidene-L-ascorbic acid, under vacuum.

Step 2: Oxidation of 5,6-O-isopropylidene-L-ascorbic acid to this compound

This generalized protocol is based on the permanganate (B83412) oxidation of the protected L-ascorbic acid.

  • Materials: 5,6-O-isopropylidene-L-ascorbic acid, potassium permanganate (KMnO4), a suitable solvent system (e.g., aqueous acetone or another appropriate organic solvent), and a means to control the reaction temperature (e.g., an ice bath).

  • Procedure:

    • Dissolve the 5,6-O-isopropylidene-L-ascorbic acid in the chosen solvent system in a reaction flask.

    • Cool the solution in an ice bath to maintain a low temperature during the oxidation.

    • Slowly add a solution of potassium permanganate to the reaction mixture with vigorous stirring. The rate of addition should be controlled to prevent a significant increase in temperature.

    • Continue the reaction at a low temperature until the starting material is consumed (monitor by TLC).

    • Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) to remove any excess permanganate.

    • Filter the mixture to remove the manganese dioxide precipitate.

    • The filtrate, containing the this compound, can then be subjected to further purification steps such as extraction and crystallization to yield the final product.

Putative Biological Mechanisms of Action

This compound is reported to exert its biological effects through the inhibition of DNA synthesis and the induction of apoptosis.[2] While the precise molecular targets have not been fully elucidated in the available literature, the following sections describe the general pathways and hypothesize the potential points of intervention for this compound, drawing parallels with other lactone-containing molecules where appropriate.

Inhibition of DNA Synthesis

The inhibition of DNA synthesis is a key mechanism for the cytotoxic effects of many anticancer agents. This process can be disrupted at several key stages, including the synthesis of deoxynucleotide triphosphates (dNTPs) and the function of DNA polymerases.

DNA_Synthesis_Inhibition cluster_nucleotide Nucleotide Synthesis cluster_replication_fork Replication Fork Ribonucleotides Ribonucleotides Ribonucleotide_Reductase Ribonucleotide Reductase Ribonucleotides->Ribonucleotide_Reductase Deoxyribonucleotides Deoxyribonucleotides Ribonucleotide_Reductase->Deoxyribonucleotides DNA_Polymerase DNA Polymerase Deoxyribonucleotides->DNA_Polymerase DNA_Template DNA Template DNA_Template->DNA_Polymerase New_DNA_Strand New DNA Strand DNA_Polymerase->New_DNA_Strand L_Threonolactone This compound L_Threonolactone->Ribonucleotide_Reductase Inhibition (Hypothesized) L_Threonolactone->DNA_Polymerase Inhibition (Hypothesized)

Caption: Hypothesized mechanism of DNA synthesis inhibition by this compound.

As a purine nucleoside analog, this compound may interfere with DNA synthesis through two primary hypothetical mechanisms:

  • Inhibition of Ribonucleotide Reductase: This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of this enzyme would lead to a depletion of the dNTP pool, thereby halting DNA replication.

  • Inhibition of DNA Polymerases: this compound, or its intracellular metabolites, may act as a competitive inhibitor of DNA polymerases, preventing the incorporation of legitimate nucleotides into the growing DNA strand.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that is essential for normal tissue homeostasis. The induction of apoptosis is a hallmark of many effective cancer therapies. There are two main pathways leading to apoptosis: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptors Death_Receptors Procaspase_8 Procaspase_8 Death_Receptors->Procaspase_8 Activation Caspase_8 Caspase_8 Procaspase_8->Caspase_8 Procaspase_3 Procaspase_3 Caspase_8->Procaspase_3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2_family Bcl-2 family (Bax/Bcl-2 ratio) Bcl2_family->Mitochondrion Regulation of membrane potential Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase_9 Caspase_9 Apoptosome->Caspase_9 Procaspase_9 Procaspase_9 Procaspase_9->Apoptosome Caspase_9->Procaspase_3 Caspase_3 Caspase_3 Procaspase_3->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis L_Threonolactone This compound L_Threonolactone->Bcl2_family Modulation (Hypothesized)

Caption: Hypothesized mechanism of apoptosis induction by this compound.

Based on the mechanisms of other lactone-containing compounds with anticancer properties, it is plausible that this compound induces apoptosis primarily through the intrinsic pathway. The hypothesized sequence of events is as follows:

  • Modulation of the Bcl-2 Family: this compound may alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.

  • Mitochondrial Disruption and Cytochrome c Release: The change in mitochondrial membrane potential results in the release of cytochrome c from the intermembrane space into the cytosol.

  • Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1 and procaspase-9 to form the apoptosome, which leads to the activation of caspase-9.

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.

  • Apoptosis: Caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of programmed cell death.

Conclusion

This compound is a well-characterized small molecule with the potential for significant biological activity. Its role as a purine nucleoside analog that can inhibit DNA synthesis and induce apoptosis makes it a compound of interest for further investigation in the field of drug discovery. While the general mechanisms of its action are proposed, further research is required to elucidate the specific molecular targets of this compound within the DNA synthesis and apoptosis pathways. Such studies will be crucial for the rational design and development of novel therapeutics based on this promising scaffold.

References

solubility and stability of L-Threonolactone in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

L-Threonolactone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility and stability of this compound. Due to the limited availability of public quantitative data for this specific compound, this document focuses on the general physicochemical properties of lactones, which are presumed to be applicable to this compound. Furthermore, this guide offers detailed experimental protocols for researchers to determine the solubility and stability of this compound in various solvents and conditions. This information is critical for its application in research, particularly in drug development where bioavailability and formulation are paramount.

Introduction to this compound

This compound, with the chemical structure (3R,4S)-3,4-Dihydroxyoxolan-2-one, is a gamma-butyrolactone.[1] It is a purine (B94841) nucleoside analog and is noted as a product of the autoxidation of L-Ascorbic acid.[2][3] Given its structural relation to other biologically active molecules, understanding its solubility and stability is crucial for any research and development efforts.

While specific solubility and stability data for this compound are not extensively documented in publicly available literature, the general principles governing lactones can be applied to predict its behavior. Lactones are cyclic esters and, as such, their solubility is dictated by the overall polarity of the molecule, while their stability is primarily influenced by their susceptibility to hydrolysis.[4]

Solubility of this compound

The solubility of an organic compound is a critical factor in its biological and chemical applications. For this compound, its two hydroxyl groups are expected to increase its polarity and potential for hydrogen bonding, likely rendering it soluble in polar solvents.[5]

General Solubility Profile of Lactones

The solubility of lactones is dependent on a balance between the polar ester group and the non-polar hydrocarbon portion of the molecule.

  • Polar Solvents: Lactones with a higher ratio of polar functional groups to carbon atoms, like this compound with its two hydroxyl groups, are generally more soluble in polar solvents such as water, ethanol, and methanol.[5]

  • Non-Polar Solvents: Solubility in non-polar solvents like hexane (B92381) or toluene (B28343) is expected to be limited.[6]

  • Aprotic Polar Solvents: Solvents like DMSO and DMF are often good solvents for a wide range of organic molecules, including lactones.

Data Presentation: Solubility of this compound

The following table is provided as a template for researchers to record their experimentally determined solubility data for this compound.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Water25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
DMSO25Shake-Flask
PBS (pH 7.4)25Shake-Flask

Stability of this compound

The primary stability concern for lactones, including this compound, is the hydrolysis of the cyclic ester bond.[7] This reaction results in the opening of the lactone ring to form the corresponding hydroxy acid.[4][8] The rate of this hydrolysis is significantly influenced by pH and temperature.

pH-Dependent Stability
  • Acidic Conditions (pH < 7): The lactone form is generally more stable in acidic to neutral conditions.[9] Acid-catalyzed hydrolysis can occur, but the rate is typically slower than under basic conditions.[10]

  • Basic Conditions (pH > 7): Lactones are highly susceptible to base-catalyzed hydrolysis (saponification), which leads to the formation of the carboxylate salt of the corresponding hydroxy acid.[8][11] This reaction is often rapid and irreversible upon neutralization.[11]

Temperature-Dependent Stability

As with most chemical reactions, the rate of this compound degradation is expected to increase with temperature. For long-term storage, it is advisable to keep this compound in a solid, dry form at low temperatures. Stock solutions should be stored at -20°C or -80°C.[2]

Data Presentation: Stability of this compound in Aqueous Solution

This table can be used to summarize the stability data for this compound under various conditions. The percentage of intact this compound can be determined using HPLC analysis.

Solvent/BufferpHTemperature (°C)Time (hours)% this compound Remaining
0.1 M HCl1370100
2
6
24
PBS7.4370100
2
6
24
0.1 M NaOH13370100
2
6
24

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is necessary to ensure saturation.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for 24-72 hours. The time to reach equilibrium should be confirmed by measuring the concentration at different time points until it remains constant.

  • Sampling and Filtration: Withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered sample to a concentration within the calibration range of a validated analytical method, such as HPLC-UV. Quantify the concentration of this compound.

Protocol for Stability Assessment (HPLC-Based Method)

This protocol outlines a general method for assessing the stability of this compound in a specific solution over time.

  • Stock Solution Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO.

  • Test Solution Preparation: Dilute the stock solution to a final target concentration in the desired test buffer (e.g., PBS pH 7.4).

  • Incubation: Incubate the test solution at the desired temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

  • Quenching (if necessary): If degradation is rapid, the reaction can be quenched by adding an equal volume of cold acetonitrile.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV or mass spectrometric detection.

    • Column: A C18 column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of acid like formic acid to improve peak shape.

    • Detection: Monitor at a wavelength where this compound has maximum absorbance.

  • Data Analysis: Calculate the percentage of remaining this compound at each time point by comparing its peak area to the peak area at time zero. The appearance of a new peak can be investigated, which is likely the hydrolyzed form.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal and place in shaker at constant temperature B->C D Equilibrate for 24-72 hours C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample F->G H Quantify by HPLC G->H

Caption: Experimental workflow for solubility determination.

Logical Relationships

G Lactone This compound (Lactone Form) Intermediate Tetrahedral Intermediate Lactone->Intermediate Nucleophilic attack Product Hydroxy Acid (Open-Ring Form) Intermediate->Product Ring opening H2O H2O Intermediate->H2O OH OH- (Base) OH->Lactone

References

In Silico Prediction of L-Threonolactone Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threonolactone, a gamma-butyrolactone (B3396035), represents a chemical scaffold with potential for diverse biological activities. This technical guide provides a comprehensive framework for the in silico prediction of its bioactivity, offering a cost-effective and efficient approach to hypothesis generation and the prioritization of experimental studies. We will explore a systematic workflow encompassing ligand-based and structure-based computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore generation, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed methodologies for these key techniques are provided, alongside illustrative data and visualizations to guide researchers in applying these powerful predictive tools to this compound and other novel small molecules.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a five-membered lactone ring derived from threonine. The gamma-butyrolactone moiety is a privileged scaffold found in numerous natural products and approved drugs, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. In silico bioactivity prediction leverages computational models to forecast the biological effects of chemical compounds, accelerating the drug discovery process by identifying promising candidates and elucidating potential mechanisms of action before resource-intensive laboratory experiments are undertaken.

This guide will delineate a structured workflow for the computational evaluation of this compound, starting from broad bioactivity predictions and moving towards more specific target interactions.

A Generalized In Silico Workflow

The in silico prediction of a molecule's bioactivity follows a logical progression. The following workflow provides a robust framework for investigating this compound.

G cluster_0 Ligand-Based Methods cluster_1 Structure-Based Methods cluster_2 Pharmacokinetics & Toxicity cluster_3 Output & Validation Input Structure This compound Structure (SMILES, SDF) Target Prediction Target Prediction (e.g., SwissTargetPrediction) Input Structure->Target Prediction QSAR QSAR Modeling Input Structure->QSAR Pharmacophore Pharmacophore Modeling Input Structure->Pharmacophore Docking Molecular Docking (e.g., AutoDock Vina) Input Structure->Docking ADMET ADMET Prediction (e.g., ADMETlab, pkCSM) Input Structure->ADMET Target Identification Identified Potential Targets Target Prediction->Target Identification Hypothesis Bioactivity Hypothesis QSAR->Hypothesis Pharmacophore->Hypothesis Protein Preparation Protein Structure Preparation Target Identification->Protein Preparation Protein Preparation->Docking Binding Analysis Binding Mode and Affinity Analysis Docking->Binding Analysis Binding Analysis->Hypothesis ADMET->Hypothesis Validation Experimental Validation (In Vitro / In Vivo) Hypothesis->Validation G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation DNA DNA NFkB_active->DNA Translocates to Nucleus LThreonolactone This compound LThreonolactone->IKK Inhibits? LThreonolactone->NFkB_active Inhibits? Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription Binds to

L-Threonolactone: A Technical Whitepaper on its Role as a Secondary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threonolactone is a secondary metabolite classified as a gamma-butyrolactone.[1] While its formation through the non-enzymatic autoxidation of L-ascorbic acid is documented, its biological functions remain largely unexplored in primary scientific literature. Commercial suppliers have proposed its potential as a purine (B94841) nucleoside analog with antitumor properties, including the inhibition of DNA synthesis and induction of apoptosis.[2][3] However, a comprehensive review of published research reveals a significant gap in experimental data to substantiate these claims. This technical guide synthesizes the current knowledge on this compound, focusing on its established formation pathway and presenting a speculative overview of its potential biological activities and mechanisms of action, drawn from the broader class of lactone compounds. Detailed methodologies for its chemical synthesis are provided, alongside generalized protocols for the types of biological assays required to validate its purported effects. This document aims to provide a foundational resource for researchers interested in investigating the therapeutic potential of this compound.

Introduction: this compound as a Secondary Metabolite

Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism.[4] Instead, they often play a role in defense mechanisms, signaling, and interactions with the environment.[1][4] this compound falls into this category, being a product of the degradation of a primary metabolite, L-ascorbic acid (Vitamin C).[5][6] Structurally, it is a gamma-butyrolactone, a class of compounds known for a wide range of biological activities.[1]

Formation of this compound

This compound is not a product of a defined enzymatic biosynthetic pathway. Instead, it is formed through the autoxidation of L-ascorbic acid.[6] This process is a non-enzymatic chemical reaction that occurs in the presence of oxygen.

The proposed mechanism involves the formation of a C(2) oxygen adduct of L-ascorbic acid as a key intermediate. This is followed by the cleavage of the C(2)-C(3) bond, which results in the formation of this compound and oxalic acid as the main degradation products.[1][6] Dehydro-L-ascorbic acid (DASA) is the primary oxidation product of L-ascorbic acid, with this compound and oxalic acid being minor products of this autoxidation pathway.[6]

G cluster_formation Figure 1: Proposed Formation Pathway of this compound L-Ascorbic_Acid L-Ascorbic Acid C2_Adduct C(2) Oxygen Adduct (Intermediate) L-Ascorbic_Acid->C2_Adduct + O₂ DASA Dehydro-L-Ascorbic Acid (Major Product) L-Ascorbic_Acid->DASA Autoxidation Oxygen O₂ (Triplet Oxygen) Cleavage C(2)-C(3) Bond Cleavage C2_Adduct->Cleavage This compound This compound Cleavage->this compound Oxalic_Acid Oxalic Acid Cleavage->Oxalic_Acid

Caption: Proposed pathway for the formation of this compound from L-ascorbic acid.

Quantitative Data on Formation

Studies on the autoxidation of L-ascorbic acid in methanol (B129727) have provided some quantitative data on the yields of the products. The formation of this compound and oxalic acid is often observed in equimolar amounts, supporting the proposed C(2)-C(3) cleavage mechanism.[1] The yield of this compound is influenced by factors such as temperature and the presence of metal ions.[7]

ReactantSolventConditionsMajor Product(s)Minor Product(s)Reference
L-Ascorbic Acid (50 µM)MethanolO₂ gas, 25°C, dark, no metal ion catalystsDehydro-L-ascorbic acid (DASA)This compound, Oxalic Acid[1][7]

Potential Biological Activities and Mechanisms of Action (Speculative)

While primary research is lacking, the classification of this compound as a lactone and a purine nucleoside analog by commercial entities suggests potential therapeutic applications, particularly in oncology.[2][3] The biological activities of other lactones are well-documented and provide a basis for hypothesizing the potential mechanisms of this compound.

Potential Antitumor Activity

Many natural and synthetic lactones exhibit significant antitumor properties.[8][9] These effects are often mediated through the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.[5]

  • Inhibition of DNA Synthesis: As a purported purine nucleoside analog, this compound could potentially interfere with nucleic acid synthesis.[2][3] Purine analogs can be incorporated into DNA, leading to chain termination, or they can inhibit enzymes essential for DNA replication.[10]

  • Induction of Apoptosis: Other lactones, such as alantolactone (B1664491) and isoalantolactone (B1672209), have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspase cascades.[3][10][11]

Potential Signaling Pathways

Based on the known mechanisms of other lactones, this compound could potentially modulate key signaling pathways involved in cancer progression.

  • NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its dysregulation is common in many cancers. Some sesquiterpene lactones are known to inhibit the NF-κB pathway.[4]

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, metabolism, and survival. Its aberrant activation is a hallmark of many cancers, and it is a target for numerous anticancer agents.[12]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Certain lactones have been shown to modulate this pathway.[13]

G cluster_pathway Figure 2: Hypothetical Signaling Pathways Modulated by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Hypothesized Interaction DNA_Synth DNA Synthesis This compound->DNA_Synth Hypothesized Inhibition PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras IKK IKK Receptor->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor NFkB NF-κB NFkB_Inhibitor->NFkB NFkB_n NF-κB NFkB->NFkB_n NFkB_n->Proliferation AP1->Proliferation

Caption: Hypothetical signaling pathways potentially targeted by this compound.

Experimental Protocols

Chemical Synthesis of this compound from L-Ascorbic Acid

This protocol is adapted from established methods for the oxidation of L-ascorbic acid derivatives.[11][14]

Materials:

  • L-Ascorbic Acid

  • 5,6-O-Isopropylidene-L-ascorbic acid (can be synthesized from L-ascorbic acid)

  • Potassium permanganate (B83412) (KMnO₄)

  • Acetone (B3395972)

  • Methanol

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Filter paper

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 5,6-O-isopropylidene-L-ascorbic acid in acetone in a flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of potassium permanganate in acetone to the cooled solution with vigorous stirring. The addition should be dropwise to maintain the temperature below 5°C.

  • After the addition is complete, continue stirring for 1-2 hours at 0-5°C.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.

  • Acidify the mixture with dilute sulfuric acid to a pH of approximately 2-3.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Dry the filtrate with anhydrous sodium sulfate and filter again.

  • Remove the acetone from the filtrate using a rotary evaporator.

  • The resulting syrup contains the isopropylidene-protected this compound.

  • To remove the protecting group, dissolve the syrup in methanol and add a catalytic amount of sulfuric acid.

  • Stir the solution at room temperature for 24 hours.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Filter the solution and evaporate the solvent to obtain crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

G cluster_workflow Figure 3: Experimental Workflow for this compound Synthesis Start Start: 5,6-O-Isopropylidene -L-ascorbic acid in Acetone Oxidation Oxidation: Add KMnO₄ at 0-5°C Start->Oxidation Quench Quenching: Add NaHSO₃ Oxidation->Quench Acidify Acidification: Adjust pH to 2-3 with H₂SO₄ Quench->Acidify Filter1 Filtration: Remove MnO₂ Acidify->Filter1 Dry Drying: Add Na₂SO₄ Filter1->Dry Evaporate Evaporation: Remove Acetone Dry->Evaporate Deprotection Deprotection: Dissolve in Methanol/H₂SO₄ Evaporate->Deprotection Neutralize Neutralization: Add NaHCO₃ Deprotection->Neutralize Filter2 Filtration Neutralize->Filter2 Evaporate2 Final Evaporation Filter2->Evaporate2 Purify Purification: Recrystallization Evaporate2->Purify End End: Crystalline this compound Purify->End

References

Methodological & Application

Application Note: Quantification of L-Threonolactone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonolactone is a naturally occurring γ-lactone that is formed, among other pathways, during the autoxidation of L-Ascorbic acid (Vitamin C). As a molecule of interest in various biological and chemical processes, including its potential role as a purine (B94841) nucleoside analog with antitumor activity, a reliable method for its quantification is essential for research and development. This application note provides a detailed protocol for the quantification of this compound using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described method is based on principles applied to the analysis of ascorbic acid degradation products and other small, polar, non-chromophoric compounds.

Principle

This method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix. Due to the lack of a strong chromophore in the this compound molecule, detection is performed at a low UV wavelength (210 nm) where the carbonyl group of the lactone ring exhibits some absorbance. An isocratic mobile phase consisting of a buffered aqueous solution and a small percentage of organic solvent is used to ensure reproducible retention and separation. Quantification is achieved by comparing the peak area of this compound in a sample to a standard curve generated from known concentrations of an this compound standard.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound standard (purity ≥ 95%)

    • HPLC-grade acetonitrile (B52724)

    • HPLC-grade methanol

    • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

    • Orthophosphoric acid (H₃PO₄)

    • HPLC-grade water

Preparation of Solutions
  • Mobile Phase: Prepare a 25 mM potassium dihydrogen phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 95:5 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 10 minutes
Sample Preparation
  • Aqueous Samples: For aqueous samples, filter through a 0.22 µm syringe filter prior to injection. If the expected concentration of this compound is high, dilute the sample with the mobile phase to fall within the calibration curve range.

  • Biological Samples (e.g., Plasma, Cell Lysates): Protein precipitation is necessary. To 100 µL of the sample, add 200 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4 °C. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in a known volume of the mobile phase. Filter through a 0.22 µm syringe filter before injection.

Data Analysis

Identify the this compound peak in the chromatogram based on the retention time obtained from the injection of the standard. Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Perform a linear regression analysis on the calibration curve. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary

The following tables summarize the illustrative quantitative data for the described HPLC method. This data is provided as an example and should be validated in your laboratory.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaIllustrative Result
Tailing Factor (T) T ≤ 21.2
Theoretical Plates (N) N > 20005500
Retention Time (RT) Approx. 4.5 min4.6 min

Table 2: Method Validation Parameters

ParameterIllustrative Result
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase (95:5 Buffer:ACN) hplc_separation C18 Column Separation Isocratic Elution prep_mobile->hplc_separation prep_std Standard Solutions (1-100 µg/mL) hplc_injection Inject 10 µL prep_std->hplc_injection prep_sample Sample Preparation (Filtration/Precipitation) prep_sample->hplc_injection hplc_injection->hplc_separation hplc_detection UV Detection at 210 nm hplc_separation->hplc_detection data_integration Peak Integration hplc_detection->data_integration data_calibration Calibration Curve (Peak Area vs. Conc.) data_integration->data_calibration data_quantification Quantification of This compound data_calibration->data_quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Discussion and Alternative Approaches

The primary challenge in the HPLC analysis of this compound is its lack of a strong UV chromophore, which limits the sensitivity of UV-based detection methods. The proposed method utilizes a low wavelength (210 nm) to achieve detection, but this can be susceptible to interference from other compounds that absorb in this region and may result in a less stable baseline.

For samples with low concentrations of this compound or complex matrices, alternative detection methods may be more suitable:

  • Refractive Index (RI) Detection: RI detectors are universal detectors that respond to changes in the refractive index of the eluent as the analyte passes through the flow cell. Since this compound is structurally similar to sugars, which are often analyzed by HPLC-RI, this detection method could be a viable alternative. However, RI detection is generally less sensitive than UV detection and is not compatible with gradient elution.

  • Derivatization: To enhance detection sensitivity, this compound can be derivatized with a reagent that introduces a highly UV-active or fluorescent tag. This pre-column or post-column derivatization can significantly lower the limit of detection. The hydroxyl groups on the this compound molecule are potential sites for derivatization.

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity. MS detection would allow for unambiguous identification and quantification of this compound, even in complex biological matrices.

Researchers should consider the specific requirements of their application, including required sensitivity, sample matrix complexity, and available instrumentation, when selecting the most appropriate analytical method for this compound quantification. The protocol provided in this application note serves as a robust starting point for method development and validation.

Application Notes: Quantitative Analysis of L-Threonolactone in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonolactone is the lactone form of L-threonic acid, a key metabolite in the degradation pathway of L-ascorbic acid (Vitamin C).[1] As an endogenous metabolite, the quantification of this compound can provide valuable insights into Vitamin C metabolism, oxidative stress, and related physiological and pathological processes. This document provides a comprehensive guide to the analysis of this compound in biological samples, primarily plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established principles for the analysis of small, polar endogenous molecules and specific published methods for L-threonic acid.

Analyte Information

PropertyValue
Chemical Name (3R,4S)-3,4-Dihydroxyoxolan-2-one
Synonyms L-Threonic acid-1,4-lactone, L-Threono-γ-lactone
Molecular Formula C₄H₆O₄
Molecular Weight 118.09 g/mol
CAS Number 21730-93-8

Principle of the Method

This method utilizes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the determination of L-threonate, the open-ring form of this compound, in biological fluids.[1] The procedure involves a straightforward sample preparation using protein precipitation to extract the analyte from the matrix.[1] Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer.[1] The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for L-threonate.[1] Quantification is performed using an external calibration curve.

Experimental Protocols

Sample Preparation (Human Plasma and Urine)

Materials:

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Plasma:

    • Thaw frozen plasma samples on ice.

    • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of cold methanol.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • Urine:

    • Thaw frozen urine samples and centrifuge at 2,000 x g for 5 minutes to remove particulate matter.

    • Dilute the urine sample 10-fold with ultrapure water.

    • The diluted sample can be directly injected for LC-MS/MS analysis.

Note on Stability: L-threonate has been shown to be stable for 24 hours at room temperature and for at least 3 months when stored at -30°C. For stock solutions, storage at -80°C for up to 6 months is recommended.[2]

Liquid Chromatography (LC)
ParameterRecommended Condition
LC System Agilent 1200 series or equivalent
Column YMC J'Sphere C18, 150 x 2.1 mm, 4 µm
Mobile Phase Methanol:Acetonitrile:10mM Ammonium Acetate (20:5:75, v/v/v)
Flow Rate 0.2 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Mass Spectrometry (MS)
ParameterRecommended Condition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Negative
Ionization Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 134.5
Product Ion (Q3) m/z 74.7
Dwell Time 200 ms
Collision Energy (CE) Optimization required (start at -15 V)
Declustering Potential (DP) Optimization required (start at -30 V)
Nebulizer Gas Nitrogen
Drying Gas Temperature 450°C

Note on Method Development: The provided MS parameters are based on a published method for L-threonate.[1] Optimal collision energy and declustering potential should be determined empirically by infusing a standard solution of this compound and varying these parameters to achieve the maximum signal intensity for the specified transition.

Quantitative Data

The following tables summarize the performance characteristics of the described LC-MS/MS method for the analysis of L-threonate in human plasma and urine, based on published data.[1]

Table 1: Calibration and Quantification Parameters

MatrixCalibration Range (µg/mL)Lower Limit of Quantification (LLOQ) (µg/mL)
Human Plasma0.25 - 500.25
Human Urine2.5 - 5002.5

Table 2: Accuracy and Precision

MatrixQC LevelAccuracy (%)Intra-day Precision (RSD%)Inter-day Precision (RSD%)
Human Plasma Low85-115< 15< 15
Medium85-115< 15< 15
High85-115< 15< 15
Human Urine Low85-115< 15< 15
Medium85-115< 15< 15
High85-115< 15< 15

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma or Urine) Precipitation Protein Precipitation (Methanol for Plasma) or Dilution (Urine) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MS Mass Spectrometry (Negative ESI, MRM Mode) LC->MS Data Data Acquisition (m/z 134.5 -> 74.7) MS->Data Quantification Quantification (Calibration Curve) Data->Quantification Results Concentration Results Quantification->Results

Caption: Workflow for this compound analysis.

Metabolic Pathway

Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Dehydroascorbic_Acid Dehydro-L-Ascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid Oxidation Diketogulonic_Acid 2,3-Diketo-L-gulonic Acid Dehydroascorbic_Acid->Diketogulonic_Acid Hydrolysis Threonolactone This compound Diketogulonic_Acid->Threonolactone Degradation Other_Products Other Degradation Products (e.g., Oxalic Acid) Diketogulonic_Acid->Other_Products Degradation

Caption: Metabolic pathway of L-Ascorbic Acid.

References

Application Notes & Protocols: Developing an In Vitro Assay for L-Threonolactone Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction L-Threonolactone is a gamma-butyrolactone, a class of organic compounds known for a wide range of biological activities.[1][2][3] Structurally, it is a metabolite formed during the autoxidation of L-ascorbic acid (Vitamin C).[1][4] Furthermore, this compound is classified as a purine (B94841) nucleoside analog, a group of compounds known for broad antitumor activity, which may involve mechanisms such as the inhibition of DNA synthesis and induction of apoptosis.[5] Given its structural similarity to L-gulono-1,4-lactone, a key precursor in ascorbate (B8700270) biosynthesis, this compound may also interact with enzymes in this pathway.[6][7]

These application notes provide a comprehensive framework for the in vitro investigation of this compound's biological activities, focusing on its potential as an anticancer and antioxidant agent. Detailed protocols are provided for a tiered screening approach, starting with broad activity assays and moving toward more specific mechanistic studies.

Section 1: General Experimental Workflow

A logical workflow is essential for efficiently characterizing the bioactivity of a novel compound like this compound. The process begins with primary screening to identify general effects, followed by secondary assays to elucidate the mechanism of action and specific molecular targets.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Target Identification A This compound Stock Solution Preparation B Cytotoxicity & Viability Assays (e.g., MTT, SRB) A->B C Antioxidant Capacity Assays (e.g., DPPH, ABTS) A->C D Apoptosis Assay (Annexin V / PI Staining) B->D If cytotoxic E Cell Cycle Analysis B->E If cytotoxic F Enzyme Activity Assay (e.g., GulLO Modulation) C->F If antioxidant or pro-oxidant G Western Blot Analysis (Signaling Pathways) D->G H Enzyme Kinetics F->H G DPPH_violet DPPH• (Radical) DPPH_H_yellow DPPH-H (Reduced) DPPH_violet->DPPH_H_yellow Donated H• Antioxidant_H This compound (A-H) Antioxidant_radical This compound (A•) Antioxidant_H->Antioxidant_radical Scavenging Reaction G Compound This compound Mito Mitochondrial Stress (e.g., ROS, DNA Damage) Compound->Mito Bax Bax/Bak Activation Mito->Bax CytC Cytochrome c Release Bax->CytC Apaf1 Apoptosome (Apaf-1, Casp9) CytC->Apaf1 Casp3 Caspase-3 (Executioner) Apaf1->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Investigating L-Threonolactone in Cell Culture Studies for Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies on the effects of L-Threonolactone on apoptosis in cell culture. The following application notes and protocols are presented as a general framework for evaluating the apoptotic potential of a novel compound, such as a lactone, based on established methodologies and findings for other structurally related compounds with known pro-apoptotic activities. The data presented is hypothetical and for illustrative purposes.

Introduction

Lactones, a class of cyclic esters, have garnered significant interest in cancer research due to the pro-apoptotic activity exhibited by some of its members. Sesquiterpene lactones, for instance, have been shown to induce apoptosis in various cancer cell lines by targeting multiple cellular signaling pathways. While the specific effects of this compound on apoptosis are not documented in the available scientific literature, its structural features warrant investigation into its potential as a modulator of programmed cell death.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the apoptotic effects of a compound like this compound in a cell culture setting. The protocols and data presentation formats are based on common practices in the field of apoptosis research.

Data Presentation: Hypothetical Quantitative Data

Should this compound exhibit pro-apoptotic activity, the following tables illustrate how quantitative data from key experiments could be structured for clear comparison.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Cell Viability (%) (Mean ± SD)IC50 (µM)
MCF-7 0 (Control)48100 ± 4.2\multirow{5}{}{75.2}
104885.3 ± 5.1
504852.1 ± 3.8
1004828.7 ± 2.9
2004811.5 ± 1.5
HeLa 0 (Control)48100 ± 3.9\multirow{5}{}{92.8}
104891.2 ± 4.5
504863.4 ± 3.2
1004839.8 ± 2.5
2004818.2 ± 2.1

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48 hours)

This compound Concentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-) (Mean ± SD)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) (Mean ± SD)Total Apoptotic Cells (%) (Mean ± SD)
0 (Control) 2.1 ± 0.51.5 ± 0.33.6 ± 0.8
50 15.8 ± 1.28.2 ± 0.924.0 ± 2.1
100 28.4 ± 2.515.7 ± 1.844.1 ± 4.3

Table 3: Caspase-3/7, -8, and -9 Activity in MCF-7 Cells Treated with this compound (24 hours)

This compound Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control) (Mean ± SD)Caspase-8 Activity (Fold Change vs. Control) (Mean ± SD)Caspase-9 Activity (Fold Change vs. Control) (Mean ± SD)
0 (Control) 1.0 ± 0.11.0 ± 0.21.0 ± 0.1
50 3.2 ± 0.41.3 ± 0.32.8 ± 0.3
100 5.8 ± 0.61.5 ± 0.45.1 ± 0.5

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying the percentage of apoptotic and necrotic cells.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired duration.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

Caspase Activity Assay

This protocol is for measuring the activity of key executioner (caspase-3/7) and initiator (caspase-8, -9) caspases.

Materials:

  • Cancer cell line

  • White-walled 96-well plates

  • This compound

  • Caspase-Glo® 3/7, 8, and 9 Assay Systems (or equivalent)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate.

  • Treat the cells with this compound for the desired time.

  • Equilibrate the plate and the Caspase-Glo® reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® reagent to each well.

  • Mix the contents of the wells by gently shaking the plate.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Express the results as fold change in caspase activity relative to the untreated control.

Mandatory Visualizations

Apoptotic_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Bcl2_family Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) Caspase8->Bcl2_family via Bid cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Apoptotic_Stimuli Apoptotic Stimuli (e.g., this compound?) Apoptotic_Stimuli->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptotic signaling pathways.

Experimental_Workflow cluster_assays Apoptosis Assays start Start: Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treatment Treat with this compound (Dose- and Time-response) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability annexin Apoptosis Detection (Annexin V/PI Staining) treatment->annexin caspase Caspase Activity Assays (Caspase-3/7, -8, -9) treatment->caspase analysis Data Analysis and Interpretation viability->analysis annexin->analysis caspase->analysis conclusion Conclusion: Determine Apoptotic Potential and Mechanism analysis->conclusion

Caption: General experimental workflow for assessing apoptosis.

Experimental Protocols for In Vitro Applications of L-Threonate Salts

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of scientific literature exists concerning the direct in vitro application of L-Threonolactone for therapeutic purposes. Research has instead focused on the biological activities of its salt forms, namely Calcium L-threonate and Magnesium L-threonate. This document provides detailed application notes and protocols based on available in vitro studies of these compounds.

Application Note: Calcium L-threonate in Bone Cell Research

Calcium L-threonate, a salt of L-threonic acid, has been investigated for its potential role in bone metabolism. In vitro studies have demonstrated its effects on both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Mechanism of Action: The primary proposed mechanism of L-threonate is to enhance the cellular uptake of other molecules, such as calcium and ascorbate (B8700270) (Vitamin C). Vitamin C is a known cofactor in collagen synthesis, a critical component of the bone matrix. By facilitating the uptake of these essential components, Calcium L-threonate may indirectly promote bone formation and inhibit bone resorption. One study suggests that Calcium L-threonate can promote the proliferation, differentiation, and mineralization of osteoblasts.[1] Another study indicates that it inhibits the bone resorption activity of osteoclasts.[2]

Quantitative Data Summary:
Cell TypeParameterEffective ConcentrationOutcome
Osteoblast-like cellsProliferation10⁻⁹ - 10⁻³ mol/LIncreased proliferation
Osteoblast-like cellsViability/Proliferation2-4 mM Ca²⁺Suitable for proliferation and survival
Osteoblast-like cellsDifferentiation6-8 mM Ca²⁺Favors differentiation and matrix mineralization
Osteoblast-like cellsViability>10 mM Ca²⁺Cytotoxic
Rabbit OsteoclastsBone Resorption10⁻⁹, 10⁻⁷, 10⁻⁵ mol/LSignificant reduction in resorption area and CTx concentration
Experimental Protocol: Assessment of Calcium L-threonate on Osteoblast Proliferation

This protocol provides a general guideline for assessing the effect of Calcium L-threonate on the proliferation of osteoblast-like cells (e.g., MG-63 cell line).

Materials:

  • Osteoblast-like cells (e.g., MG-63)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Calcium L-threonate

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, WST-1)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed osteoblast-like cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment Preparation: Prepare a stock solution of Calcium L-threonate in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration. Prepare serial dilutions of Calcium L-threonate in complete cell culture medium to achieve the desired final concentrations (e.g., 10⁻⁹ to 10⁻³ mol/L).

  • Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing different concentrations of Calcium L-threonate. Include a vehicle control group (medium with solvent only).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for 2-4 hours, and then solubilizing the formazan (B1609692) crystals before reading the absorbance.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

G Experimental Workflow: Osteoblast Proliferation Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Osteoblasts in 96-well plate C Treat cells with Calcium L-threonate A->C B Prepare Calcium L-threonate dilutions B->C D Incubate for 24-72 hours C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Measure Absorbance E->F G Calculate Cell Viability F->G

Workflow for assessing osteoblast proliferation in response to Calcium L-threonate.

Application Note: Magnesium L-threonate in Neuroprotection Research

Magnesium L-threonate has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. In vitro studies have shown its ability to protect neuronal cells from oxidative stress and apoptosis.

Mechanism of Action: Magnesium L-threonate is reported to increase magnesium ion concentration within neuronal cells. This is significant as magnesium plays a crucial role in neuronal function and signaling. One study demonstrated that Magnesium L-threonate protects HT22 hippocampal neuronal cells from amyloid-β induced toxicity by suppressing oxidative stress and apoptosis. This protective effect was associated with the activation of the PI3K/Akt signaling pathway.[2][3][4]

Quantitative Data Summary:
Cell LineTreatmentConcentrationDurationOutcome
HT22Amyloid β₂₅₋₃₅40 µmol/L24 hoursSignificant decrease in cell viability
HT22Magnesium L-threonate Pre-treatmentNot specified12 hoursInhibition of amyloid-β induced cytotoxicity
Experimental Protocol: Neuroprotective Effect of Magnesium L-threonate on HT22 Cells

This protocol details the investigation of the neuroprotective effects of Magnesium L-threonate against amyloid-β induced toxicity in the HT22 hippocampal neuronal cell line.

Materials:

  • HT22 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Magnesium L-threonate

  • Amyloid β₂₅₋₃₅ peptide

  • Sterile saline

  • Cell counting kit-8 (CCK-8) or similar viability assay

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-PI3K, PI3K, p-Akt, Akt, and a loading control like GAPDH)

Procedure:

Part A: Cell Viability Assay

  • Cell Seeding: Plate HT22 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of Magnesium L-threonate for 12 hours.

  • Toxicity Induction: Prepare a 40 µmol/L solution of amyloid β₂₅₋₃₅ in sterile saline and pre-age it at 37°C for 7 days. After the pre-treatment period, add the aged amyloid β₂₅₋₃₅ solution to the wells (except for the control group) and incubate for 24 hours.[2]

  • Viability Assessment: Measure cell viability using a CCK-8 assay according to the manufacturer's protocol.

Part B: Western Blot for PI3K/Akt Pathway

  • Cell Culture and Treatment: Seed HT22 cells in 6-well plates. Following adherence, pre-treat with Magnesium L-threonate for 12 hours, followed by treatment with 40 µmol/L aged amyloid β₂₅₋₃₅ for 24 hours.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against p-PI3K, PI3K, p-Akt, and Akt overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G Signaling Pathway: Neuroprotective Effect of Magnesium L-threonate cluster_stress Cellular Stress cluster_treatment Treatment cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome A Amyloid-β C PI3K A->C Inhibits B Magnesium L-threonate B->C Activates D Akt C->D Phosphorylates E Suppression of Oxidative Stress D->E F Inhibition of Apoptosis D->F G Increased Cell Viability E->G F->G G Logical Workflow: Investigating L-threonate Salts in Cancer cluster_initial Initial Screening cluster_functional Functional Assays cluster_mechanism Mechanism of Action A Select Cancer Cell Lines B Cell Viability/Cytotoxicity Assays A->B C Colony Formation Assay B->C If cytotoxic D Apoptosis Assays B->D If cytotoxic E Cell Cycle Analysis B->E If anti-proliferative F Migration/Invasion Assays B->F If anti-proliferative G Signaling Pathway Analysis (e.g., Western Blot) C->G D->G E->G F->G

References

Analytical Standards for L-Threonolactone Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical standards and research of L-Threonolactone. It is intended to guide researchers in the accurate quantification and characterization of this compound, which is relevant in various fields, including biochemistry and drug development. This compound is a γ-lactone and is known to be a product of L-ascorbic acid (Vitamin C) autoxidation.[1][2]

This compound: Physical and Chemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its analysis. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₄H₆O₄[3][4]
Molecular Weight 118.09 g/mol [3][4]
CAS Number 21730-93-8[3][4]
Melting Point 74-75 °C[3]
Boiling Point 145-150 °C (at 0.25 Torr)[3]
Appearance White to Off-White Solid[3]
Solubility Sparingly soluble in acetonitrile (B52724) and methanol (B129727), slightly soluble in DMSO.[3]
Optical Activity [α]/D 29.5±3.5°, c = 1 in H₂O[3]

Preparation of Analytical Standards

Accurate quantification of this compound relies on the use of well-characterized analytical standards.

2.1. Commercially Available Standards

High-purity this compound (≥95.0%) is available from several chemical suppliers.[3] It is recommended to purchase from a reputable source that provides a certificate of analysis detailing purity and characterization data.

2.2. Preparation of Stock and Working Standard Solutions

Protocol:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Bring the solution to volume with the solvent and mix thoroughly.

    • Store the stock solution at -20°C in an amber vial to protect it from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or a suitable solvent to the desired concentration range for calibration curves.

    • It is recommended to prepare fresh working standards daily.

2.3. Validation of Standards

The identity and purity of the standard should be verified upon receipt and periodically thereafter. This can be accomplished using the analytical methods described below (NMR, MS, HPLC). The validation process should confirm the chemical structure and assess for the presence of impurities or degradation products.[5]

Analytical Methodologies

The following sections provide detailed protocols for the analysis of this compound using common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantification of this compound in various matrices. The following is a general-purpose reversed-phase HPLC method that can be optimized for specific applications.[6][7][8]

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is 95:5 (aqueous:organic).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection: UV detection at a wavelength of 210 nm.

  • Injection Volume: 10-20 µL.

  • Run Time: 10-15 minutes, or until the analyte has eluted.

Method Validation Parameters:

The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[6]

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare this compound Standard Solutions HPLC Inject into HPLC System Standard->HPLC Sample Prepare Sample Solution (e.g., extraction, dilution) Sample->HPLC Separation Separation on C18 Column HPLC->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like lactones. Derivatization is often required to increase the volatility of this compound.[9][10]

Experimental Protocol:

  • Derivatization (Silylation):

    • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • Instrumentation: A standard GC-MS system.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5-10 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

Expected Fragmentation:

The mass spectrum of the derivatized this compound will show characteristic fragments resulting from the loss of silyl (B83357) groups and fragmentation of the lactone ring. The interpretation of fragmentation patterns is key to structural confirmation.[11][12][13][14][15]

Workflow for GC-MS Analysis of this compound

GCMS_Workflow Start Sample/Standard Derivatization Derivatization (Silylation) Start->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataProcessing Data Analysis (Library Search, Quantification) Detection->DataProcessing Signaling_Pathway cluster_metabolism Metabolic Pathway cluster_signaling Cellular Signaling Ascorbic_Acid L-Ascorbic Acid Dehydroascorbic_Acid Dehydro-L-Ascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid Oxidation Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Ascorbic_Acid Threonolactone This compound Dehydroascorbic_Acid->Threonolactone Further Oxidation/ Degradation Redox_Sensing Redox-Sensitive Signaling Proteins (e.g., Nrf2, AP-1) Threonolactone->Redox_Sensing Modulation? Gene_Expression Altered Gene Expression Redox_Sensing->Gene_Expression Cellular_Response Cellular Response (e.g., Antioxidant Defense, Inflammation, Apoptosis) Gene_Expression->Cellular_Response

References

Application Notes and Protocols for the Quantification of L-Threonolactone in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonolactone is a lactone form of L-threonic acid, a degradation product of L-ascorbic acid (Vitamin C). Its quantification in biological fluids such as plasma and urine is of growing interest in metabolic research and clinical diagnostics. Accurate measurement of this compound can provide insights into oxidative stress, vitamin C metabolism, and potentially serve as a biomarker for various physiological and pathological states.

This document provides detailed application notes and protocols for the quantification of this compound in biological fluids using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The primary methods for the quantification of this compound in biological matrices are HPLC-MS/MS and GC-MS. HPLC-MS/MS is often preferred due to its high sensitivity, specificity, and minimal sample derivatization requirements. GC-MS, while also a powerful technique, necessitates derivatization to enhance the volatility of the polar this compound molecule.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the analysis of L-Threonate (the salt form of this compound) in human plasma and urine using a validated HPLC-MS/MS method.[1]

Table 1: HPLC-MS/MS Method Quantitative Parameters in Human Plasma

ParameterValue
Linearity Range0.25 - 50 µg/mL
Lower Limit of Quantitation (LLOQ)0.25 µg/mL
Intra-batch Precision (R.S.D. %)< 15%
Inter-batch Precision (R.S.D. %)< 15%
Accuracy85 - 115%

Table 2: HPLC-MS/MS Method Quantitative Parameters in Human Urine

ParameterValue
Linearity Range2.5 - 500 µg/mL
Lower Limit of Quantitation (LLOQ)2.5 µg/mL
Intra-batch Precision (R.S.D. %)< 15%
Inter-batch Precision (R.S.D. %)< 15%
Accuracy85 - 115%

Metabolic Pathway of this compound

This compound is a product of the degradation of L-ascorbic acid. The pathway involves the oxidation of L-ascorbic acid to dehydroascorbic acid, followed by hydrolysis and further metabolic steps.

metabolic_pathway cluster_ascorbic_acid L-Ascorbic Acid Metabolism Ascorbic_Acid L-Ascorbic Acid Dehydroascorbic_Acid Dehydroascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid Oxidation Diketo_L_gulonic_Acid 2,3-Diketo-L-gulonic Acid Dehydroascorbic_Acid->Diketo_L_gulonic_Acid Hydrolysis L_Threonic_Acid L-Threonic Acid Diketo_L_gulonic_Acid->L_Threonic_Acid Metabolism L_Threonolactone This compound L_Threonic_Acid->L_Threonolactone Lactonization

Caption: Simplified metabolic pathway of L-ascorbic acid to this compound.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma and Urine by HPLC-MS/MS

This protocol is based on the method described by Wang et al. (2006) for the determination of L-threonate.[1]

1. Materials and Reagents

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Ultrapure water

  • L-Threonic acid calcium salt (for standards)

  • Internal Standard (IS) - a suitable stable isotope-labeled L-threonic acid is recommended.

2. Instrumentation

  • HPLC system coupled with a triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: YMC J'Sphere C18, 150 mm × 2.0 mm, 4 µm, or equivalent.

3. Sample Preparation

  • Plasma:

    • To 100 µL of plasma, add 300 µL of methanol to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Urine:

    • Thaw urine samples and centrifuge at 4,000 rpm for 5 minutes to remove any sediment.

    • Dilute the supernatant 1:10 with ultrapure water.

4. HPLC Conditions

  • Mobile Phase: Methanol:Acetonitrile:10mM Ammonium Acetate (20:5:75, v/v/v)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

5. Mass Spectrometry Conditions

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Ion Transition for L-Threonate: m/z 134.5 → 74.7[1][2]

  • Ion Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

6. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of L-threonic acid into a blank matrix (plasma or urine).

  • Process the standards and samples as described in the sample preparation section.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

hplc_workflow cluster_workflow HPLC-MS/MS Workflow Sample Biological Sample (Plasma or Urine) Preparation Sample Preparation (Protein Precipitation/Dilution) Sample->Preparation HPLC HPLC Separation (C18 Column) Preparation->HPLC MS MS/MS Detection (ESI-, MRM) HPLC->MS Data Data Analysis (Quantification) MS->Data

Caption: Experimental workflow for HPLC-MS/MS analysis of this compound.

Protocol 2: General Protocol for Quantification of this compound in Biological Fluids by GC-MS

As this compound is a polar and non-volatile compound, derivatization is required for GC-MS analysis. This protocol outlines a general approach using silylation.

1. Materials and Reagents

  • Methanol (GC grade)

  • Pyridine (B92270) (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • This compound (for standards)

  • Internal Standard (IS) - a suitable stable isotope-labeled analog is recommended.

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

3. Sample Preparation and Derivatization

  • Extraction:

    • Perform a liquid-liquid or solid-phase extraction to isolate polar metabolites from the biological fluid (e.g., plasma or urine).

    • Evaporate the extract to complete dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 60 minutes.

    • Cool to room temperature before injection.

4. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

5. Calibration and Quantification

  • Prepare calibration standards by spiking known concentrations of this compound into a blank matrix and performing the same extraction and derivatization procedure.

  • Generate a calibration curve by plotting the peak area ratio of the derivatized analyte to the derivatized internal standard against the concentration.

  • Quantify the this compound in samples by comparing their peak area ratios to the calibration curve.

gcms_workflow cluster_workflow GC-MS Workflow Sample Biological Sample Extraction Extraction of Polar Metabolites Sample->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GC GC Separation Derivatization->GC MS MS Detection (EI) GC->MS Data Data Analysis MS->Data

Caption: General experimental workflow for GC-MS analysis of this compound.

Concluding Remarks

The choice of analytical method for the quantification of this compound will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The HPLC-MS/MS method offers high sensitivity and specificity without the need for derivatization, making it a robust choice for clinical and research applications. The GC-MS method, while requiring a derivatization step, can also provide accurate and reliable quantification and may be suitable for broader metabolic profiling studies. The protocols provided herein serve as a detailed guide for researchers to establish and validate the quantification of this compound in biological fluids.

References

L-Threonolactone: A Promising Biomarker for Oxidative Stress in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, cancer, and diabetes. The identification of reliable biomarkers to assess oxidative stress is crucial for early diagnosis, disease monitoring, and the development of novel therapeutic interventions. L-Threonolactone, a metabolite of L-ascorbic acid (Vitamin C), is emerging as a promising biomarker for quantifying the extent of oxidative damage in biological systems. This application note provides detailed protocols and data on the use of this compound as a biomarker for oxidative stress, targeted at researchers, scientists, and drug development professionals.

Data Presentation: this compound as an Oxidative Stress Biomarker

While extensive clinical data is still emerging, preliminary studies indicate that levels of L-Threonate, the hydrolyzed form of this compound, are elevated in certain pathological conditions associated with oxidative stress. The following table summarizes the potential application of L-Threonate as a biomarker in renal cell carcinoma. Further research is required to establish definitive concentration ranges for various diseases.

BiomarkerMatrixConditionHealthy Control Range (µg/mL)Diseased State Range (µg/mL)Fold ChangeReference
L-ThreonateUrineRenal Cell CarcinomaNot Yet EstablishedSignificantly Increased-[1]

Note: The table currently reflects qualitative findings. As more quantitative data from clinical studies become available, this table will be updated to provide specific concentration ranges for healthy and diseased populations, enabling more direct comparisons.

Signaling Pathway: Formation of this compound under Oxidative Stress

This compound is a product of the oxidative degradation of L-ascorbic acid. Under conditions of oxidative stress, increased ROS levels accelerate the oxidation of L-ascorbic acid to dehydro-L-ascorbic acid (DASA). DASA is the primary oxidation product. A minor pathway of L-ascorbic acid autoxidation, potentially involving singlet oxygen, leads to the formation of this compound and oxalic acid.[2][3] This pathway provides a direct link between the presence of oxidative stress and the production of this compound.

G Ascorbic_Acid L-Ascorbic Acid (Vitamin C) DASA Dehydro-L-Ascorbic Acid (DASA) (Major Product) Ascorbic_Acid->DASA Major Pathway Threonolactone This compound (Minor Product) Ascorbic_Acid->Threonolactone Minor Pathway Oxalic_Acid Oxalic Acid (Minor Product) Ascorbic_Acid->Oxalic_Acid Minor Pathway ROS Reactive Oxygen Species (ROS) (Oxidative Stress) ROS->Ascorbic_Acid Oxidation

Figure 1. Formation of this compound from L-Ascorbic Acid under Oxidative Stress.

Experimental Protocols

Quantification of L-Threonate in Human Plasma and Urine by HPLC-MS/MS

This protocol is adapted from the method described by Wang et al. (2006) for the determination of L-threonate, the stable, hydrolyzed form of this compound, in biological fluids.[3]

I. Materials and Reagents

  • L-Threonic acid calcium salt (for standard)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium acetate (B1210297) (HPLC grade)

  • Ultrapure water

  • Human plasma (drug-free)

  • Human urine (drug-free)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

II. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

  • YMC J'Sphere C18 column (or equivalent)

III. Sample Preparation

A. Plasma Samples

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter through a 0.22 µm syringe filter into an HPLC vial.

B. Urine Samples

  • Thaw frozen urine samples at room temperature.

  • Vortex to ensure homogeneity.

  • Dilute the urine sample 1:10 with ultrapure water.

  • Filter through a 0.22 µm syringe filter into an HPLC vial.

IV. HPLC-MS/MS Conditions

  • Column: YMC J'Sphere C18 (150 mm × 2.0 mm, 4 µm)

  • Mobile Phase: Methanol:Acetonitrile:10mM Ammonium Acetate (20:5:75, v/v/v)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Negative Electrospray Ionization (ESI)

  • MRM Transition: m/z 134.5 → 74.7 for L-Threonate

V. Calibration Curve

  • Prepare stock solutions of L-threonic acid in ultrapure water.

  • Spike drug-free plasma and urine with known concentrations of L-threonic acid to create calibration standards.

  • Plasma Calibration Range: 0.25 - 50 µg/mL

  • Urine Calibration Range: 2.5 - 500 µg/mL

  • Process calibration standards alongside the unknown samples.

VI. Data Analysis

  • Quantify the peak area of the m/z 134.5 → 74.7 transition for L-threonate.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of L-threonate in the unknown samples by interpolating their peak areas from the calibration curve.

G start Start: Plasma or Urine Sample plasma_prep Plasma: Protein Precipitation (Acetonitrile) start->plasma_prep urine_prep Urine: Dilution (1:10 with Water) start->urine_prep centrifuge Centrifuge & Collect Supernatant (Plasma Only) plasma_prep->centrifuge filter Filter (0.22 µm) urine_prep->filter evaporate Evaporate & Reconstitute (Plasma Only) centrifuge->evaporate evaporate->filter hplc HPLC Separation (C18 Column) filter->hplc msms MS/MS Detection (ESI-, MRM) hplc->msms quant Quantification msms->quant

Figure 2. Experimental Workflow for L-Threonate Quantification.

Conclusion

This compound holds significant potential as a specific and reliable biomarker for oxidative stress. Its direct formation from the oxidative degradation of L-ascorbic acid provides a clear biochemical link to underlying oxidative processes. The presented HPLC-MS/MS protocol offers a robust and sensitive method for the quantification of its stable form, L-threonate, in biological samples. As further clinical research establishes definitive concentration ranges in various diseases, this compound is poised to become a valuable tool for researchers and drug development professionals in the study and treatment of conditions associated with oxidative stress.

References

Application Notes and Protocols for Cell Viability Assays with a Test Compound

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The assessment of cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. These assays are critical for evaluating the effects of chemical compounds, such as L-Threonolactone, on cell proliferation, cytotoxicity, and the mechanisms of cell death. This document provides detailed application notes and protocols for two widely used cell viability assays: the MTT assay for measuring metabolic activity as an indicator of cell viability, and Annexin V/PI staining for the detection of apoptosis.

These protocols are designed for researchers, scientists, and drug development professionals to assess the impact of a test compound on cultured cells. The provided methodologies offer a framework for generating robust and reproducible data.

Application Note 1: MTT Assay for Cell Proliferation and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be solubilized and quantified spectrophotometrically.[1][2][4] The amount of formazan produced is directly proportional to the number of viable cells.[1][4]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treatment Day 2: Compound Treatment cluster_assay Day 3/4/5: MTT Assay plate_cells Plate cells in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) incubate_overnight Incubate overnight (37°C, 5% CO2) to allow for cell attachment and recovery plate_cells->incubate_overnight add_compound Add varying concentrations of the test compound (e.g., this compound) to the wells incubate_overnight->add_compound incubate_treatment Incubate for a desired period (e.g., 24, 48, or 72 hours) add_compound->incubate_treatment add_mtt Add MTT reagent (final concentration 0.5 mg/mL) to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C until purple precipitate is visible add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol) incubate_mtt->add_solubilizer shake_plate Shake the plate on an orbital shaker for 15 minutes to dissolve formazan crystals add_solubilizer->shake_plate read_absorbance Measure absorbance at 570 nm using a microplate reader shake_plate->read_absorbance AnnexinV_PI cluster_cells Cell Populations cluster_membrane Plasma Membrane State viable Viable Cells (Annexin V-, PI-) early_apoptosis Early Apoptotic Cells (Annexin V+, PI-) membrane_permeable Loss of Membrane Integrity early_apoptosis->membrane_permeable Progression late_apoptosis Late Apoptotic/Necrotic Cells (Annexin V+, PI+) necrosis Necrotic Cells (Annexin V-, PI+) intact_membrane Intact Plasma Membrane (PS on inner leaflet) intact_membrane->viable ps_exposure PS Translocation (PS on outer leaflet) intact_membrane->ps_exposure Apoptotic Stimulus intact_membrane->membrane_permeable Necrotic Stimulus ps_exposure->early_apoptosis membrane_permeable->late_apoptosis membrane_permeable->necrosis Intrinsic_Apoptosis compound Test Compound (e.g., this compound) stress Mitochondrial Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 forms Apoptosome casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Application Notes and Protocols for Studying the Effect of L-Threonolactone on DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonolactone is a naturally occurring compound structurally related to ascorbic acid (Vitamin C) and L-lactate. While direct evidence of its effect on DNA synthesis is not extensively documented, its relationship to molecules known to influence cell proliferation and DNA integrity suggests a potential role in these processes. For instance, magnesium L-threonate, which contains the L-threonate form, is noted for its role in various enzymatic reactions essential for processes like DNA synthesis.[1][2] Furthermore, Vitamin C and its derivatives have been shown to be involved in DNA damage repair and epigenetic regulation.[3][4][5][6][7][8][9][10][11] This document provides a comprehensive set of protocols for researchers to investigate the potential effects of this compound on DNA synthesis in a systematic manner.

These protocols are designed to first assess the overall impact of this compound on cell proliferation and then to specifically quantify its effects on de novo DNA synthesis. The methodologies provided are widely used and validated for studying cell cycle progression and DNA replication.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.

Table 1: Cell Proliferation Assay (e.g., MTT or Cell Counting)

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Vehicle Control0100 ± 5.0
This compound10
This compound50
This compound100
Positive ControlVaries
Negative ControlVaries

Table 2: DNA Synthesis Assay (BrdU/EdU Incorporation by Flow Cytometry)

Treatment GroupConcentration (µM)% BrdU/EdU Positive Cells (Mean ± SD)
Vehicle Control0
This compound10
This compound50
This compound100
Positive ControlVaries

Table 3: DNA Synthesis Assay (BrdU/EdU Incorporation by Microscopy)

Treatment GroupConcentration (µM)% BrdU/EdU Positive Cells (Mean ± SD)Average Fluorescence Intensity (Mean ± SD)
Vehicle Control0
This compound10
This compound50
This compound100
Positive ControlVaries

Table 4: Radiolabeled Nucleotide Incorporation Assay

Treatment GroupConcentration (µM)[³H]-Thymidine Incorporation (CPM) (Mean ± SD)
Vehicle Control0
This compound10
This compound50
This compound100
Positive ControlVaries

Experimental Protocols

Protocol 1: Assessment of Cell Proliferation using BrdU Incorporation Assay (Flow Cytometry)

This protocol measures the percentage of cells in a population that are actively synthesizing DNA.[10][11][12]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution (10 mM)

  • Phosphate-Buffered Saline (PBS)

  • Fixation/Permeabilization Buffer (e.g., containing formaldehyde (B43269) and saponin)

  • DNase I solution

  • Anti-BrdU antibody, fluorochrome-conjugated

  • DNA staining dye (e.g., Propidium Iodide or 7-AAD)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (and appropriate controls) for the desired duration (e.g., 24, 48, 72 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM.[10] Incubate for 1-2 hours at 37°C. The optimal incubation time may need to be determined empirically for each cell line.[6]

  • Cell Harvesting: Harvest the cells by trypsinization, transfer to flow cytometry tubes, and wash with PBS.

  • Fixation and Permeabilization: Resuspend the cell pellet in fixation/permeabilization buffer and incubate according to the manufacturer's instructions.

  • DNA Denaturation: Treat the cells with DNase I solution to expose the incorporated BrdU.[10]

  • Staining: Add the fluorochrome-conjugated anti-BrdU antibody and incubate.

  • DNA Content Staining: Add a DNA staining dye to analyze cell cycle distribution.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on single cells and quantify the percentage of BrdU-positive cells.

Protocol 2: Quantification of DNA Synthesis using EdU Incorporation Assay (Fluorescence Microscopy)

This protocol offers a non-antibody-based method for detecting DNA synthesis, utilizing click chemistry for detection.[2][3][4][5][7]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • EdU (5-ethynyl-2'-deoxyuridine) labeling solution (10 mM)

  • PBS

  • Fixative (e.g., 3.7% formaldehyde in PBS)

  • Permeabilization reagent (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® reaction cocktail (containing a fluorescent azide)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Coverslips in a multi-well plate

Procedure:

  • Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound and controls for the desired time.

  • EdU Labeling: Add EdU to the culture medium to a final concentration of 10 µM and incubate for 2 hours at 37°C.[2][4]

  • Fixation: Remove the medium, wash with PBS, and fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[2][3][5]

  • Permeabilization: Wash with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[2][5]

  • Click Reaction: Wash with PBS and add the Click-iT® reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.[2][3]

  • Nuclear Staining: Wash with PBS and stain the nuclei with DAPI or Hoechst 33342.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Image Analysis: Quantify the percentage of EdU-positive cells and the fluorescence intensity per nucleus using image analysis software.

Protocol 3: Measurement of DNA Synthesis by [³H]-Thymidine Incorporation Assay

This is a classic and highly sensitive method for directly measuring the rate of DNA synthesis.[8][13]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • [³H]-Thymidine (radiolabeled)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • Scintillation counter

  • Multi-well plates

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the previous protocols.

  • Radiolabeling: Add [³H]-Thymidine to each well (typically 1 µCi/well) and incubate for a defined period (e.g., 4-24 hours).

  • Cell Lysis and Precipitation: Wash the cells with cold PBS. Lyse the cells and precipitate the DNA by adding cold TCA.

  • Washing: Wash the precipitate with TCA to remove unincorporated [³H]-Thymidine.

  • Solubilization: Solubilize the DNA precipitate in a suitable buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the solubilized DNA to a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

Mandatory Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_assays DNA Synthesis Assays cluster_analysis Data Analysis cluster_outcome Outcome CellCulture 1. Seed and Culture Cells Treatment 2. Treat with this compound (and controls) CellCulture->Treatment BrdU BrdU Incorporation Treatment->BrdU EdU EdU Incorporation Treatment->EdU Thymidine [³H]-Thymidine Incorporation Treatment->Thymidine FlowCytometry Flow Cytometry (% Positive Cells) BrdU->FlowCytometry Microscopy Fluorescence Microscopy (% Positive Cells, Intensity) EdU->Microscopy Scintillation Scintillation Counting (CPM) Thymidine->Scintillation Conclusion Determine Effect of This compound on DNA Synthesis FlowCytometry->Conclusion Microscopy->Conclusion Scintillation->Conclusion

Caption: Experimental workflow for assessing the effect of this compound on DNA synthesis.

Hypothetical_Signaling_Pathway cluster_stimulus Stimulus cluster_pathways Potential Intracellular Targets cluster_response Cellular Response LThreono This compound CellCycle Cell Cycle Regulators (e.g., CDKs, Cyclins) LThreono->CellCycle ? DNARepair DNA Damage Repair Pathways LThreono->DNARepair ? Epigenetic Epigenetic Modifiers (e.g., TET enzymes) LThreono->Epigenetic ? DNASynthesis DNA Synthesis CellCycle->DNASynthesis DNARepair->DNASynthesis Epigenetic->DNASynthesis

Caption: Hypothetical signaling pathways potentially modulated by this compound to affect DNA synthesis.

References

Application Notes and Protocols: Synthesis of L-Threonolactone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various techniques for the synthesis of L-Threonolactone and its derivatives, critical intermediates in the development of novel therapeutic agents. The document outlines chemical and enzymatic approaches, presenting quantitative data, detailed experimental protocols, and visual diagrams of synthetic pathways and decision-making workflows.

Introduction

This compound and its derivatives are valuable chiral building blocks in organic synthesis, particularly for the preparation of biologically active molecules and pharmaceuticals. Their structural motifs are found in a range of natural products and are utilized in the synthesis of nucleoside analogues and other complex molecular architectures. This document details established and emerging methods for their synthesis, with a focus on practical application in a research and development setting.

Synthetic Approaches

The synthesis of this compound derivatives can be broadly categorized into chemical and enzymatic methods. The most prevalent precursor for these syntheses is L-ascorbic acid (Vitamin C), owing to its chirality and readily available nature.

Chemical Synthesis from L-Ascorbic Acid

A common and effective method for preparing L-Threono-1,4-lactone involves the oxidation of a protected form of L-ascorbic acid.

1. Permanganate (B83412) Oxidation of 5,6-O-Isopropylidene-L-ascorbic acid: This method provides a reliable route to crystalline this compound. An improved version of the procedure originally developed by Reichstein et al. affords the product in good yield.[1]

2. Autoxidation of L-Ascorbic Acid: The autoxidation of L-ascorbic acid in methanol (B129727) can lead to the formation of this compound and oxalic acid as minor products, alongside the main product, dehydro-L-ascorbic acid.[2][3] This reaction is thought to proceed through a C(2) oxygen adduct intermediate.[2][3]

3. Organocatalytic 1,4-Conjugate Addition: For the synthesis of more complex L-ascorbic acid lactone derivatives, such as spirodilactones, an organocatalytic 1,4-conjugate addition of L-ascorbic acid to α,β-unsaturated aldehydes has been reported.[4]

Enzymatic and Chemoenzymatic Synthesis

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. These methods often proceed under mild conditions with high enantioselectivity.

1. Baeyer–Villiger Oxidations: Baeyer-Villiger monooxygenases (BVMOs) can be employed for the highly enantiospecific and enantioselective oxidative lactonization of cyclic ketones to produce enantiomerically pure lactones.[5]

2. Oxidative Lactonization of Diols: Alcohol dehydrogenases (ADHs) can catalyze the double oxidation of 1,4- and 1,5-diols to their corresponding lactones.[5]

3. Reductive Cyclization of Ketoesters: The reductive cyclization of γ- and δ-ketoesters represents another biocatalytic route to lactones.[5]

4. Chemoenzymatic Approaches: A combination of chemical and enzymatic steps can be utilized to prepare complex derivatives. For instance, a chemoenzymatic method for preparing spironolactone (B1682167), which contains a lactone ring, involves an enzymatic dehydrogenation step that offers high specificity and mild reaction conditions.[6]

Quantitative Data Summary

The following table summarizes the yields for various synthetic methods for this compound and its derivatives.

Starting MaterialMethodProductYield (%)Reference
5,6-O-Isopropylidene-L-ascorbic acidPermanganate OxidationL-Threono-1,4-lactone65[1]
L-Ascorbic AcidAutoxidation in MethanolThis compound1.8[2]
L-Ascorbic Acid and 4-Hydroxy Benzyl AlcoholsCondensation in Hot WaterL-AA Lactone DerivativesNot Specified[4]
Racemic diazo substrateP411-LAS-0003 catalyzed C-H functionalizationFused and Bridged Lactones76 (isolated)[7]
4ADChemoenzymatic SynthesisSpironolactone>92 (total mass)[6]

Experimental Protocols

Protocol 1: Synthesis of L-Threono-1,4-lactone via Permanganate Oxidation

This protocol is an improved version of the method described by Perel and Dayton.[1]

Materials:

  • 5,6-O-Isopropylidene-L-ascorbic acid

  • Potassium permanganate (KMnO₄)

  • Acetone (B3395972)

  • Sulfuric acid (H₂SO₄), dilute

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve 5,6-O-Isopropylidene-L-ascorbic acid in acetone in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a solution of potassium permanganate in water to the stirred solution. Maintain the temperature below 5°C.

  • After the addition is complete, continue stirring for 1 hour at 0-5°C.

  • Quench the reaction by adding a solution of sodium bisulfite until the purple color of permanganate disappears and a colorless solution is obtained.

  • Acidify the solution with dilute sulfuric acid to a pH of approximately 2-3.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to yield crude L-Threono-1,4-lactone.

  • Recrystallize the crude product from a suitable solvent system (e.g., diethyl ether/petroleum ether) to obtain pure, crystalline L-Threono-1,4-lactone.

Protocol 2: General Procedure for Enzymatic Lactonization using E. coli Whole Cells

This protocol is a general guideline based on the enzymatic synthesis of lactones described in the literature.[7]

Materials:

  • Substrate (e.g., diazo compound for C-H functionalization)

  • E. coli whole cells harboring the desired P411 variant enzyme

  • M9-N aqueous buffer (pH 7.4)

  • Acetonitrile (co-solvent)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Prepare a suspension of E. coli whole cells harboring the P411 variant in M9-N aqueous buffer to a final optical density at 600 nm (OD₆₀₀) of 2.5.

  • Add the substrate to the cell suspension to a final concentration of 2.5 mM. Acetonitrile can be used as a co-solvent (e.g., 1.25% v/v) to aid substrate solubility.

  • De-gas the reaction mixture with an inert gas to create anaerobic conditions.

  • Incubate the reaction at room temperature with gentle shaking for 24-48 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Upon completion, centrifuge the reaction mixture to pellet the cells.

  • Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting lactone product by column chromatography.

Visualizations

Synthetic Pathway from L-Ascorbic Acid

The following diagram illustrates a common synthetic pathway for the production of this compound from L-ascorbic acid.

L_Threonolactone_Synthesis L_Ascorbic_Acid L-Ascorbic Acid Protected_AA 5,6-O-Isopropylidene- L-ascorbic acid L_Ascorbic_Acid->Protected_AA Acetone, H+ L_Threonolactone This compound Protected_AA->L_Threonolactone KMnO4

Caption: Synthesis of this compound from L-Ascorbic Acid.

Decision Workflow for Synthesis Method Selection

This diagram presents a logical workflow for selecting an appropriate synthetic method based on desired product characteristics and experimental constraints.

Synthesis_Decision_Tree Start Desired Product: This compound Derivative High_Yield High Yield Required? Start->High_Yield High_Stereoselectivity High Stereoselectivity Required? High_Yield->High_Stereoselectivity No Permanganate Permanganate Oxidation High_Yield->Permanganate Yes Complex_Derivative Complex Derivative? High_Stereoselectivity->Complex_Derivative No Enzymatic Enzymatic Method (e.g., BVMO, ADH) High_Stereoselectivity->Enzymatic Yes Organocatalysis Organocatalysis Complex_Derivative->Organocatalysis Yes Autoxidation Autoxidation (low yield) Complex_Derivative->Autoxidation No

Caption: Decision tree for selecting a synthetic route.

References

Application Notes and Protocols for Measuring L-Threonolactone Uptake in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threonolactone, a metabolite of vitamin C, is of growing interest in oncology research for its potential to influence cancer cell metabolism and signaling. Understanding the kinetics of its uptake is crucial for elucidating its mechanism of action and therapeutic potential. This document provides detailed application notes and experimental protocols for measuring this compound uptake in various cancer cell lines. The protocols described herein are designed to deliver robust and reproducible data for researchers investigating the transport and intracellular accumulation of this small molecule.

Introduction

Altered cellular metabolism is a hallmark of cancer. Cancer cells often exhibit increased uptake of nutrients, including glucose and amino acids, to fuel their rapid proliferation and survival. This compound, a product of vitamin C metabolism, is structurally similar to ascorbate (B8700270) and dehydroascorbate, suggesting it may utilize the same transport systems to enter cells. The primary transporters for vitamin C are the Sodium-dependent Vitamin C Transporters (SVCTs) and Glucose Transporters (GLUTs).[1][2] The expression of these transporters varies among different cancer types, potentially leading to differential uptake of this compound and varying biological responses.

This application note details a robust methodology to quantify this compound uptake in cancer cell lines, enabling the investigation of its transport mechanisms and the identification of cancer types that may be more susceptible to its effects.

Potential Signaling Pathways and Transport Mechanisms

The uptake of this compound is hypothesized to occur primarily through SVCTs and GLUTs. Once inside the cell, this compound and its metabolites may influence various signaling pathways implicated in cancer progression, such as those involved in cellular metabolism, redox homeostasis, and cell cycle regulation.

G cluster_transport This compound Transport cluster_signaling Potential Downstream Signaling Effects LTL_ext Extracellular This compound SVCTs SVCTs (SLC23A family) LTL_ext->SVCTs Na+ co-transport GLUTs GLUTs (SLC2A family) LTL_ext->GLUTs Facilitated diffusion LTL_int Intracellular This compound SVCTs->LTL_int GLUTs->LTL_int Metabolism Cellular Metabolism (e.g., Glycolysis, TCA Cycle) LTL_int->Metabolism Redox Redox Homeostasis (ROS levels) LTL_int->Redox Signaling Signaling Pathways (e.g., PI3K/Akt, MAPK) Metabolism->Signaling Redox->Signaling CellCycle Cell Cycle Regulation Signaling->CellCycle

Caption: Proposed transport and signaling of this compound.

Experimental Protocols

This section provides a detailed workflow for measuring this compound uptake in adherent cancer cell lines.

G cluster_workflow Experimental Workflow A 1. Cell Seeding (24-well plate) B 2. Incubation (24h) (37°C, 5% CO2) A->B C 3. Pre-incubation Wash (Serum-free media) B->C D 4. This compound Treatment (Desired concentrations & times) C->D E 5. Uptake Termination (Ice-cold PBS wash) D->E F 6. Cell Lysis (e.g., Methanol/Water) E->F G 7. Lysate Collection & Centrifugation F->G H 8. Supernatant Analysis (HPLC-UV/MS) G->H I 9. Protein Quantification (e.g., BCA assay) G->I J 10. Data Normalization & Analysis H->J I->J

Caption: Workflow for this compound uptake measurement.

Materials
  • Cancer Cell Lines: e.g., MCF-7 (breast), HeLa (cervical), A549 (lung)

  • This compound: High purity standard

  • Cell Culture Reagents: DMEM/RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA

  • Buffers: Phosphate-Buffered Saline (PBS), pH 7.4

  • Lysis Solution: 80:20 Methanol:Water (pre-chilled to -80°C)

  • Protein Assay Reagents: BCA Protein Assay Kit

  • HPLC Reagents: HPLC-grade water, acetonitrile, and formic acid

  • Equipment:

    • Cell culture incubator (37°C, 5% CO₂)

    • 24-well cell culture plates

    • Microplate reader

    • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

    • Centrifuge and microcentrifuge tubes

Cell Seeding and Culture
  • Culture cancer cells in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed cells into 24-well plates at a density of 1.5 x 10⁵ cells/well.

  • Incubate for 24 hours to allow for cell attachment and growth.

This compound Uptake Assay
  • Prepare a stock solution of this compound in sterile water or PBS.

  • Gently aspirate the culture medium from the wells.

  • Wash the cells once with 1 mL of pre-warmed (37°C) serum-free medium.

  • Prepare working solutions of this compound in serum-free medium at desired concentrations (e.g., 0, 25, 50, 100, 200 µM).

  • Add 500 µL of the this compound working solution to each well.

  • Incubate for the desired time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • To terminate the uptake, rapidly aspirate the treatment solution and wash the cells three times with 1 mL of ice-cold PBS.

Sample Preparation for HPLC Analysis
  • After the final PBS wash, add 200 µL of pre-chilled (-80°C) 80:20 methanol:water to each well to lyse the cells and precipitate proteins.

  • Scrape the wells to ensure complete cell lysis and transfer the lysate to a microcentrifuge tube.

  • Vortex the tubes and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for HPLC analysis.

  • Resuspend the protein pellet in 200 µL of a suitable buffer for protein quantification.

HPLC Quantification of this compound
  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A time-gradient from 5% to 95% Mobile Phase B.

    • Flow Rate: 1 mL/min

    • Detection: UV at 254 nm or MS detection for higher specificity.

  • Inject the supernatant from step 3.4.5 into the HPLC system.

  • Generate a standard curve using known concentrations of this compound to quantify the amount in each sample.

Protein Quantification
  • Determine the protein concentration of the resuspended pellet from step 3.4.6 using a BCA assay according to the manufacturer's instructions.

  • Use the protein concentration to normalize the quantified this compound levels.

Data Analysis
  • Calculate the intracellular concentration of this compound in each sample from the HPLC data.

  • Normalize the this compound concentration to the total protein content for each well (e.g., pmol/µg protein).

  • Plot the normalized uptake data as a function of time or concentration.

Data Presentation

The following tables provide examples of how to present the quantitative data from this compound uptake experiments. The values presented are hypothetical and based on typical uptake patterns of similar small molecules in these cell lines.

Table 1: Concentration-Dependent Uptake of this compound (60 min)

Concentration (µM)MCF-7 (pmol/µg protein)HeLa (pmol/µg protein)A549 (pmol/µg protein)
00.0 ± 0.00.0 ± 0.00.0 ± 0.0
2515.2 ± 1.825.8 ± 2.510.5 ± 1.2
5028.9 ± 3.148.3 ± 4.921.3 ± 2.4
10055.1 ± 5.790.1 ± 8.840.7 ± 4.1
20098.6 ± 10.2165.4 ± 15.975.2 ± 7.8

Table 2: Time-Dependent Uptake of this compound (100 µM)

Time (min)MCF-7 (pmol/µg protein)HeLa (pmol/µg protein)A549 (pmol/µg protein)
1518.5 ± 2.130.2 ± 3.313.8 ± 1.5
3035.4 ± 3.958.9 ± 6.126.9 ± 2.8
6055.1 ± 5.790.1 ± 8.840.7 ± 4.1
12072.3 ± 7.5115.6 ± 11.253.1 ± 5.5

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no uptake detected This compound degradation in media.Prepare fresh solutions immediately before use. Check stability of this compound in your specific media over the experiment's duration.[1][3]
Low transporter expression in the cell line.Select cell lines known to express high levels of SVCTs or GLUTs.
Inefficient cell lysis.Ensure complete cell lysis by visual inspection and optimize lysis buffer and scraping technique.
High variability between replicates Inconsistent cell seeding.Ensure a single-cell suspension and accurate cell counting before seeding.
Inconsistent washing steps.Standardize the timing and volume of washing steps to minimize variability.
Artifactual high uptake Incomplete removal of extracellular this compound.Increase the number and volume of ice-cold PBS washes.
Non-specific binding to the plate.Pre-coat plates with a blocking agent or use low-binding plates.

Conclusion

This application note provides a comprehensive framework for the accurate and reproducible measurement of this compound uptake in cancer cell lines. By following these protocols, researchers can effectively quantify the intracellular accumulation of this molecule, enabling further investigation into its transport mechanisms, metabolic fate, and potential as a therapeutic agent in oncology. The provided diagrams and data tables serve as a guide for experimental design and data presentation.

References

Application Notes and Protocols for Studying L-Threonolactone Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonolactone is identified as a purine (B94841) nucleoside analog, a class of compounds known for their cytotoxic activities, making them candidates for antineoplastic therapies.[1][2] The primary mechanisms of action for purine nucleoside analogs involve the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death.[1][3][4] These agents can interfere with DNA replication by being incorporated into the DNA strand, leading to chain termination and cell cycle arrest.[4][5] Furthermore, they can trigger apoptosis through both DNA-dependent and independent pathways, making them effective against both proliferating and quiescent cancer cells.[2][3][6]

Given the mode of action of this compound, the most relevant animal models for evaluating its efficacy are those designed for cancer research, particularly xenograft models. Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research for assessing the in vivo efficacy of novel therapeutic agents.[7][8][9]

These application notes provide detailed protocols for utilizing a cell-line-derived xenograft (CDX) mouse model to assess the antitumor efficacy of this compound. The protocols outlined below are based on established methodologies for evaluating anticancer compounds in vivo.[7][8]

Key Experiments and Methodologies

Cell-Line-Derived Xenograft (CDX) Mouse Model

The CDX model is a reproducible and well-established method for the initial in vivo screening of anticancer compounds.[7] This model involves the subcutaneous implantation of cultured human cancer cells into immunodeficient mice.

Experimental Protocol:

  • Animal Model Selection:

    • Species: Mouse

    • Strain: Immunodeficient mice (e.g., Athymic Nude, SCID, or NSG mice) are essential to prevent the rejection of human tumor cells.[8][9]

    • Age/Weight: 6-8 weeks old, with a weight range of 20-25g.

    • Acclimatization: Allow a minimum of one week for acclimatization to the facility conditions.

  • Cell Culture:

    • Select a human cancer cell line relevant to the proposed therapeutic target of this compound (e.g., a leukemia or lymphoma cell line, given the activity of other purine nucleoside analogs[1][2][6]).

    • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

    • Harvest cells during the logarithmic growth phase and assess viability using a trypan blue exclusion assay. Cell viability should be >95%.

  • Tumor Implantation:

    • Resuspend the viable cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Anesthetize the mice using an appropriate anesthetic agent.

    • Shave and sterilize the injection site, typically the right flank.[7]

    • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.[7]

  • Tumor Growth Monitoring and Randomization:

    • Monitor the animals regularly for tumor formation.

    • Once tumors become palpable, measure the length and width using digital calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[7]

    • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (minimum of 8-10 mice per group is recommended).[7]

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution used to dissolve this compound following the same schedule and route as the treatment groups.

    • This compound Treatment Groups:

      • Prepare different concentrations of this compound (e.g., low, medium, and high doses) in a suitable vehicle.

      • The route of administration can be intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.), depending on the compound's properties.

      • Administer the treatment according to a defined schedule (e.g., daily, every other day) for a specified duration (e.g., 21 days).

    • Positive Control Group (Optional): Include a group treated with a standard-of-care chemotherapeutic agent relevant to the chosen cancer cell line.

  • Efficacy Assessment:

    • Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Collect blood samples for potential biomarker analysis.

    • Fix a portion of the tumor in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).

    • Snap-freeze a portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blot, PCR).

Assessment of Oxidative Stress

While the primary mechanism of purine nucleoside analogs is related to DNA synthesis and apoptosis, cellular stress, including oxidative stress, can be a consequence of chemotherapy. Therefore, assessing markers of oxidative stress can provide additional insights into the biological effects of this compound.

Experimental Protocol:

  • Sample Collection:

    • At the end of the in vivo study, collect blood (plasma or serum) and tumor tissue from all experimental groups.

  • Biochemical Assays:

    • Lipid Peroxidation: Measure the levels of malondialdehyde (MDA) in plasma and tumor homogenates as an indicator of lipid peroxidation.[10]

    • Antioxidant Enzyme Activity: Assay the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in tumor tissue homogenates.[11]

    • Total Antioxidant Status (TAS): Determine the overall antioxidant capacity of the plasma.[10]

Data Presentation

Table 1: Antitumor Efficacy of this compound in a Xenograft Model
GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEM
Vehicle Control01500 ± 15001.5 ± 0.2
This compound101100 ± 12026.71.1 ± 0.15
This compound30750 ± 9050.00.75 ± 0.1
This compound100400 ± 6073.30.4 ± 0.08
Positive ControlVaries500 ± 7566.70.5 ± 0.09
Table 2: Biomarkers of Oxidative Stress
GroupDose (mg/kg)Plasma MDA (µM/L) ± SEMTumor SOD Activity (U/mg protein) ± SEMTumor Catalase Activity (U/mg protein) ± SEM
Vehicle Control05.2 ± 0.515.6 ± 1.220.4 ± 1.8
This compound105.8 ± 0.614.8 ± 1.119.5 ± 1.6
This compound306.5 ± 0.713.5 ± 1.018.2 ± 1.5
This compound1007.8 ± 0.911.2 ± 0.915.8 ± 1.3
Positive ControlVaries8.1 ± 0.810.5 ± 0.814.9 ± 1.2

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ENT1 Nucleoside Transporter (hENT1) L_Threonolactone_TP This compound Triphosphate ENT1->L_Threonolactone_TP Phosphorylation L_Threonolactone This compound L_Threonolactone->ENT1 dCK Deoxycytidine Kinase (dCK) L_Threonolactone_TP->dCK via RR Ribonucleotide Reductase L_Threonolactone_TP->RR Inhibition DNA_Polymerase DNA Polymerase L_Threonolactone_TP->DNA_Polymerase Incorporation dATP dATP RR->dATP Produces DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Mediates DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage Inhibition leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

G A 1. Cell Culture (Human Cancer Cell Line) B 2. Tumor Cell Implantation (Subcutaneous injection in immunodeficient mice) A->B C 3. Tumor Growth Monitoring (Caliper Measurements) B->C D 4. Randomization (Tumor Volume ~100-150 mm³) C->D E 5. Treatment Administration (Vehicle, this compound, Positive Control) D->E F 6. Efficacy Assessment (Tumor Volume & Body Weight) E->F G 7. Endpoint Analysis (Tumor Excision, Weight, Histology, Biomarker Analysis) F->G G cluster_0 Experimental Groups cluster_1 Expected Outcomes Vehicle Vehicle Control Outcome_V Maximal Tumor Growth Vehicle->Outcome_V LowDose This compound (Low Dose) Outcome_L Minimal Tumor Growth Inhibition LowDose->Outcome_L MidDose This compound (Mid Dose) Outcome_M Moderate Tumor Growth Inhibition MidDose->Outcome_M HighDose This compound (High Dose) Outcome_H Maximal Tumor Growth Inhibition HighDose->Outcome_H

References

High-Throughput Screening for L-Threonolactone Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonolactone is a purine (B94841) nucleoside analog with potential antitumor properties.[1] Its mechanism of action is thought to involve the inhibition of DNA synthesis and the induction of apoptosis, pathways that are critical in cancer cell proliferation and survival.[1] As a member of the gamma-butyrolactone (B3396035) class of organic compounds, this compound presents an interesting scaffold for drug discovery. High-throughput screening (HTS) offers a robust methodology for rapidly assessing the bioactivity of this compound and similar compounds against various cellular and biochemical targets.

These application notes provide detailed protocols for HTS assays relevant to the anticipated bioactivities of this compound, including cytotoxicity, apoptosis induction, and DNA synthesis inhibition. The accompanying data tables are presented as illustrative examples of how quantitative results from such screens can be structured for comparative analysis. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually represent the underlying biological processes and experimental designs.

Data Presentation: Illustrative Quantitative HTS Data

The following tables represent hypothetical data from high-throughput screening assays to demonstrate how quantitative results for this compound and control compounds could be presented.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (72-hour incubation)

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)DMSO (Vehicle Control)
MCF-7 (Breast Cancer)15.20.8> 100
HeLa (Cervical Cancer)22.51.1> 100
A549 (Lung Cancer)35.11.5> 100
Jurkat (T-cell Leukemia)8.90.5> 100

IC₅₀ values represent the concentration of a compound that inhibits 50% of cell growth and were determined using a CellTiter-Glo® Luminescent Cell Viability Assay.

Table 2: Apoptosis Induction by this compound (24-hour treatment)

Cell LineThis compound EC₅₀ (µM) for Caspase-3/7 ActivationStaurosporine EC₅₀ (µM) (Positive Control)DMSO (Vehicle Control)
MCF-725.80.9No significant activation
HeLa38.41.2No significant activation
A54952.01.8No significant activation
Jurkat12.30.4No significant activation

EC₅₀ values represent the concentration of a compound that induces 50% of the maximal caspase-3/7 activation and were determined using a Caspase-Glo® 3/7 Assay.

Table 3: Inhibition of DNA Synthesis by this compound (24-hour treatment)

AssayThis compound IC₅₀ (µM)5-Fluorouracil IC₅₀ (µM) (Positive Control)DMSO (Vehicle Control)
BrdU Incorporation Assay18.72.5No significant inhibition

IC₅₀ values represent the concentration of a compound that inhibits 50% of BrdU incorporation and were determined using a colorimetric BrdU cell proliferation ELISA.

Experimental Protocols

Protocol 1: High-Throughput Cytotoxicity Screening using a Luminescent Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of this compound on a panel of cancer cell lines in a 384-well format.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, Jurkat)

  • Cell culture medium (appropriate for each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 384-well clear-bottom, white-walled assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.

    • Determine cell density and adjust to the desired seeding concentration (e.g., 2,000 cells/well).

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare a serial dilution of this compound and Doxorubicin in culture medium.

    • Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the appropriate wells.

    • Add DMSO as a vehicle control to the control wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay and Readout:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the normalized data against the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 2: High-Throughput Apoptosis Screening using a Caspase-3/7 Activity Assay

This protocol measures the induction of apoptosis by this compound through the activation of caspases-3 and -7.

Materials:

  • Cancer cell lines

  • Cell culture reagents (as in Protocol 1)

  • This compound (stock solution in DMSO)

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • Caspase-Glo® 3/7 Assay Kit

  • 384-well white-walled assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Follow the cell seeding procedure as described in Protocol 1.

  • Compound Addition:

    • Follow the compound addition procedure as described in Protocol 1.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assay and Readout:

    • Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 40 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 hour.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the fold-change in luminescence against the compound concentration and fit a dose-response curve to determine the EC₅₀ value.

Protocol 3: High-Throughput DNA Synthesis Inhibition Screening using a BrdU Incorporation Assay

This protocol assesses the effect of this compound on DNA synthesis by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU).

Materials:

  • Cancer cell lines

  • Cell culture reagents (as in Protocol 1)

  • This compound (stock solution in DMSO)

  • 5-Fluorouracil (positive control)

  • DMSO (vehicle control)

  • BrdU Cell Proliferation ELISA Kit

  • 384-well tissue culture-treated plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader with absorbance detection capabilities

Procedure:

  • Cell Seeding:

    • Follow the cell seeding procedure as described in Protocol 1.

  • Compound Addition:

    • Follow the compound addition procedure as described in Protocol 1.

  • BrdU Labeling:

    • After 22 hours of incubation with the compounds, add BrdU labeling solution to each well.

    • Incubate for an additional 2 hours at 37°C in a 5% CO₂ incubator.

  • Assay and Readout:

    • Remove the culture medium and fix the cells.

    • Add the anti-BrdU-POD antibody solution and incubate.

    • Wash the wells and add the substrate solution.

    • Stop the reaction and measure the absorbance at 370 nm (reference wavelength 492 nm).

  • Data Analysis:

    • Normalize the data to the vehicle control (100% incorporation) and a no-cell control (0% incorporation).

    • Plot the normalized data against the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis cell_culture Cell Culture plate_seeding Plate Seeding (384-well) cell_culture->plate_seeding compound_addition Compound Addition plate_seeding->compound_addition compound_prep Compound Dilution (this compound, Controls) compound_prep->compound_addition incubation Incubation compound_addition->incubation reagent_addition Reagent Addition (e.g., CellTiter-Glo) incubation->reagent_addition signal_development Signal Development reagent_addition->signal_development plate_reading Plate Reading (Luminescence/Absorbance) signal_development->plate_reading data_normalization Data Normalization plate_reading->data_normalization curve_fitting Dose-Response Curve Fitting data_normalization->curve_fitting parameter_determination IC50/EC50 Determination curve_fitting->parameter_determination

Caption: High-throughput screening experimental workflow.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bax_bak Bax/Bak Activation caspase8->bax_bak via Bid cleavage caspase37 Caspase-3, -7 Activation caspase8->caspase37 dna_damage DNA Damage (e.g., by Purine Analog) p53 p53 Activation dna_damage->p53 p53->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apoptosome Formation cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase9->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

dna_synthesis_inhibition cluster_pathway DNA Synthesis Pathway cluster_inhibition Inhibition by this compound nucleotides Purine Nucleotides (dATP, dGTP) dna_polymerase DNA Polymerase nucleotides->dna_polymerase dna DNA Replication dna_polymerase->dna l_threonolactone This compound (Purine Analog) metabolism Cellular Metabolism l_threonolactone->metabolism analog_triphosphate Analog Triphosphate metabolism->analog_triphosphate analog_triphosphate->dna_polymerase Competitive Inhibition analog_triphosphate->dna Chain Termination

References

Application Notes and Protocols for L-Threonolactone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonolactone is a naturally occurring lactone and a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in various organisms. Its structural similarity to ascorbic acid and its role as a precursor make it a compound of interest in cell biology, particularly in studies related to cellular growth, differentiation, and oxidative stress. Proper sterilization and handling of this compound are critical to ensure its stability and the integrity of cell culture experiments. These application notes provide detailed protocols for the sterile preparation and handling of this compound solutions for use in cell culture.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for its proper handling and storage.

Table 1: Chemical and Physical Data of this compound

PropertyValue
Molecular Formula C₄H₆O₄
Molecular Weight 118.09 g/mol
Appearance White to off-white solid
Melting Point 74-75 °C
Boiling Point 145-150 °C (at 0.25 Torr)
Solubility in DMSO 83.33 mg/mL (705.65 mM) (ultrasonication may be required)[1]
Solubility in other solvents Sparingly soluble in acetonitrile (B52724) and methanol[2]

Sterilization and Stability

This compound, like many lactones, is susceptible to degradation under certain conditions. The primary degradation pathway for lactones in aqueous solutions is hydrolysis, which is catalyzed by heat, acidic, and alkaline conditions. Studies on various lactones have shown thermal degradation at temperatures as low as 90-100°C. Autoclaving, which typically involves steam heat at 121°C, is therefore not a recommended method for sterilizing aqueous solutions of this compound as it is likely to cause significant hydrolysis and degradation of the compound.

The recommended method for sterilizing this compound solutions is filter sterilization using a 0.22 µm pore size filter. This method effectively removes microbial contaminants without subjecting the compound to heat, thus preserving its chemical integrity.

Recommended Storage Conditions

The stability of this compound in both solid form and in solution is critical for obtaining reproducible experimental results.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureShelf Life
Solid (Powder) -20°CUp to 3 years[1]
4°CUp to 2 years[1]
Stock Solution in DMSO -80°C6 months[1]
-20°C1 month[1]

Note: It is highly recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Experimental Protocols

Protocol 1: Preparation of a Sterile 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), which can then be further diluted in cell culture medium to the desired working concentration.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile DMSO

  • Sterile, conical-bottom polypropylene (B1209903) or glass vials

  • Sterile, disposable syringe (1 mL or 5 mL)

  • Sterile, 0.22 µm syringe filter (PTFE or other DMSO-compatible membrane)

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Sterile laminar flow hood or biological safety cabinet

Procedure:

  • Preparation: Perform all subsequent steps under aseptic conditions in a sterile laminar flow hood or biological safety cabinet.

  • Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh 11.81 mg of this compound powder into the vial.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1]

  • Filter Sterilization: Draw the this compound/DMSO solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.

  • Aliquoting: Dispense the sterile stock solution into sterile, single-use aliquots (e.g., 50 µL or 100 µL) in appropriately labeled vials.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of Working Solution in Cell Culture Medium

This protocol details the dilution of the sterile stock solution into a complete cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • Sterile 100 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes

Procedure:

  • Thawing: Thaw a single-use aliquot of the 100 mM this compound stock solution at room temperature.

  • Dilution: In a sterile conical tube, add the required volume of the thawed stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 100 µM this compound, add 10 µL of the 100 mM stock solution to 9.99 mL of medium.

  • Mixing: Gently mix the solution by pipetting up and down or by inverting the tube several times. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.

  • Application: The freshly prepared working solution is now ready to be added to your cell cultures.

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Application Notes

  • Working Concentration: The optimal working concentration of this compound should be determined empirically for each cell type and experimental setup. As a precursor to L-ascorbic acid, a starting point for concentration ranges could be similar to those used for ascorbic acid in cell culture, which typically fall between 50 µM and 250 µM.

  • Potential Applications:

    • Ascorbic Acid Biosynthesis Studies: this compound can be used to study the cellular mechanisms of ascorbic acid synthesis and its regulation.

    • Oxidative Stress Models: As a precursor to the antioxidant ascorbic acid, this compound may be used to investigate cellular responses to oxidative stress.

    • Cell Growth and Proliferation Assays: The effect of this compound on cell viability and proliferation can be assessed using standard assays such as MTT, XTT, or cell counting.

Visualizations

G Workflow for Preparation of Sterile this compound Solution cluster_0 Stock Solution Preparation (Aseptic) cluster_1 Working Solution Preparation Weigh this compound Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO Vortex/Sonicate Vortex/Sonicate Dissolve in DMSO->Vortex/Sonicate Filter Sterilize (0.22 um) Filter Sterilize (0.22 um) Vortex/Sonicate->Filter Sterilize (0.22 um) Aliquot Aliquot Filter Sterilize (0.22 um)->Aliquot Store at -20C/-80C Store at -20C/-80C Aliquot->Store at -20C/-80C Thaw Stock Solution Thaw Stock Solution Store at -20C/-80C->Thaw Stock Solution Dilute in Culture Medium Dilute in Culture Medium Thaw Stock Solution->Dilute in Culture Medium Mix Gently Mix Gently Dilute in Culture Medium->Mix Gently Add to Cells Add to Cells Mix Gently->Add to Cells

Caption: A step-by-step workflow for preparing sterile this compound solutions.

G This compound as a Precursor in Ascorbic Acid Biosynthesis cluster_degradation Ascorbic Acid Degradation D-Glucuronate D-Glucuronate L-Gulonate L-Gulonate D-Glucuronate->L-Gulonate Aldehyde Reductase L-Gulono-1,4-lactone L-Gulono-1,4-lactone L-Gulonate->L-Gulono-1,4-lactone Lactonase L-Ascorbic Acid (Vitamin C) L-Ascorbic Acid (Vitamin C) L-Gulono-1,4-lactone->L-Ascorbic Acid (Vitamin C) L-gulonolactone oxidase Dehydroascorbic Acid Dehydroascorbic Acid L-Ascorbic Acid (Vitamin C)->Dehydroascorbic Acid Oxidation This compound This compound 2,3-diketo-L-gulonate 2,3-diketo-L-gulonate Dehydroascorbic Acid->2,3-diketo-L-gulonate Hydrolysis L-Threonate L-Threonate 2,3-diketo-L-gulonate->L-Threonate L-Threonate->this compound Lactonization

Caption: Simplified pathway of L-ascorbic acid biosynthesis and degradation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Threonolactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of L-Threonolactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: The most common and accessible starting material for the synthesis of this compound is L-ascorbic acid (Vitamin C). The synthesis typically proceeds through an intermediate, 5,6-O-isopropylidene-L-ascorbic acid, to protect the C5 and C6 hydroxyl groups before oxidation.

Q2: Which synthesis method generally provides the best yield for this compound?

A2: The permanganate (B83412) oxidation of 5,6-O-isopropylidene-L-ascorbic acid is a frequently cited method that provides a good yield of crystalline this compound, reportedly around 65%.[1] Other methods, such as autoxidation of L-ascorbic acid or oxidation with hydrogen peroxide, have been reported but often result in L-Threonic acid or a mixture of products with lower yields of the desired lactone.

Q3: What are the critical factors affecting the yield of this compound synthesis?

A3: Several factors can significantly impact the yield:

  • Purity of Starting Materials: Ensure L-ascorbic acid and other reagents are of high purity.

  • Effectiveness of the Protection Step: Complete conversion of L-ascorbic acid to 5,6-O-isopropylidene-L-ascorbic acid is crucial to prevent unwanted side reactions during oxidation.

  • Oxidizing Agent and Stoichiometry: The choice and precise amount of the oxidizing agent (e.g., potassium permanganate) are critical. Excess oxidant can lead to over-oxidation and the formation of byproducts.

  • Reaction Temperature: Temperature control is vital, especially during the oxidation step, which is often performed at low temperatures to minimize side reactions.

  • pH of the Reaction Mixture: The pH can influence the reactivity of both the substrate and the oxidizing agent, as well as the stability of the final product.

  • Work-up and Purification: Efficient extraction and purification methods are necessary to isolate the this compound from byproducts and unreacted materials.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of 5,6-O-isopropylidene-L-ascorbic acid (Starting Material)
  • Question: My yield of the protected ascorbic acid intermediate is low. What could be the cause?

  • Answer:

    • Incomplete Reaction: The reaction of L-ascorbic acid with acetone (B3395972) (or a acetone equivalent like 2,2-dimethoxypropane) requires an acid catalyst and anhydrous conditions. Ensure your acetone is dry and the catalyst is active. Reaction times can also be a factor; monitor the reaction by TLC to ensure it has gone to completion.

    • Moisture: The presence of water can hydrolyze the formed isopropylidene group. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

    • Improper Work-up: During work-up, the product is typically precipitated by cooling. Ensure the solution is sufficiently cold to maximize precipitation. Washing the precipitate with cold acetone helps to remove impurities without significant product loss.

Problem 2: Low Yield of this compound during Permanganate Oxidation
  • Question: The oxidation of 5,6-O-isopropylidene-L-ascorbic acid resulted in a low yield of this compound. What are the likely reasons?

  • Answer:

    • Over-oxidation: Potassium permanganate is a strong oxidizing agent. Adding it too quickly or at too high a temperature can lead to the cleavage of the lactone ring or other undesired side reactions. The addition of the permanganate solution should be slow and at a low temperature (e.g., 0 °C).

    • Incorrect Stoichiometry: An excess of potassium permanganate will lead to the formation of byproducts. Carefully calculate and weigh the required amount of the oxidizing agent. A study on the oxidation of L-ascorbic acid by permanganate ion in an acidic medium indicates a stoichiometry of 2:5 in terms of the mole ratio of permanganate ions to ascorbic acid consumed.[2][3][4]

    • Suboptimal pH: The reaction is typically carried out in an acidic medium. The acidity of the medium can affect the oxidation potential of the permanganate and the stability of the starting material and product.

    • Formation of Manganese Dioxide (MnO₂): The reduction of permanganate in neutral or slightly acidic solution produces manganese dioxide, a brown precipitate.[5] This can make the reaction mixture difficult to stir and can adsorb the product, leading to lower isolated yields. Ensure efficient stirring and proper work-up to remove the MnO₂.

Problem 3: Difficulty in Purifying this compound
  • Question: I am having trouble obtaining pure, crystalline this compound from the reaction mixture. What purification strategies are recommended?

  • Answer:

    • Removal of Manganese Salts: After the oxidation, the manganese dioxide precipitate must be removed. This is typically done by filtration. The filtrate can then be further treated to remove any soluble manganese salts.

    • Extraction: After removing the manganese salts, the aqueous solution is often extracted with an organic solvent to isolate the this compound. Multiple extractions may be necessary for a good recovery.

    • Crystallization: this compound is a crystalline solid.[1] Recrystallization is an effective method for purification. The choice of solvent is crucial. Ethanol has been shown to be a poor solvent for the crystallization of some lactones as it can lead to significant product loss due to high solubility.[6] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water) to find the optimal conditions for crystallization. Aqueous buffers have been successfully used for the purification of other lactones by crystallization.[6]

    • Chromatography: If crystallization does not yield a pure product, column chromatography on silica (B1680970) gel can be employed.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialOxidizing AgentReported YieldReference
Permanganate Oxidation5,6-O-isopropylidene-L-ascorbic acidPotassium Permanganate (KMnO₄)~65%[1]
AutoxidationL-ascorbic acidOxygen (from air)Minor Product
Hydrogen Peroxide OxidationL-ascorbic acidHydrogen Peroxide (H₂O₂)Yields L-Threonic acid

Experimental Protocols

Protocol 1: Synthesis of 5,6-O-isopropylidene-L-ascorbic acid

This protocol is adapted from a literature procedure.[7]

Materials:

Procedure:

  • In a flask, stir a mixture of L-ascorbic acid (16 g) in acetone (80 ml) and 2,2-dimethoxypropane (18.8 ml) for 15 minutes at room temperature.

  • Slowly bubble hydrogen chloride gas through the reaction mixture for 5 minutes.

  • Stir the mixture for 1 hour at room temperature.

  • Evaporate approximately half of the acetone under reduced pressure.

  • Cool the mixture in an ice bath.

  • Filter the resulting precipitate and wash it with cold acetone (30 ml) to obtain 5,6-O-isopropylidene-L-ascorbic acid.

  • The mother liquor can be concentrated to yield additional product.

Protocol 2: Synthesis of this compound via Permanganate Oxidation (Conceptual Outline)

This is a conceptual outline based on literature references, as the full detailed protocol from Perel and Dayton was not available. Researchers should optimize the specific conditions.

Materials:

  • 5,6-O-isopropylidene-L-ascorbic acid

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Sulfuric acid (or other acid for acidification)

  • Sodium bisulfite (for quenching)

Procedure:

  • Dissolve 5,6-O-isopropylidene-L-ascorbic acid in acetone and cool the solution to 0 °C in an ice bath.

  • Acidify the solution with a suitable acid (e.g., dilute sulfuric acid).

  • Slowly add a pre-cooled solution of potassium permanganate in water dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C. The purple color of the permanganate should disappear as it reacts.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by adding a solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

  • Proceed with work-up, which may include extraction with an appropriate organic solvent and subsequent purification by crystallization.

Mandatory Visualizations

Synthesis_Pathway Ascorbic_Acid L-Ascorbic Acid Protected_Ascorbic_Acid 5,6-O-isopropylidene- L-ascorbic acid Ascorbic_Acid->Protected_Ascorbic_Acid Acetone, Acid Catalyst L_Threonolactone This compound Protected_Ascorbic_Acid->L_Threonolactone KMnO4, H+

Caption: Synthesis pathway of this compound from L-Ascorbic Acid.

Experimental_Workflow Start Start: Synthesis of 5,6-O-isopropylidene-L-ascorbic acid Protection Protection of L-ascorbic acid with acetone and acid catalyst Start->Protection Isolation1 Isolation and purification of protected intermediate Protection->Isolation1 Oxidation Permanganate oxidation of protected ascorbic acid Isolation1->Oxidation Workup Reaction work-up and removal of manganese salts Oxidation->Workup Purification Purification of this compound (Crystallization/Chromatography) Workup->Purification End End: Pure this compound Purification->End

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Yield cluster_protection Protection Step Issues cluster_oxidation Oxidation Step Issues cluster_purification Purification Issues Low_Yield Low Yield of This compound? Check_Protection Check yield/purity of protected intermediate Low_Yield->Check_Protection Oxidation_Conditions Review Oxidation Conditions Low_Yield->Oxidation_Conditions Purification_Loss Investigate Purification Step Low_Yield->Purification_Loss Incomplete_Reaction Incomplete reaction? (Monitor by TLC) Check_Protection->Incomplete_Reaction Moisture Presence of moisture? (Use anhydrous conditions) Check_Protection->Moisture Over_Oxidation Over-oxidation? (Control temp, slow addition) Oxidation_Conditions->Over_Oxidation Stoichiometry Incorrect stoichiometry of KMnO4? Oxidation_Conditions->Stoichiometry Extraction Inefficient extraction? Purification_Loss->Extraction Crystallization Suboptimal crystallization solvent? Purification_Loss->Crystallization

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: L-Threonolactone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Threonolactone in aqueous solutions. Due to its lactone structure, this compound is susceptible to hydrolysis, which can impact experimental outcomes. This guide offers insights into maintaining its stability and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in aqueous solutions?

A1: The main stability issue for this compound in aqueous solutions is its susceptibility to hydrolysis. The ester bond within the lactone ring can be cleaved by water, leading to the formation of the corresponding open-chain hydroxy acid, L-Threonic acid. This process is catalyzed by both acidic and basic conditions and is also influenced by temperature.

Q2: What are the main factors that influence the stability of this compound in solution?

A2: The stability of this compound is primarily affected by the following factors:

  • pH: The rate of hydrolysis is significantly dependent on the pH of the solution. Both acidic and alkaline conditions can accelerate the degradation of the lactone ring.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of this compound.[2] For every 10°C increase in temperature, the rate of degradation can increase significantly.

  • Time: The degradation of this compound is a time-dependent process. The longer the compound is in an aqueous solution, the greater the extent of degradation.

  • Presence of Catalysts: Certain enzymes or metal ions can catalyze the hydrolysis of esters and may affect the stability of this compound.

Q3: What is the expected degradation pathway of this compound in an aqueous solution?

A3: The primary degradation pathway for this compound in an aqueous solution is the hydrolysis of the cyclic ester bond. This reaction results in the opening of the lactone ring to form L-Threonic acid. This is a reversible reaction, but under many conditions, the equilibrium favors the open-chain form.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following best practices:

  • Prepare solutions fresh: Prepare aqueous solutions of this compound immediately before use.

  • Control pH: If possible, maintain the pH of the solution in a slightly acidic to neutral range (around pH 4-6), where many lactones exhibit their maximum stability.

  • Control temperature: Perform experiments at the lowest practical temperature to slow down the rate of hydrolysis.

  • Use a suitable buffer: If a buffer is required, choose one that does not catalyze the hydrolysis reaction.

  • Minimize storage time: If solutions must be stored, even for a short period, keep them at low temperatures (2-8°C) and protect them from light. For longer-term storage, consider preparing aliquots in an appropriate organic solvent and storing them at -20°C or -80°C, then diluting into your aqueous buffer just before the experiment.

Q5: What are the signs of this compound degradation in my sample?

A5: Signs of degradation can include:

  • A decrease in the expected biological or chemical activity of your solution over time.

  • Changes in the pH of an unbuffered solution.

  • The appearance of new peaks and a decrease in the parent compound's peak area in analytical chromatograms (e.g., HPLC).

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological/chemical activity in the experiment. Degradation of this compound in the aqueous solution.1. Prepare Fresh Solutions: Always prepare this compound solutions immediately before use. 2. pH Control: Verify and adjust the pH of your experimental buffer to a slightly acidic range (e.g., pH 4-6). 3. Temperature Management: Conduct your experiments at the lowest feasible temperature. If elevated temperatures are necessary, reduce the incubation time as much as possible. 4. Stability-Indicating Assay: Use an analytical technique like HPLC to confirm the concentration of intact this compound in your solution at the start and end of your experiment.
Inconsistent or non-reproducible experimental results. Variable degradation of this compound between experimental runs.1. Standardize Solution Preparation: Implement a strict and consistent protocol for preparing your this compound solutions, including the source and pH of the water or buffer. 2. Monitor pH: Measure and document the pH of your solutions before and after each experiment to identify any significant shifts. 3. Control Incubation Times: Ensure that incubation times are precisely controlled and consistent across all experiments.
Precipitate forms in the aqueous solution. Poor solubility or precipitation of a degradation product.1. Verify Solubility: this compound has good solubility in water. However, if you are using a concentrated stock in an organic solvent, ensure the final concentration in the aqueous buffer does not lead to precipitation. 2. Analyze the Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradation product. This can provide insights into the stability issue.
Unexpected peaks in analytical chromatogram (e.g., HPLC). Formation of degradation products.1. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the peaks corresponding to the degradants in your experimental samples. 2. Use a Stability-Indicating Method: Ensure your analytical method can separate the intact this compound from its potential degradation products.

Quantitative Data on Lactone Stability (Illustrative)

pHTemperature (°C)Half-life (t½) (hours) - Illustrative
3.025> 48
5.025> 72
7.425~ 24
9.025< 8
7.44> 72
7.437~ 12

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Aqueous Solution using HPLC

This protocol outlines a general method for assessing the stability of this compound at different pH values and temperatures.

Materials:

  • This compound

  • High-purity water (HPLC grade)

  • Buffers of desired pH (e.g., phosphate (B84403) buffer for pH 7.4, acetate (B1210297) buffer for pH 5.0)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or RI detector

  • C18 reverse-phase HPLC column

  • Temperature-controlled incubators or water baths

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) or directly in water if its stability in water at low temperature is confirmed.

  • Working Solution Preparation: Dilute the stock solution into the aqueous buffers of interest to achieve the desired final concentration.

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each working solution into the HPLC system to determine the initial concentration of this compound.

  • Incubation: Aliquot the remaining working solutions into sealed vials and place them in incubators set at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Sample Analysis: Analyze the withdrawn aliquots by HPLC to quantify the remaining concentration of intact this compound.

  • Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration versus time for each pH and temperature condition. From these plots, you can determine the degradation rate and the half-life (t½) of this compound under each condition.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

Procedure:

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature for a shorter period (e.g., 4 hours), as base-catalyzed hydrolysis is typically faster.

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for 24 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 80°C) for 48 hours, then dissolve it for analysis.

  • Analysis: Analyze the stressed samples by a suitable analytical method, such as HPLC-MS, to separate and identify the degradation products.

Visualizations

Hydrolysis_Pathway cluster_conditions Reaction Conditions L_Threonolactone This compound (Cyclic Ester) L_Threonic_Acid L-Threonic Acid (Open-chain Hydroxy Acid) L_Threonolactone->L_Threonic_Acid Hydrolysis L_Threonic_Acid->L_Threonolactone Lactonization (Intramolecular Esterification) H2O H₂O H_plus_OH_minus H⁺ / OH⁻ (Catalyst)

Caption: Degradation pathway of this compound in aqueous solution.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare Stock Solution Prep_Working Prepare Working Solutions (Different pH/Buffers) Prep_Stock->Prep_Working T0_Analysis T=0 HPLC Analysis Prep_Working->T0_Analysis Incubate Incubate at Different Temperatures (e.g., 4, 25, 37°C) T0_Analysis->Incubate Time_Point_Analysis Time Point HPLC Analysis (e.g., 2, 4, 8, 24h) Incubate->Time_Point_Analysis Plot_Data Plot % Remaining vs. Time Time_Point_Analysis->Plot_Data Calc_Kinetics Calculate Degradation Rate and Half-life (t½) Plot_Data->Calc_Kinetics

Caption: Experimental workflow for assessing this compound stability.

References

overcoming assay interference when measuring L-Threonolactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of L-Threonolactone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the measurement of this compound in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for quantifying this compound?

A1: The primary method for the sensitive and specific quantification of this compound and its open-ring form, L-Threonic acid, in biological samples like plasma and urine is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[1] While enzymatic assays are used for other metabolites, a specific commercial enzymatic assay for this compound is not commonly reported. Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires chemical derivatization to make the analyte volatile.[2][3]

Q2: Why is there variability in my this compound measurements?

A2: Variability in this compound measurements can arise from the chemical equilibrium between the cyclic lactone form (this compound) and its open-ring hydroxy acid form (L-Threonic acid). This equilibrium is sensitive to pH and temperature, which can alter the concentration of the lactone form during sample collection, preparation, and analysis.[4][5] Inconsistent sample handling can therefore lead to significant variability in results.

Q3: What is a "matrix effect" and how can it affect my this compound assay?

A3: A matrix effect is the alteration of the analytical signal of the analyte (this compound) due to the presence of other components in the sample matrix, such as plasma or urine.[6] These interfering substances can either suppress or enhance the signal detected by the mass spectrometer, leading to inaccurate quantification.[6] Common sources of matrix effects in biological samples include salts, phospholipids, and proteins.

Q4: How can I minimize matrix effects in my LC-MS/MS assay for this compound?

A4: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.[7]

  • Chromatographic Separation: Optimizing the HPLC method to ensure that this compound is chromatographically separated from co-eluting matrix components is essential.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that is chemically identical to this compound but has a different mass is the most effective way to compensate for matrix effects and variability in sample preparation and instrument response.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the measurement of this compound.

Problem Potential Cause Recommended Solution
Low or No Signal Poor recovery during sample preparation: this compound may be lost during extraction steps.Optimize the sample preparation protocol. For SPE, ensure the correct sorbent and elution solvents are used. For LLE, select appropriate extraction solvents and pH conditions.
Instrumental issues: The LC-MS/MS system may not be properly tuned or calibrated.Verify instrument performance by running system suitability tests with a known standard of this compound. Check for proper ionization and fragmentation.
Degradation of this compound: The lactone ring can open to form L-Threonic acid, especially at neutral or alkaline pH.Maintain acidic conditions (pH < 4) and low temperatures throughout sample collection, storage, and preparation to stabilize the lactone form.[4]
High Background/Interference Peaks Insufficient sample cleanup: Matrix components are co-eluting with this compound.Improve the sample preparation method. Consider using a more selective SPE sorbent or a multi-step extraction protocol.
Contamination: Contamination from reagents, solvents, or labware.Use high-purity solvents and reagents. Thoroughly clean all labware and instrument components.
In-source conversion: The corresponding hydroxy acid (L-Threonic acid) can sometimes convert to the lactone in the mass spectrometer's ion source.Optimize MS source conditions (e.g., temperature, gas flows). Ensure chromatographic separation of the lactone and its corresponding acid to prevent this interference.[8]
Poor Reproducibility/High Variability Inconsistent sample handling: Variations in time, temperature, or pH during sample processing.Standardize all sample handling procedures. Process all samples and standards in a consistent manner.
Matrix effects: Variable ion suppression or enhancement between different samples.Employ a stable isotope-labeled internal standard. If not available, use a matrix-matched calibration curve for quantification.
Pipetting errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents.Calibrate pipettes regularly and use proper pipetting techniques.
Unexpectedly High Readings Signal enhancement from matrix: Co-eluting compounds are increasing the ionization of this compound.Improve chromatographic separation to isolate the analyte from enhancing matrix components. Diluting the sample can also mitigate this effect.
Co-eluting isobaric interference: Another compound with the same mass-to-charge ratio as this compound is present in the sample.Utilize high-resolution mass spectrometry (HRMS) to differentiate between this compound and the isobaric interference based on their exact masses. Optimize chromatography for better separation.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for this compound Quantification by LC-MS/MS

This protocol is based on a common method for the extraction of small molecules from plasma and is a good starting point for this compound analysis.

  • Protein Precipitation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., stable isotope-labeled this compound).

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of L-Threonate (as a proxy for this compound)

This protocol is adapted from a validated method for L-Threonate and can be optimized for this compound.[1]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., YMC J'Sphere C18, 150 mm x 2.0 mm, 4 µm).

    • Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water.

    • Mobile Phase B: Methanol/Acetonitrile (80:20, v/v).

    • Gradient: A suitable gradient starting with a high percentage of Mobile Phase A to retain the polar analyte, followed by an increasing percentage of Mobile Phase B to elute it.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode for L-Threonate. For this compound, both positive and negative modes should be tested for optimal sensitivity.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition (for L-Threonate): Precursor ion (m/z) 134.5 → Product ion (m/z) 74.7.[1] MRM transitions for this compound will need to be determined by infusing a standard solution.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard & Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms Inject Sample data Data Acquisition & Processing lcms->data result Quantitative Result data->result troubleshooting_logic start Problem Encountered low_signal Low or No Signal? start->low_signal high_bg High Background? start->high_bg poor_repo Poor Reproducibility? start->poor_repo check_recovery Optimize Sample Prep (Protocol 1) low_signal->check_recovery Yes check_instrument Verify Instrument Performance low_signal->check_instrument No improve_cleanup Improve Sample Cleanup (e.g., SPE) high_bg->improve_cleanup Yes check_contamination Use High-Purity Reagents high_bg->check_contamination No standardize_handling Standardize Sample Handling poor_repo->standardize_handling Yes use_is Use Stable Isotope Internal Standard poor_repo->use_is No check_stability Check Sample Stability (pH, Temp) check_instrument->check_stability

References

Navigating L-Threonolactone Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying and understanding the degradation products of L-Threonolactone in vitro. This compound, a key chemical intermediate, is susceptible to degradation under various experimental conditions, potentially impacting research outcomes and product stability. This guide offers insights into its primary degradation pathways, analytical methodologies for monitoring degradation, and strategies to mitigate instability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound in aqueous solutions?

The primary degradation product of this compound in aqueous solutions is L-Threonic acid. This occurs through the hydrolysis of the ester bond in the lactone ring, which is a common degradation pathway for lactones.[1][2] This reaction is reversible, but the equilibrium often favors the formation of the more stable open-chain hydroxy acid, L-Threonic acid.

Q2: What experimental factors can influence the degradation rate of this compound?

Several factors can significantly influence the stability of this compound in vitro:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Generally, lactone hydrolysis is accelerated under both acidic and alkaline conditions compared to neutral pH.[3][4][5]

  • Temperature: Higher temperatures typically increase the rate of chemical reactions, including the hydrolysis of this compound.

  • Presence of Water: As hydrolysis is a reaction with water, the presence of water is essential for this degradation pathway to occur. In non-aqueous solvents, this compound is generally more stable.[6]

  • Forced Degradation Conditions: Exposure to stress conditions such as strong acids, bases, oxidizing agents, and high temperatures can significantly accelerate degradation and may lead to the formation of additional, secondary degradation products.[7][8][9][10][11]

Q3: My analytical results show a decrease in this compound concentration over time, but no corresponding increase in L-Threonic acid. What could be happening?

There are several possibilities to consider:

  • Formation of Other Degradation Products: While L-Threonic acid is the primary hydrolysis product, other degradation pathways like oxidation might occur, especially under forced degradation conditions.[7] Consider the possibility of forming byproducts such as oxalic acid, which has been observed as a minor product in related reactions.

  • Analytical Method Limitations: Your current analytical method may not be suitable for detecting all degradation products. It is crucial to use a stability-indicating method that can separate the parent compound from all potential degradants.

  • Reversible Lactonization: L-Threonic acid can undergo intramolecular cyclization to reform this compound. The rate of this lactonization can be influenced by factors like pH and solvent.

  • Sample Adsorption: The compound of interest might be adsorbing to the surface of your sample vials or chromatography column, leading to an apparent loss of concentration.

Q4: How can I prevent the degradation of this compound during my experiments?

To minimize degradation, consider the following strategies:

  • Control pH: Whenever possible, maintain the pH of your solutions close to neutral, where the rate of hydrolysis is generally at a minimum.

  • Maintain Low Temperatures: Store stock solutions and samples at low temperatures (e.g., 2-8 °C or frozen) to slow down the degradation process.

  • Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use to minimize the time for degradation to occur.

  • Consider Non-Aqueous Solvents: If your experimental design allows, using a non-aqueous solvent can significantly enhance the stability of this compound.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Formation of degradation products other than L-Threonic acid.Conduct forced degradation studies (acid, base, oxidation, thermal, photolytic) to intentionally generate and identify potential degradation products. Use a mass spectrometer (MS) detector for peak identification.
Poor peak shape or shifting retention times Interaction of L-Threonic acid (a carboxylic acid) with the stationary phase.Use a mobile phase with a pH that ensures the consistent ionization state of L-Threonic acid. Consider using a column specifically designed for the analysis of organic acids.
Inconsistent quantification results Incomplete hydrolysis or lactonization during sample preparation or analysis.Ensure consistent timing and temperature for all sample preparation steps. Validate the analytical method for linearity, accuracy, and precision.
Loss of compound during sample storage Degradation due to inappropriate storage conditions.Store samples at low temperatures and protected from light. Analyze samples as quickly as possible after preparation.

Quantitative Data on this compound Degradation

The rate of this compound hydrolysis is significantly influenced by pH and temperature. The following tables provide an overview of the expected trends. Note: Specific kinetic data for this compound is not widely available in the literature; these tables are based on the general behavior of lactones.

Table 1: Effect of pH on the Half-life of this compound at 25 °C (Estimated)

pHEstimated Half-life
2Hours to Days
4Days to Weeks
7Weeks to Months
10Minutes to Hours
12Seconds to Minutes

Table 2: Effect of Temperature on the Relative Degradation Rate of this compound at pH 7 (Estimated)

Temperature (°C)Relative Degradation Rate
40.1x
251x
372-3x
505-10x

Experimental Protocols

Protocol 1: HPLC-MS/MS Method for the Analysis of L-Threonic Acid

This protocol is adapted from a validated method for the determination of L-Threonate in biological matrices and can be used to monitor the degradation of this compound.[12][13]

1. Sample Preparation: a. Dilute the in vitro degradation sample with a suitable solvent (e.g., mobile phase). b. If necessary, perform a protein precipitation step for complex matrices by adding three volumes of cold methanol (B129727) or acetonitrile, vortexing, and centrifuging to remove the precipitate. c. Transfer the supernatant to a clean vial for analysis.

2. Chromatographic Conditions:

  • Column: YMC J'Sphere C18 (or equivalent), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase: 20:5:75 (v/v/v) Methanol:Acetonitrile:10mM Ammonium Acetate.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transition for L-Threonate: m/z 135.1 → 75.0.

  • Optimize other MS parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum sensitivity of the L-Threonate signal.

Visualizing Degradation Pathways and Workflows

Degradation Pathway of this compound

L_Threonolactone This compound L_Threonic_Acid L-Threonic Acid L_Threonolactone->L_Threonic_Acid Hydrolysis (Primary Pathway) Other_Products Other Degradation Products (e.g., Oxalic Acid) L_Threonolactone->Other_Products Oxidation, etc. (Forced Conditions) L_Threonic_Acid->L_Threonolactone Lactonization (Reversible)

Caption: Primary degradation pathway of this compound to L-Threonic acid via hydrolysis.

Experimental Workflow for Forced Degradation Studies

cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-MS/MS Analysis Acid->HPLC Sample Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Sample Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Sample Thermal Thermal (e.g., 60°C) Thermal->HPLC Sample Characterization Characterization of Degradation Products HPLC->Characterization L_Threonolactone This compound Stock Solution L_Threonolactone->Acid Incubate L_Threonolactone->Base Incubate L_Threonolactone->Oxidation Incubate L_Threonolactone->Thermal Incubate

Caption: Workflow for conducting forced degradation studies on this compound.

References

Technical Support Center: L-Threonolactone and Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing L-Threonolactone or investigating its effects in cell culture. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments. A primary focus of this guide is to address issues arising from the use of L-Ascorbic Acid (Vitamin C), a common cell culture supplement that can degrade into this compound, leading to unexpected experimental outcomes.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues you may encounter in your cell culture experiments.

Problem Potential Cause Recommended Solution
Inconsistent or unexpected cytotoxicity observed. L-Ascorbic Acid in the culture medium may be degrading to this compound and other cytotoxic byproducts like hydrogen peroxide.[1][2][3] The rate of degradation can be influenced by media composition, light exposure, and temperature.[4]1. Assess Media Stability: Prepare fresh media with L-Ascorbic Acid for each experiment. Avoid storing supplemented media for extended periods.2. Control for Degradation: Include a "degraded" L-Ascorbic Acid control by pre-incubating the media under culture conditions (37°C, 5% CO2) for 24-48 hours before adding it to the cells.3. Use a Stable Analog: Consider using a more stable derivative of ascorbic acid, such as ascorbate-2-phosphate (AAP), which is less prone to oxidation.[5]
Difficulty in determining an optimal "this compound" dosage. There is limited scientific literature on the direct biological effects and optimal dosage of this compound in cell culture. Observed effects may be due to a mixture of L-Ascorbic Acid degradation products.1. Perform a Dose-Response Curve: If you suspect this compound is the active compound, test a wide range of concentrations (e.g., from nanomolar to millimolar) to determine the EC50 or IC50.2. Analyze Purity: If you are using a commercial preparation of this compound, verify its purity and check for the presence of other degradation products.3. Focus on the Parent Compound: If your primary interest is the effect of Vitamin C, the focus should be on maintaining its stability rather than optimizing the dosage of its degradation product.
Precipitate formation in the culture medium. This compound and other degradation products of L-Ascorbic Acid may have limited solubility in certain media formulations, especially at high concentrations.1. Check Solubility Limits: Attempt to dissolve this compound in a small volume of your specific cell culture medium at the desired concentration before preparing a large batch.2. Prepare Fresh Solutions: Prepare this compound solutions immediately before use.3. Adjust pH: The solubility of some compounds can be pH-dependent. Ensure the pH of your final medium is within the optimal range for your cells.
Observed effects are not reproducible. The instability of L-Ascorbic Acid and the variable formation of this compound can lead to significant batch-to-batch variation.[4]1. Standardize Media Preparation: Implement a strict and consistent protocol for preparing and storing your cell culture media.2. Minimize Light Exposure: Protect media containing L-Ascorbic Acid from light to reduce photo-degradation.3. Use a Stabilized Vitamin C Derivative: As mentioned, using a stable analog like ascorbate-2-phosphate can greatly improve reproducibility.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it relevant to my cell culture experiments?

A1: this compound is a γ-lactone that can be formed from the degradation of L-Ascorbic Acid (Vitamin C) in aqueous solutions, such as cell culture media.[7][8] If you are using L-Ascorbic Acid as a supplement, its degradation into this compound and other byproducts could be the underlying cause of unexpected biological effects or cytotoxicity in your experiments.[1][2]

Q2: I am observing cytotoxicity after adding L-Ascorbic Acid to my culture medium. What is the likely cause?

A2: While L-Ascorbic Acid is an antioxidant, it can also act as a pro-oxidant in cell culture media, leading to the generation of reactive oxygen species (ROS) like hydrogen peroxide (H2O2), which are toxic to cells.[2][3] This pro-oxidant activity and the formation of degradation products, including this compound, are often responsible for the observed cytotoxicity.[1] The composition of the culture medium itself can influence the rate of H2O2 production from ascorbate (B8700270).[3]

Q3: What is a typical concentration range for this compound in cell culture?

A3: There is currently a lack of established data on the direct application and optimal concentration of this compound in cell culture. Most of the available literature discusses it as a degradation product of L-Ascorbic Acid. Therefore, any observed effects are likely due to a mixture of degradation products. If you are specifically investigating this compound, it is crucial to perform a thorough dose-response analysis to determine the effective concentration range for your specific cell line and endpoint.

Q4: How can I improve the stability of L-Ascorbic Acid in my cell culture medium?

A4: To enhance the stability of L-Ascorbic Acid, you can:

  • Prepare fresh media for each experiment.[4]

  • Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.

  • Protect the media from light.

  • Consider using a more stable derivative like ascorbate-2-phosphate (AAP).[5][6]

Q5: Are there any known signaling pathways affected by this compound?

A5: Specific signaling pathways directly modulated by pure this compound are not well-documented in the scientific literature. However, other lactones have been shown to possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, often through the modulation of various signaling pathways.[9][10] Given that this compound is a degradation product of L-Ascorbic Acid, any observed changes in signaling are more likely attributable to the overall oxidative stress and the cocktail of degradation products generated in the culture medium.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound or L-Ascorbic Acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound or L-Ascorbic Acid in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Assessment of Cytotoxicity using LDH Release Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound or L-Ascorbic Acid

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Lysis buffer (often included in the kit)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound or L-Ascorbic Acid as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

Data Analysis for Cytotoxicity Assays:

Percentage cytotoxicity can be calculated using the following formula for the LDH assay:

For the MTT assay, results are typically expressed as a percentage of the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate treatment Prepare Serial Dilutions of Test Compound start->treatment incubate Incubate Cells with Compound (24-72h) treatment->incubate mtt_add Add MTT Reagent incubate->mtt_add ldh_supernatant Collect Supernatant incubate->ldh_supernatant mtt_incubate Incubate (2-4h) mtt_add->mtt_incubate mtt_solubilize Add Solubilization Solution mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read analysis Calculate % Viability or % Cytotoxicity mtt_read->analysis ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate (RT) ldh_reaction->ldh_incubate ldh_read Read Absorbance (490 nm) ldh_incubate->ldh_read ldh_read->analysis

Caption: Workflow for assessing compound cytotoxicity.

signaling_pathway cluster_stimulus Stimulus cluster_products Degradation Products cluster_cellular_effects Cellular Effects cluster_signaling Potential Signaling Consequences stimulus L-Ascorbic Acid Degradation (in cell culture medium) l_threonolactone This compound stimulus->l_threonolactone h2o2 Hydrogen Peroxide (H2O2) stimulus->h2o2 other_ros Other Reactive Oxygen Species stimulus->other_ros oxidative_stress Increased Oxidative Stress h2o2->oxidative_stress other_ros->oxidative_stress apoptosis Apoptosis oxidative_stress->apoptosis cytotoxicity Cytotoxicity / Cell Death oxidative_stress->cytotoxicity stress_pathways Activation of Stress-Activated Protein Kinase Pathways (e.g., JNK, p38) oxidative_stress->stress_pathways nfkb Modulation of NF-κB Signaling oxidative_stress->nfkb stress_pathways->apoptosis

Caption: Putative pathways of L-Ascorbic Acid-induced cytotoxicity.

References

Technical Support Center: Minimizing Off-Target Effects of L-Threonolactone in Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Threonolactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and minimize the potential for off-target effects.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a purine (B94841) nucleoside analog. Its primary on-target effect is understood to be the inhibition of DNA synthesis and the induction of apoptosis, making it a compound of interest in cancer research.[1] Like other purine analogs, it likely exerts its effects by being incorporated into DNA and/or RNA, or by inhibiting enzymes involved in nucleotide metabolism.[2][3][4]

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects are unintended interactions of a compound with cellular components other than its intended target.[5][6] For this compound, this could involve the inhibition of other enzymes that bind purines, interference with different signaling pathways, or general cytotoxicity unrelated to DNA synthesis inhibition. These effects can lead to misleading experimental results and potential toxicity in preclinical studies.

Q3: How can I begin to assess the potential for off-target effects in my experiments?

A3: A multi-step approach is recommended. Start with in silico analysis of this compound's structure to predict potential off-target binding.[7] Follow this with broad-spectrum screening, such as kinase profiling, to identify potential unintended targets. Finally, use carefully designed cell-based assays with appropriate controls to differentiate on-target from off-target effects.

Q4: What are some common signs of off-target effects in cell-based assays?

A4: Common signs include:

  • Cytotoxicity observed at concentrations significantly different from the IC50 for DNA synthesis inhibition.

  • Phenotypes that are inconsistent with the known function of the intended target (e.g., unexpected changes in cell morphology or signaling pathways).

  • Similar cytotoxic effects in cell lines that do not express the primary target at high levels.

  • Discrepancies between the results of biochemical assays and whole-cell assays.

Q5: Are there any known alternative compounds to this compound with potentially fewer off-target effects?

A5: The field of purine nucleoside analogs is extensive, with many compounds developed to have improved specificity.[3] Depending on the specific research question, exploring other analogs such as Cladribine or Fludarabine, which have well-characterized clinical profiles, may be beneficial.[4] However, any new compound should be rigorously tested for off-target effects in the specific experimental system.

Troubleshooting Guides

This section provides guidance on common issues encountered during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
High Cytotoxicity in Control Cells 1. Compound concentration is too high. 2. Off-target toxicity. 3. Solvent (e.g., DMSO) toxicity.1. Perform a dose-response curve to determine the optimal concentration range. 2. Include a negative control compound with a similar chemical scaffold but is inactive against the target. 3. Test the toxicity of the vehicle control at the concentrations used.
Inconsistent Results Between Experiments 1. Variability in cell culture conditions (e.g., passage number, confluency). 2. Inconsistent compound preparation or storage. 3. Assay variability.1. Standardize cell culture protocols and use cells within a defined passage number range. 2. Prepare fresh stock solutions of this compound and store them appropriately. 3. Include positive and negative controls in every experiment to monitor assay performance.
Observed Phenotype Does Not Match Expected On-Target Effect 1. The phenotype is due to an off-target effect. 2. The on-target effect leads to unexpected downstream signaling.1. Use a secondary, structurally unrelated inhibitor of the same target to see if it recapitulates the phenotype. 2. Employ genetic knockdown (e.g., siRNA, CRISPR) of the intended target to validate the phenotype. 3. Perform pathway analysis (e.g., Western blotting for key signaling proteins) to investigate downstream effects.
Difficulty Differentiating Apoptosis from Necrosis 1. High compound concentrations may induce necrosis. 2. Assay limitations.1. Use a range of this compound concentrations in your apoptosis assay. 2. Use a dual-staining method, such as Annexin V and a viability dye (e.g., Propidium Iodide), to distinguish between apoptotic and necrotic cells.

Data Presentation

Summarizing quantitative data is crucial for comparing the on-target and potential off-target effects of this compound. Below are template tables for presenting cytotoxicity and enzyme inhibition data.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Assay Duration (hours)
e.g., MCF-7Breast[Insert Value]72
e.g., A549Lung[Insert Value]72
e.g., HCT116Colon[Insert Value]72
e.g., a non-cancerous cell lineControl[Insert Value]72
Caption: This table should be populated with experimentally determined 50% inhibitory concentration (IC50) values for this compound across a panel of cell lines.

Table 2: Off-Target Kinase Profiling of this compound

Kinase Target % Inhibition at 1 µM % Inhibition at 10 µM
e.g., EGFR[Insert Value][Insert Value]
e.g., SRC[Insert Value][Insert Value]
e.g., CDK2[Insert Value][Insert Value]
Caption: This table presents example data from a kinase screening panel to identify potential off-target interactions of this compound.

Experimental Protocols

Protocol 1: DNA Synthesis Inhibition Assay (BrdU Incorporation)

This protocol measures the inhibition of DNA synthesis by quantifying the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody

  • Secondary antibody conjugated to a fluorescent marker

  • DNA stain (e.g., DAPI)

  • Microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound (and vehicle control) for the desired time period (e.g., 24-48 hours).

  • Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Remove the labeling medium and fix and denature the cells according to the manufacturer's protocol.

  • Incubate with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.

  • Stain the cell nuclei with a DNA stain like DAPI.

  • Quantify the BrdU signal using a microplate reader or by imaging and analyzing the fluorescence intensity.

  • Normalize the BrdU signal to the total number of cells (DAPI signal) and calculate the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in the previous protocol.

  • Harvest cells, including any floating cells in the supernatant.

  • Wash the cells with cold PBS and then resuspend them in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

On_Target_Pathway This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Phosphorylation (Activation) Phosphorylation (Activation) Cellular Uptake->Phosphorylation (Activation) Incorporation into DNA Incorporation into DNA Phosphorylation (Activation)->Incorporation into DNA DNA Polymerase DNA Polymerase Phosphorylation (Activation)->DNA Polymerase Inhibition DNA Synthesis Inhibition DNA Synthesis Inhibition Incorporation into DNA->DNA Synthesis Inhibition DNA Polymerase->DNA Synthesis Inhibition Apoptosis Apoptosis DNA Synthesis Inhibition->Apoptosis

Caption: Proposed on-target mechanism of action for this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 On-Target Validation cluster_2 Off-Target Investigation Dose-Response Curve Dose-Response Curve Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Dose-Response Curve->Cytotoxicity Assay (e.g., MTT) DNA Synthesis Assay (BrdU) DNA Synthesis Assay (BrdU) Cytotoxicity Assay (e.g., MTT)->DNA Synthesis Assay (BrdU) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) DNA Synthesis Assay (BrdU)->Apoptosis Assay (Annexin V) Kinase Panel Screen Kinase Panel Screen Apoptosis Assay (Annexin V)->Kinase Panel Screen Target Knockdown/Rescue Target Knockdown/Rescue Kinase Panel Screen->Target Knockdown/Rescue

Caption: Workflow for assessing this compound's on- and off-target effects.

Troubleshooting_Logic Unexpected Phenotype Observed Unexpected Phenotype Observed Is the effect dose-dependent? Is the effect dose-dependent? Unexpected Phenotype Observed->Is the effect dose-dependent? Does a structurally distinct inhibitor of the same target cause the same phenotype? Does a structurally distinct inhibitor of the same target cause the same phenotype? Is the effect dose-dependent?->Does a structurally distinct inhibitor of the same target cause the same phenotype? Yes Inconclusive Inconclusive Is the effect dose-dependent?->Inconclusive No Does target knockdown/knockout replicate the phenotype? Does target knockdown/knockout replicate the phenotype? Does a structurally distinct inhibitor of the same target cause the same phenotype?->Does target knockdown/knockout replicate the phenotype? Yes Suspect Off-Target Effect Suspect Off-Target Effect Does a structurally distinct inhibitor of the same target cause the same phenotype?->Suspect Off-Target Effect No Likely On-Target Effect Likely On-Target Effect Does target knockdown/knockout replicate the phenotype?->Likely On-Target Effect Yes Does target knockdown/knockout replicate the phenotype?->Suspect Off-Target Effect No

Caption: A logical approach to troubleshooting unexpected experimental outcomes.

References

dealing with poor solubility of L-Threonolactone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of L-Threonolactone derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit poor water solubility?

A1: this compound derivatives often possess a lipophilic (fat-loving) molecular structure, which leads to poor solubility in aqueous (water-based) solutions. Furthermore, the central lactone ring can be susceptible to reversible, pH-dependent hydrolysis.[1][2] At physiological or alkaline pH, the lactone ring can open to form a more polar, but often inactive, carboxylate version of the compound, complicating solubility and stability assessments.[2]

Q2: My this compound derivative, dissolved in a DMSO stock, is precipitating when I dilute it into my aqueous cell culture medium. What are some immediate troubleshooting steps?

A2: This is a common issue when an organic solvent stock is diluted into an aqueous medium where the compound is less soluble. Here are several steps to resolve this:

  • Minimize Final Solvent Concentration : Ensure the final concentration of DMSO or other organic solvent is as low as possible (generally under 0.5%) to reduce its impact on the experiment and minimize precipitation.[3]

  • Gentle Warming and Agitation : After dilution, you can try gently warming the solution to 37°C and mixing it thoroughly, as increased temperature can sometimes improve solubility.[3]

  • Use a Solubilizing Agent : Before diluting into the final medium, consider pre-mixing your stock solution with a solution containing a biocompatible surfactant (e.g., Polysorbate 20, Tween® 80) or a cyclodextrin.[3]

  • Brief Sonication : Use a brief sonication in a water bath to help break down small precipitates and improve the compound's dispersion in the medium.[3]

Q3: What are the simplest methods to try first for improving the solubility of a new this compound derivative?

A3: For initial experiments, it is best to start with the simplest and most direct methods.

  • pH Adjustment : Since many drug molecules are weak acids or bases, adjusting the pH of the solution can increase the proportion of the ionized (and typically more soluble) form of the compound.[4][5] For lactone-containing compounds, it is crucial to be aware that pH can drive the equilibrium between the closed lactone ring and the open-ring carboxylate form.[1] While increasing pH might increase the solubility of the open-ring form, it may decrease the concentration of the desired active lactone form.

  • Use of Co-solvents : Adding a small amount of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of a hydrophobic compound.[6][7] Common co-solvents used in pharmaceutical formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[6][8]

Q4: When should I consider more advanced and complex formulation strategies?

A4: If simpler methods like pH adjustment and co-solvents are insufficient to achieve the desired concentration and stability, or if they are unsuitable for your experimental system (e.g., in vivo studies), you should explore more advanced strategies. These are particularly relevant when developing a compound for preclinical and clinical assessment. Such techniques include:

  • Cyclodextrin Complexation : Using cyclodextrins to form inclusion complexes that encapsulate the poorly soluble drug.[9][10]

  • Solid Dispersions : Dispersing the drug within a solid polymer matrix to create an amorphous form of the drug, which dissolves more readily.[11][12]

  • Nanosuspensions : Reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area for dissolution.[13][14]

  • Prodrug Synthesis : Chemically modifying the this compound derivative to create a more soluble version (a prodrug) that converts back to the active drug inside the body.[15][16]

Troubleshooting and Solubility Enhancement Guide

This guide provides a logical workflow for addressing solubility issues with this compound derivatives, from initial assessment to the application of advanced formulation techniques.

G cluster_start Initial Problem cluster_simple Simple Strategies cluster_advanced Advanced Formulation Strategies cluster_end Outcome start Poorly Soluble This compound Derivative ph_adjust Is the compound ionizable? Adjust pH start->ph_adjust Start Here cosolvent Use Co-solvents (e.g., PEG, Ethanol, Propylene Glycol) ph_adjust->cosolvent If pH adjustment is insufficient or unsuitable success Sufficient Solubility Achieved for Experiment ph_adjust->success cyclodextrin Cyclodextrin Complexation cosolvent->cyclodextrin If simple methods fail cosolvent->cyclodextrin solid_disp Solid Dispersion (Amorphous Form) cosolvent->solid_disp nanotech Particle Size Reduction (Nanosuspension) cosolvent->nanotech prodrug Chemical Modification (Prodrug Approach) cosolvent->prodrug cosolvent->success cyclodextrin->success solid_disp->success nanotech->success prodrug->success

Caption: A troubleshooting workflow for selecting a solubility enhancement strategy.

Advanced Strategy 1: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is more soluble in water.[10][17]

G cluster_process Cyclodextrin Inclusion Mechanism drug Poorly Soluble This compound Derivative plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cd->complex

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.

Advanced Strategy 2: Solid Dispersions

Solid dispersion is a technique where the poorly soluble drug is dispersed in an inert, hydrophilic carrier matrix.[11] This process can convert the drug from a stable crystalline form to a higher-energy amorphous form, which has an enhanced dissolution rate.[12][18]

G cluster_solid_dispersion Solid Dispersion Mechanism start_state Crystalline Drug (Low Solubility) + Hydrophilic Carrier process Process (e.g., Solvent Evaporation, Hot Melt Extrusion) start_state->process end_state Amorphous Solid Dispersion (Drug molecularly dispersed) (Enhanced Solubility) process->end_state

Caption: Conversion of a crystalline drug into a more soluble amorphous solid dispersion.

Quantitative Data on Solubility Enhancement

The following table summarizes examples of solubility enhancement achieved for various poorly soluble drugs using different techniques. While these are not this compound derivatives, they illustrate the potential magnitude of improvement.

TechniqueDrug ExampleCarrier/SystemFold Increase in SolubilityReference
Prodrug 10-hydroxycamptothecinGlucuronide prodrug80-fold[16]
Prodrug SNS-314 (Aurora kinase inhibitor)Phosphate-ester derivative335-fold[16]
Prodrug AcyclovirAmide peptide prodrug17-fold[16]
Solid Dispersion IsoalantolactonePVP K30N/A (Significant increase in dissolution rate)[3]
Cyclodextrin CarbamazepineHP-β-CDN/A (Improved solubility and bioavailability)[9]

Experimental Protocols

Protocol 1: Basic Kinetic Solubility Assessment

This protocol determines the solubility of a compound under specific aqueous buffer conditions over time.

Materials:

  • This compound derivative

  • DMSO (or other suitable organic solvent)

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer

  • 96-well plates (UV-transparent if using spectrophotometry)

  • Plate shaker

  • Spectrophotometer or HPLC system

Methodology:

  • Prepare a high-concentration stock solution of the this compound derivative in 100% DMSO (e.g., 10-20 mM).

  • Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well plate.

  • Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final test concentration. The final DMSO concentration should be kept low (e.g., 1-2%).

  • Cover the plate and place it on a plate shaker at a consistent temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), stop the shaking and centrifuge the plate to pellet any precipitated compound.

  • Carefully transfer the supernatant to a new UV-transparent plate or into HPLC vials.

  • Determine the concentration of the dissolved compound in the supernatant using a standard curve, either by UV-Vis spectrophotometry or HPLC.[19][20]

  • The concentration of the compound that remains in solution at equilibrium (typically 24 hours) is considered the kinetic solubility under those conditions.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method is used to create an amorphous dispersion of the drug in a polymer matrix.[18]

Materials:

  • This compound derivative

  • A hydrophilic polymer carrier (e.g., PVP K30, HPMC, PEG 6000)

  • A volatile organic solvent in which both the drug and carrier are soluble (e.g., methanol, ethanol, acetone)[18]

  • Rotary evaporator or vacuum oven

Methodology:

  • Accurately weigh the this compound derivative and the chosen polymer carrier in a specific ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier by weight).

  • Dissolve both components completely in a sufficient volume of the common volatile solvent in a round-bottom flask.

  • Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.

  • Continue to dry the resulting solid film under vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.

  • The resulting solid mass is the solid dispersion. Scrape the product from the flask, grind it into a fine powder using a mortar and pestle, and store it in a desiccator to prevent moisture absorption.[11][18]

Protocol 3: Preparation of a Nanosuspension by Precipitation

This is a "bottom-up" method to produce drug nanoparticles.[21]

Materials:

  • This compound derivative

  • A solvent in which the drug is soluble (e.g., acetone, ethanol)

  • An "anti-solvent" (typically water) in which the drug is poorly soluble

  • A stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like HPMC)

  • High-speed homogenizer or magnetic stirrer

Methodology:

  • Dissolve the this compound derivative in the chosen solvent to create a concentrated drug solution.

  • Separately, prepare the anti-solvent solution (water) containing the stabilizer. The stabilizer is crucial to prevent the newly formed nanoparticles from aggregating.[21]

  • Under high-speed homogenization or vigorous stirring, inject the drug solution into the anti-solvent solution.[21]

  • The rapid change in solvent conditions will cause the drug to precipitate out of the solution as nanoparticles.

  • Continue stirring for a period to allow the suspension to stabilize.

  • The organic solvent can be removed through evaporation or dialysis if required for the final formulation. The result is an aqueous suspension of drug nanoparticles.[13]

References

Technical Support Center: Troubleshooting Inconsistent Results in L-Threonolactone Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during the quantification of L-Threonolactone. The guides and FAQs below are presented in a question-and-answer format to directly address specific issues.

Section 1: General Stability and Handling of this compound

This compound, like many lactones, is susceptible to hydrolysis, which can lead to inconsistent assay results. Proper handling and storage are critical.

Frequently Asked Questions (FAQs) - Stability and Handling

Q1: I suspect my this compound standard is degrading. What are the primary stability concerns?

A1: The main stability concern for this compound is its susceptibility to hydrolysis, where the lactone ring is opened to form the corresponding hydroxy acid (L-threonic acid).[1] This process can be accelerated by:

  • pH: Hydrolysis is catalyzed by both acidic and basic conditions. Neutral pH is generally preferred for storage.[1][2]

  • Temperature: Higher temperatures increase the rate of degradation.[2][3][4]

  • Aqueous Solutions: Prolonged storage in aqueous buffers should be avoided.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: To minimize degradation, it is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, dissolve this compound in an anhydrous aprotic solvent like DMSO or ethanol (B145695) and store at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles.[1]

Q3: Are there visual cues for this compound degradation?

A3: In solid form, degradation may not be visually apparent but could manifest as discoloration or changes in crystallinity over time. In solution, degradation is typically not visible. The most reliable way to assess the purity of your standard is by analytical methods such as HPLC or LC-MS, which can separate this compound from its hydrolysis product.[1]

Section 2: Troubleshooting Chromatographic Assays (HPLC & GC-MS)

Chromatographic methods are commonly employed for the quantification of small molecules like this compound. Below are troubleshooting guides for common issues encountered during HPLC and GC-MS analysis.

Frequently Asked Questions (FAQs) - Chromatographic Assays

Q1: My this compound peak is broad and tailing in my reversed-phase HPLC analysis. What could be the cause?

A1: Peak tailing for a polar compound like this compound can be caused by several factors:

  • Secondary Interactions: Interactions between the analyte and residual silanol (B1196071) groups on the silica-based column can cause tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

  • Column Degradation: The column may be nearing the end of its lifespan.

Q2: I'm observing ghost peaks in my chromatogram. What are they and how can I get rid of them?

A2: Ghost peaks are unexpected peaks that appear in a chromatogram. They can originate from:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks, especially during gradient elution.

  • Carryover from Previous Injections: Insufficient washing of the injector or autosampler can lead to carryover.

  • Sample Matrix Components: The sample itself may contain late-eluting compounds.

Q3: My retention times for this compound are drifting. What should I check?

A3: Drifting retention times can be caused by:

  • Changes in Mobile Phase Composition: Inaccurate mixing of solvents or evaporation of a volatile component can alter the mobile phase strength.

  • Fluctuations in Column Temperature: Even small changes in temperature can affect retention times.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

  • Pump Issues: Inconsistent flow rates from the HPLC pump.

Troubleshooting Guide: Reversed-Phase HPLC for this compound
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary silanol interactions.Use a high-purity, end-capped column. Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.
Column overload.Reduce the injection volume or the concentration of the sample.
Mobile phase pH is not optimal.Adjust the mobile phase pH. For a polar compound, a lower pH (e.g., 2.5-3.5) often yields better peak shape.
Inconsistent Peak Areas Inconsistent injection volume.Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample loop.
Sample degradation in the autosampler.Use a cooled autosampler and minimize the time samples spend in the vial before injection.
Poor sample solubility.Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
No Peak Detected Incorrect detection wavelength.Determine the UV absorbance maximum of this compound (if it has a chromophore) or use a more universal detector like a mass spectrometer (MS) or a refractive index (RI) detector.
Analyte is not eluting.The mobile phase may be too weak. Increase the proportion of the organic solvent.
Analyte is lost during sample preparation.Optimize the sample preparation procedure. Consider a recovery experiment with a spiked sample.
Experimental Protocol: Hypothetical HPLC-UV Method for this compound

This protocol is a general guideline and will require optimization for your specific instrumentation and sample matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (Note: this compound has poor UV absorbance; a more sensitive detector like MS is recommended).

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 30% B

      • 10-12 min: 30% B

      • 12-13 min: 30% to 5% B

      • 13-18 min: 5% B (re-equilibration)

  • Sample Preparation (from a biological matrix like plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

    • Vortex and transfer to an autosampler vial for injection.

Workflow and Logic Diagrams

hplc_troubleshooting_workflow cluster_start cluster_problem Problem Identification cluster_solutions_shape Peak Shape Solutions cluster_solutions_rt Retention Time Solutions cluster_solutions_area Peak Area Solutions cluster_end start Inconsistent HPLC Results peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Drift? peak_shape->retention_time No check_column Check Column Health peak_shape->check_column Yes peak_area Inconsistent Peak Area? retention_time->peak_area No check_mp Check Mobile Phase Prep retention_time->check_mp Yes check_injector Check Injector peak_area->check_injector Yes end Consistent Results peak_area->end No adjust_ph Adjust Mobile Phase pH check_column->adjust_ph reduce_load Reduce Sample Load adjust_ph->reduce_load reduce_load->end equilibrate Ensure Column Equilibration check_mp->equilibrate check_pump Check Pump Performance equilibrate->check_pump check_pump->end check_sample_prep Review Sample Prep check_injector->check_sample_prep check_stability Assess Analyte Stability check_sample_prep->check_stability check_stability->end

Caption: HPLC Troubleshooting Workflow.

Section 3: Troubleshooting Enzymatic Assays

While specific enzymatic assays for this compound are not widely documented, a hypothetical assay could involve an enzyme that specifically converts this compound, leading to a measurable change (e.g., production of NADH or a colored product). The following troubleshooting guide is based on general principles of enzymatic assays.

Frequently Asked Questions (FAQs) - Enzymatic Assays

Q1: My standard curve for the this compound enzymatic assay is not linear. What should I do?

A1: A non-linear standard curve can result from several factors:

  • Substrate/Enzyme Concentration: The concentrations of the substrate or enzyme may be outside the optimal range for the assay.

  • Incorrect Incubation Time: The reaction may have proceeded for too long, leading to saturation.

  • Pipetting Errors: Inaccurate pipetting can lead to inconsistent results.

  • Reagent Instability: One or more of the assay reagents may be degrading.

Q2: I'm observing a high background signal in my colorimetric assay. How can I reduce it?

A2: High background can be caused by:

  • Contaminated Reagents: Impurities in the reagents can contribute to the background signal.

  • Non-specific Reactions: The substrate or other components in the sample may be reacting non-enzymatically to produce a signal.

  • Sample Matrix Interference: Components in the sample matrix may absorb light at the detection wavelength.

Q3: The results of my enzymatic assay are not reproducible between experiments. What are the likely causes?

A3: Poor reproducibility is a common issue and can stem from:

  • Variations in Temperature and pH: Enzymes are highly sensitive to these parameters.[2][4][5]

  • Inconsistent Reagent Preparation: Freshly prepare all reagents and ensure they are at the correct temperature before use.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing enzyme solutions can lead to a loss of activity.

  • Instrument Variability: Ensure the plate reader is properly calibrated.

Troubleshooting Guide: General Colorimetric Enzymatic Assay
Issue Potential Cause Recommended Solution
Low or No Signal Inactive enzyme.Use a fresh batch of enzyme. Ensure proper storage conditions. Run a positive control.
Incorrect buffer pH or temperature.Optimize the pH and temperature for the specific enzyme used.
Presence of inhibitors in the sample.Perform a spike and recovery experiment to check for matrix effects. Consider sample cleanup.
High Background Signal Spontaneous substrate degradation.Run a "no-enzyme" control to measure the rate of non-enzymatic reaction.
Contaminated reagents.Prepare fresh reagents and use high-purity water.
Sample interference.Run a "no-substrate" control with your sample to check for inherent color or turbidity.
Variable Results Pipetting inaccuracies.Use calibrated pipettes and be consistent with your technique. Prepare a master mix for reagents.
Temperature fluctuations.Ensure all reagents and plates are equilibrated to the assay temperature. Use a temperature-controlled plate reader.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with buffer to create a more uniform temperature distribution.
Experimental Protocol: Hypothetical Colorimetric Enzymatic Assay for this compound

This is a generalized protocol and would require a specific enzyme that acts on this compound.

  • Reagents:

    • Assay Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).

    • This compound-specific enzyme.

    • Chromogenic substrate.

    • This compound standard.

  • Assay Procedure:

    • Prepare a standard curve of this compound in the assay buffer.

    • In a 96-well plate, add 50 µL of standard or sample to each well.

    • Prepare a master mix containing the assay buffer, enzyme, and chromogenic substrate.

    • Add 150 µL of the master mix to each well to initiate the reaction.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

Workflow and Logic Diagrams

enzymatic_assay_troubleshooting cluster_issues Common Issues cluster_solutions Troubleshooting Steps start Inconsistent Enzymatic Assay Results problem Identify Primary Issue start->problem low_signal Low/No Signal problem->low_signal Signal Issue high_background High Background problem->high_background Background Issue poor_reproducibility Poor Reproducibility problem->poor_reproducibility Reproducibility Issue check_enzyme Check Enzyme Activity & Storage low_signal->check_enzyme optimize_conditions Optimize Assay Conditions (pH, Temp) low_signal->optimize_conditions check_reagents Check Reagent Purity & Prep high_background->check_reagents run_controls Run Appropriate Controls high_background->run_controls refine_technique Refine Pipetting & Technique poor_reproducibility->refine_technique check_instrument Calibrate Instrument poor_reproducibility->check_instrument end Reliable Assay Results check_enzyme->end optimize_conditions->end check_reagents->end run_controls->end refine_technique->end check_instrument->end

Caption: Enzymatic Assay Troubleshooting Logic.

References

preventing L-Threonolactone degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of L-Threonolactone to minimize degradation and ensure the integrity of your research samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The stability of this compound, like other lactones, is primarily affected by three main factors:

  • pH: this compound is susceptible to hydrolysis, a process that breaks the lactone ring. This reaction is significantly accelerated in alkaline (basic) conditions.[1][2][3] Neutral or slightly acidic pH is generally preferred for stability.[4]

  • Temperature: Higher temperatures increase the rate of chemical degradation, including hydrolysis.[3][4][5] To maintain long-term stability, storage at low temperatures is crucial.

  • Light: Exposure to light, particularly UV radiation, can contribute to the degradation of photosensitive compounds.[4][5] It is a good practice to protect this compound from light.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: Store in a tightly sealed container in a desiccator at -20°C for long-term storage. Protect from light by using an amber vial or by wrapping the container in foil.

  • In Solution: Prepare solutions fresh for each experiment whenever possible. If storage of a stock solution is necessary, use a slightly acidic to neutral buffer and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] Anhydrous solvents like DMSO are recommended for preparing concentrated stock solutions.[6]

Q3: How can I tell if my this compound sample has degraded?

A3: Degradation of your this compound sample may be indicated by:

  • A noticeable change in the physical appearance of the sample, such as discoloration.

  • A decrease in the expected biological activity of the compound in your experiments.

  • The appearance of new peaks or a decrease in the area of the main compound peak in analytical chromatography, such as High-Performance Liquid Chromatography (HPLC).

Q4: What is the primary degradation pathway for this compound?

A4: The most probable degradation pathway for this compound in aqueous solution is the hydrolysis of the lactone ring. This reaction involves the cleavage of the ester bond within the cyclic structure, resulting in the formation of the corresponding open-chain hydroxy carboxylic acid, L-Threonic acid. This process can be catalyzed by both acidic and basic conditions, although it is typically much faster in basic solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in stored samples. Degradation of this compound due to improper storage conditions.1. Re-evaluate your storage conditions. For long-term storage, ensure solid this compound is stored at -20°C in a desiccated and dark environment.2. For solutions, prepare fresh for each use. If you must store solutions, use aliquots at -80°C to avoid repeated freeze-thaw cycles.3. Verify the pH of your buffered solutions; aim for a slightly acidic to neutral pH.
Appearance of unexpected peaks in HPLC analysis. The sample has degraded, leading to the formation of byproducts.1. Confirm the identity of the main peak by comparing the retention time with a fresh, high-purity standard.2. Review the preparation and storage history of the sample. Exposure to high temperatures, extreme pH, or light can cause degradation.3. If possible, use a mass spectrometer (LC-MS) to identify the degradation products. The primary degradation product is likely L-Threonic acid.
Precipitation in a thawed stock solution. The compound's solubility has been exceeded, possibly due to solvent evaporation or absorption of moisture.1. Gently warm the solution to 37°C and vortex to see if the precipitate redissolves.2. If precipitation persists, centrifuge the vial and use the supernatant after re-quantifying the concentration.3. For future stock solutions, consider using a lower concentration or ensuring your solvent is anhydrous.

Quantitative Data Summary

While specific public data on the degradation kinetics of this compound is limited, the following table provides a hypothetical example based on the general behavior of lactones to illustrate how stability data is typically presented. Users are strongly encouraged to perform their own stability studies.

Storage Condition Time Point % Remaining this compound (Hypothetical)
Solid, -20°C, Dark, Desiccated 12 Months>99%
Solid, 4°C, Dark 6 Months98%
Solid, 25°C (Room Temp), Exposed to Light 1 Month85%
Solution (pH 5.0), 4°C 1 Week95%
Solution (pH 7.0), 4°C 1 Week92%
Solution (pH 8.5), 4°C 1 Week70%
Solution (pH 7.0), 25°C 1 Week80%

Experimental Protocols

Protocol: Stability Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

  • Objective: To develop a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating this compound from its potential degradation products.

  • Materials and Reagents:

    • This compound reference standard

    • HPLC grade acetonitrile

    • HPLC grade water

    • Formic acid or phosphoric acid (for mobile phase pH adjustment)

    • Buffer salts (e.g., phosphate (B84403) or acetate)

    • Hydrochloric acid and sodium hydroxide (B78521) (for forced degradation studies)

    • Hydrogen peroxide (for oxidative degradation studies)

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of Buffer A (water with 0.1% formic acid) and Buffer B (acetonitrile with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by UV scan of this compound (likely in the low UV range, e.g., 210 nm, as it lacks a strong chromophore).

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., water:acetonitrile 50:50).

    • Forced Degradation Study:

      • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C.

      • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature.

      • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

      • Thermal Degradation: Expose solid this compound to 80°C.

      • Photodegradation: Expose a solution of this compound to UV light.

    • Analysis: Analyze the stressed samples by HPLC to observe for the appearance of degradation peaks and a decrease in the parent peak. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Workflow start Observed Issue (e.g., Loss of Activity) check_storage Review Sample Storage Conditions start->check_storage check_prep Review Sample Preparation Protocol start->check_prep improper_storage Improper Storage (Temp, pH, Light) check_storage->improper_storage improper_prep Improper Preparation (e.g., Contamination) check_prep->improper_prep solution_storage Action: Optimize Storage (Aliquot, -80°C, Protect from Light) improper_storage->solution_storage Yes retest Re-test Experiment improper_storage->retest No solution_prep Action: Prepare Fresh Sample Using Validated Protocol improper_prep->solution_prep Yes improper_prep->retest No solution_storage->retest solution_prep->retest

Caption: Troubleshooting workflow for addressing issues with this compound stability.

degradation_pathway cluster_pathway Hypothetical Degradation Pathway of this compound L_Threonolactone This compound (Lactone Ring Intact) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) L_Threonolactone->Hydrolysis L_Threonic_Acid L-Threonic Acid (Open-Chain Hydroxy Acid) - Loss of Biological Activity - Hydrolysis->L_Threonic_Acid

Caption: Primary hydrolytic degradation pathway of this compound.

References

addressing cross-reactivity in immunoassays for L-Threonolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing immunoassays to detect L-Threonolactone. The following sections address common issues, with a focus on mitigating cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of inaccurate results in an this compound immunoassay?

A1: The most prevalent issue is cross-reactivity, where the antibody binds to molecules that are structurally similar to this compound, leading to falsely elevated measurements.[1][2] This occurs because the antibody's binding site, or paratope, may recognize similar epitopes on other molecules.[2]

Q2: Which molecules are known to be structurally similar to this compound and could potentially cross-react?

A2: this compound is a gamma-butyrolactone.[3] Therefore, other molecules with this core structure are potential cross-reactants. Additionally, since it is classified as a purine (B94841) nucleoside analog, other analogs might also interfere.[4][5] Key potential cross-reactants include:

  • D-Erythronic acid γ-lactone[6][7][8]

  • D-(+)-Ribonic acid γ-lactone[9][10][11][12][13]

  • Pantolactone[14][15][16][17][18]

  • L-Ascorbic acid (Vitamin C) and its metabolites, which also feature a lactone ring.[19][20]

Q3: How can I determine if my assay is affected by cross-reactivity?

A3: A common method is to perform a competitive ELISA.[10] This involves spiking known concentrations of the suspected cross-reactant into your sample matrix and observing the effect on the measured this compound concentration. A significant change in the signal indicates cross-reactivity.

Q4: What is the difference between using a monoclonal and a polyclonal antibody in my this compound immunoassay?

A4: Monoclonal antibodies generally offer higher specificity as they recognize a single epitope on the target molecule.[1] This can reduce the likelihood of cross-reactivity.[1] Polyclonal antibodies bind to multiple epitopes, which can increase sensitivity but may also increase the risk of cross-reactivity with structurally related molecules.[1]

Troubleshooting Guide

Problem 1: My measured this compound concentrations are consistently higher than expected.

  • Possible Cause: Cross-reactivity with an endogenous or exogenous compound in your samples.

  • Troubleshooting Steps:

    • Identify Potential Cross-Reactants: Review the sample matrix and any treatments for the presence of molecules structurally similar to this compound (see FAQ 2).

    • Perform a Spike-In Experiment: Introduce a high concentration of the suspected interfering compound into a sample with a known this compound concentration. A significant increase in the measured concentration confirms cross-reactivity.

    • Sample Dilution: Serially dilute your samples. If the results do not scale linearly with the dilution factor, an interfering substance is likely present.[2]

    • Sample Pre-treatment: Consider a sample clean-up step, such as solid-phase extraction (SPE), to remove the interfering molecule before running the immunoassay.

Problem 2: There is high variability between my replicate samples.

  • Possible Cause: Matrix effects, where components in the sample matrix (e.g., lipids, proteins) interfere with the antibody-antigen binding.[2]

  • Troubleshooting Steps:

    • Optimize Blocking Buffers: Ensure your blocking buffer is effective in preventing non-specific binding. You may need to test different blocking agents.

    • Adjust Incubation Times and Temperatures: Modifying these parameters can sometimes reduce non-specific interactions.

    • Use a Different Sample Diluent: Some commercial diluents are specifically designed to minimize matrix effects.

    • Sample Pre-treatment: As with cross-reactivity, techniques like SPE or protein precipitation may be necessary to clean up complex samples.

Problem 3: My assay shows a weak signal or low sensitivity.

  • Possible Cause: The antibody may have low affinity for this compound, or the assay conditions may not be optimal.

  • Troubleshooting Steps:

    • Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentrations that provide the best signal-to-noise ratio.

    • Review Assay Protocol: Ensure all incubation times and temperatures are as recommended.

    • Check Reagent Stability: Confirm that all reagents, including the this compound standard and enzyme conjugates, have not expired and have been stored correctly.

    • Consider a Different Antibody: If sensitivity issues persist, you may need to source an antibody with higher affinity for this compound.

Quantitative Data on Cross-Reactivity

The following table provides hypothetical cross-reactivity data for an this compound immunoassay. This data is for illustrative purposes to demonstrate how to present such findings. Actual cross-reactivity will be specific to the antibody used in your assay.

CompoundStructure% Cross-Reactivity (Hypothetical)
This compound Gamma-butyrolactone 100%
D-Erythronic acid γ-lactoneGamma-butyrolactone25%
D-(+)-Ribonic acid γ-lactoneGamma-butyrolactone15%
PantolactoneGamma-butyrolactone5%
L-Ascorbic AcidFuranolactone-like<1%
UridinePurine nucleoside analog (pyrimidine)<0.1%
AdenosinePurine nucleoside analog (purine)<0.1%

Experimental Protocols

Protocol 1: Competitive ELISA for Assessing Cross-Reactivity
  • Coating: Coat a 96-well plate with a capture antibody specific for this compound. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step.

  • Competition: Prepare serial dilutions of the potential cross-reacting compound. In separate tubes, mix each dilution with a constant, known concentration of this compound-HRP conjugate. Also, prepare a standard curve of unconjugated this compound.

  • Incubation: Add the mixtures and the standards to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add a TMB substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the concentration of the cross-reactant that causes 50% inhibition of the signal (IC50). The percent cross-reactivity can be calculated using the formula: (% Cross-Reactivity) = (IC50 of this compound / IC50 of cross-reactant) x 100.

Protocol 2: Sample Pre-treatment using Solid-Phase Extraction (SPE)
  • Column Conditioning: Condition a suitable SPE cartridge (e.g., a hydrophilic-lipophilic balanced polymer) with methanol (B129727) followed by water.

  • Sample Loading: Load the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances. The composition of the wash buffer will depend on the nature of the suspected cross-reactants.

  • Elution: Elute the this compound from the cartridge using an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the elution solvent under a stream of nitrogen and reconstitute the sample in the immunoassay buffer.

  • Analysis: Proceed with the immunoassay as per the standard protocol.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for High this compound Readings start High this compound Readings Observed check_cross_reactivity Hypothesize Cross-Reactivity start->check_cross_reactivity spike_in Perform Spike-In Experiment with Suspected Compound check_cross_reactivity->spike_in Yes other_issues Investigate Other Issues (e.g., Matrix Effects, Antibody Specificity) check_cross_reactivity->other_issues No dilution Perform Serial Dilution spike_in->dilution nonlinear_results Non-Linear Dilution? dilution->nonlinear_results sample_cleanup Implement Sample Pre-treatment (e.g., SPE) nonlinear_results->sample_cleanup Yes no_cross_reactivity No Significant Signal Change nonlinear_results->no_cross_reactivity No reassay Re-run Immunoassay sample_cleanup->reassay end Accurate Results reassay->end no_cross_reactivity->other_issues CrossReactivityExperiment Experimental Workflow for Assessing Cross-Reactivity start Start: Plate Coated with Capture Antibody block Block Non-Specific Sites start->block prepare_samples Prepare Serial Dilutions of Cross-Reactant & this compound Standard block->prepare_samples add_conjugate Add this compound-HRP Conjugate to Cross-Reactant Dilutions prepare_samples->add_conjugate incubate Add Samples and Standards to Plate and Incubate add_conjugate->incubate wash Wash Plate incubate->wash add_substrate Add TMB Substrate wash->add_substrate read_plate Read Absorbance at 450 nm add_substrate->read_plate analyze Calculate IC50 and % Cross-Reactivity read_plate->analyze

References

Technical Support Center: Enhancing the In Vivo Bioavailability of L-Threonolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with L-Threonolactone. The following sections offer structured guidance on improving its bioavailability, along with detailed experimental protocols and visual aids.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format that researchers may face during their in vivo studies with this compound.

Issue 1: Lower than Expected Oral Bioavailability

  • Question: We are observing significantly lower plasma concentrations of this compound than anticipated after oral administration in our animal model. What are the potential causes and how can we troubleshoot this?

  • Answer: Low oral bioavailability of a compound like this compound can stem from several factors, primarily its physicochemical properties and physiological processes in the gastrointestinal (GI) tract. The primary reasons are often poor aqueous solubility, which limits dissolution, and low intestinal permeability.[1][2]

    Troubleshooting Steps:

    • Characterize Physicochemical Properties: Confirm the solubility of your this compound batch in relevant physiological buffers (e.g., simulated gastric and intestinal fluids). Poor solubility is a common barrier to oral absorption.[3]

    • Enhance Solubility and Dissolution Rate:

      • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, potentially leading to a faster dissolution rate.[1]

      • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix (e.g., PVP, PEG) can improve its dissolution.[3][4][5] This can be achieved through methods like solvent evaporation or fusion.[4][5]

      • Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs to form inclusion complexes with improved aqueous solubility.[1][2]

    • Assess Intestinal Permeability:

      • In Vitro Models: Conduct a Caco-2 permeability assay to determine the compound's ability to cross the intestinal epithelium. This will also indicate if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[6][7][8][9] An efflux ratio greater than 2 suggests active efflux is limiting absorption.

    • Investigate First-Pass Metabolism: While specific data for this compound is limited, many compounds undergo significant metabolism in the liver after absorption from the gut (first-pass effect). In vitro studies using liver microsomes can provide an initial assessment of metabolic stability.

Issue 2: High Inter-Animal Variability in Pharmacokinetic Data

  • Question: Our in vivo pharmacokinetic study with this compound shows high variability in plasma concentrations between animals in the same group. What could be the cause and how can we minimize this?

  • Answer: High inter-animal variability is a frequent challenge in preclinical studies and can be caused by both experimental and physiological factors.

    Troubleshooting Steps:

    • Standardize Experimental Conditions:

      • Fasting: Ensure a consistent fasting period for all animals before dosing, as food can significantly impact drug absorption.[10]

      • Dosing Technique: Use a precise and consistent oral gavage technique to minimize variations in the administered dose.

      • Animal Strain, Age, and Sex: Use animals of the same strain, age, and sex to reduce physiological differences.[10]

    • Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before and during administration to each animal to guarantee consistent dosing. For solutions, confirm the compound remains fully dissolved.

    • Animal Health: Ensure all animals are healthy and free from underlying conditions that could affect GI function and drug metabolism.

Frequently Asked Questions (FAQs)

  • What are the known physicochemical properties of this compound?

    • Refer to Table 1 for a summary of the physicochemical properties of this compound.

  • What is the expected oral bioavailability of this compound?

  • What are the primary strategies to enhance the bioavailability of this compound?

    • The main strategies focus on improving its solubility and/or permeability. These include:

      • Nanoformulations: Reducing particle size to the nanometer range to increase surface area and dissolution rate.[1]

      • Solid Dispersions: Dispersing this compound in a carrier like PVP or PEG to enhance dissolution.[4][5]

      • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[1][2]

      • Cyclodextrin (B1172386) Complexation: Forming inclusion complexes to increase aqueous solubility.[1][2]

      • Use of Permeation Enhancers: Including excipients that can improve transport across the intestinal epithelium.

  • Is this compound likely to be a substrate for P-glycoprotein (P-gp)?

    • Many lactone-containing natural products have been shown to be substrates of P-gp, which can limit their oral absorption.[6][13] A Caco-2 permeability assay is recommended to determine if this compound is subject to P-gp-mediated efflux.

Quantitative Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₆O₄
Molecular Weight 118.09 g/mol
Melting Point 74-75 °C
Solubility Sparingly soluble in acetonitrile (B52724) and methanol; slightly soluble in DMSO.
Appearance White to off-white solid

Table 2: Pharmacokinetic Parameters of L-Threonate in Healthy Human Volunteers after a Single Oral Dose of Calcium L-Threonate

(Note: This data pertains to the L-threonate moiety from Calcium L-threonate and should be used as a reference for the potential in vivo behavior of this compound.)

Parameter675 mg Dose2025 mg Dose4050 mg DoseSource(s)
Cmax (mg/L) 15.5 ± 4.632.3 ± 8.742.8 ± 12.5[11][12]
Tmax (h) 2.0 (median)2.0 (median)2.0 (median)[11][12]
AUC₀₋t (h·mg/L) 77.2 ± 23.3152.9 ± 44.2224.9 ± 69.1[11][12]
t₁/₂ (h) ~2.5~2.5~2.5[11][12]

Table 3: Conceptual Overview of Bioavailability Enhancement Strategies and Their Potential Impact on Pharmacokinetic Parameters of this compound

Enhancement StrategyPrimary MechanismExpected Impact on CmaxExpected Impact on AUCExpected Impact on Tmax
Nanosuspension Increased surface area and dissolution rateIncreaseIncreaseDecrease or No Change
Solid Dispersion Enhanced dissolution by creating an amorphous formIncreaseIncreaseDecrease or No Change
Cyclodextrin Complexation Increased aqueous solubilityIncreaseIncreaseDecrease or No Change
Co-administration with P-gp Inhibitor Reduced efflux from enterocytesIncreaseIncreaseNo Change

Experimental Protocols

1. Protocol for In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the pharmacokinetics of an orally administered compound like this compound in rats.[14][15][16]

  • Animals: Male Sprague-Dawley rats (200-250 g). Acclimatize animals for at least one week.

  • Fasting: Fast animals overnight (12-18 hours) before dosing, with free access to water.

  • Formulation Preparation:

    • Prepare the this compound formulation (e.g., solution, suspension, or enhanced formulation) in a suitable vehicle (e.g., water with 0.5% carboxymethylcellulose).

    • Ensure homogeneity of the formulation immediately before and during dosing.

  • Dosing:

    • Oral (PO) Group: Administer the formulation via oral gavage at the desired dose (e.g., 10-50 mg/kg).

    • Intravenous (IV) Group (for absolute bioavailability): Administer a sterile solution of this compound via the tail vein at a lower dose (e.g., 1-5 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or other appropriate site at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., K₂EDTA).

  • Plasma Processing:

    • Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify this compound concentrations in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) using non-compartmental analysis software.

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

2. Protocol for Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound and its potential as a P-gp substrate.[6][7][8][9]

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment to ensure its integrity. A TEER value above a pre-determined threshold (e.g., 200 Ω·cm²) is typically required.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Equilibrate the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at 37°C.

    • Add the this compound solution (in transport buffer) to the apical (A) side of the monolayer.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) compartment.

    • Include control compounds with known high (e.g., propranolol) and low (e.g., mannitol) permeability.

  • Efflux Measurement (Basolateral to Apical - B to A):

    • Add the this compound solution to the basolateral (B) side.

    • Collect samples from the apical (A) compartment at the same time points.

  • P-gp Inhibition:

    • To confirm P-gp involvement, repeat the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil).

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio > 2 is indicative of active efflux.

3. Protocol for Preparation of a Solid Dispersion (Solvent Evaporation Method)

This is a general protocol for preparing a solid dispersion to enhance the solubility of a poorly water-soluble compound.[4][5][17]

  • Selection of Carrier: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (B124986) (PVP K30) or polyethylene (B3416737) glycol (PEG 6000).

  • Dissolution:

    • Dissolve this compound and the chosen carrier in a common volatile organic solvent (e.g., methanol, ethanol) in the desired ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).

    • Ensure complete dissolution of both components.

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to minimize degradation.

  • Drying:

    • Dry the resulting solid film or mass in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving:

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle or a mechanical mill.

    • Sieve the powder to obtain a uniform particle size.

  • Characterization:

    • Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of the drug within the carrier.

    • Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.

4. Protocol for Preparation of Cyclodextrin Inclusion Complexes (Kneading Method)

This method is suitable for preparing inclusion complexes of poorly water-soluble compounds with cyclodextrins.[2][18]

  • Selection of Cyclodextrin: Choose a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).

  • Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Kneading:

    • Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.

    • Gradually add the this compound powder to the paste.

    • Knead the mixture thoroughly for a specific period (e.g., 30-60 minutes) to facilitate the inclusion of the drug into the cyclodextrin cavity.

  • Drying:

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving:

    • Pass the dried complex through a sieve to obtain a fine powder.

  • Characterization:

    • Confirm the formation of the inclusion complex using DSC, XRPD, and FTIR.

    • Evaluate the enhancement in aqueous solubility and dissolution rate compared to the pure drug.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetic Study This compound This compound Nanoformulation Nanoformulation This compound->Nanoformulation Solid_Dispersion Solid_Dispersion This compound->Solid_Dispersion Cyclodextrin_Complex Cyclodextrin_Complex This compound->Cyclodextrin_Complex Solubility_Assay Solubility_Assay Nanoformulation->Solubility_Assay Dissolution_Testing Dissolution_Testing Solid_Dispersion->Dissolution_Testing Caco2_Permeability Caco2_Permeability Cyclodextrin_Complex->Caco2_Permeability Animal_Dosing Animal_Dosing Dissolution_Testing->Animal_Dosing Blood_Sampling Blood_Sampling Animal_Dosing->Blood_Sampling LC_MS_Analysis LC_MS_Analysis Blood_Sampling->LC_MS_Analysis PK_Analysis PK_Analysis LC_MS_Analysis->PK_Analysis

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GLUT1 Glucose Transporter 1 (GLUT1) Intracellular_Vitamin_C Increased Intracellular Vitamin C GLUT1->Intracellular_Vitamin_C L_Threonic_Acid L-Threonic Acid L_Threonic_Acid->GLUT1 Stimulates Vitamin_C Vitamin C (Ascorbic Acid) Vitamin_C->GLUT1 Transport Antioxidant_Effects Enhanced Antioxidant Effects Intracellular_Vitamin_C->Antioxidant_Effects

Caption: Proposed pathway for L-Threonic Acid enhancing Vitamin C uptake.

References

strategies to reduce cytotoxicity of L-Threonolactone in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Threonolactone. The following information is curated to address potential issues regarding its cytotoxicity in normal cells during pre-clinical research.

Disclaimer: As of the latest literature review, specific data on the cytotoxicity of this compound and strategies to mitigate it are not extensively available. This guide is based on established principles of cytotoxicity research and strategies that have been successful for other compounds. The protocols and suggestions provided herein are intended as a starting point and should be adapted based on empirical findings for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound in normal versus cancer cells?

A1: The selective cytotoxicity of this compound has not been widely reported. However, many anti-cancer agents exhibit preferential cytotoxicity towards cancer cells.[1] This selectivity can be attributed to the higher metabolic rate and proliferation of cancer cells, which can make them more susceptible to cytotoxic agents. It is crucial to determine the IC50 values (the concentration of a drug that inhibits a given biological process by 50%) in a panel of both cancerous and normal cell lines to establish a therapeutic index (TI). A higher TI indicates greater selectivity for cancer cells.

Q2: What are the potential mechanisms of this compound-induced cytotoxicity?

A2: While the specific mechanism for this compound is not well-documented, many cytotoxic compounds induce cell death through the generation of Reactive Oxygen Species (ROS).[1] Elevated ROS levels can trigger apoptosis via intrinsic (mitochondrial) or extrinsic pathways. Other potential mechanisms could involve the inhibition of critical enzymes or interference with DNA replication and repair.[2]

Q3: Which signaling pathways might be involved in this compound's effects?

A3: Should this compound induce cytotoxicity through ROS production, it could modulate several signaling pathways, including:

  • NF-κB Pathway: This pathway is often involved in cell survival, and its inhibition can lead to apoptosis.[1][3]

  • STAT3 Pathway: Similar to NF-κB, the STAT3 pathway is crucial for cell survival and proliferation, and its inhibition can be a target for anti-cancer therapies.[1]

  • PI3K/Akt Pathway: This is a key survival pathway that is often dysregulated in cancer.[3]

Q4: Can combination therapy be used to reduce this compound's cytotoxicity in normal cells?

A4: Yes, combination therapy is a promising strategy. Combining this compound with other agents can potentially achieve synergistic anti-cancer effects at lower, less toxic concentrations.[1][4] This could enhance the therapeutic window and minimize off-target effects on normal cells. Another approach, termed "cyclotherapy," involves using a second drug to arrest normal cells in a specific phase of the cell cycle, protecting them from a cycle-specific cytotoxic agent that would then only target proliferating cancer cells.[5]

Q5: Are there any known derivatives of this compound with improved safety profiles?

Troubleshooting Guides

Problem Possible Cause Suggested Solution
High cytotoxicity observed in normal cell lines. 1. The compound may have a narrow therapeutic window.2. The concentration range used is too high.3. The normal cell line is particularly sensitive.1. Determine the IC50 values in a panel of cancer and normal cell lines to calculate the therapeutic index.[6]2. Perform a dose-response study to identify a more optimal concentration range.3. Test on a variety of normal cell lines from different tissues to assess the broader toxicity profile.[6]
Inconsistent results in cytotoxicity assays. 1. Variability in cell health and passage number.2. Inconsistent drug preparation and storage.3. Issues with the cytotoxicity assay itself.[1]1. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase.2. Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.[1]3. Include appropriate controls (vehicle control, positive control) and ensure the assay is performed according to a standardized protocol.
Difficulty in determining the mechanism of cell death. 1. The chosen assay may not be appropriate.2. The mechanism may involve multiple pathways.1. Use a combination of assays to differentiate between apoptosis and necrosis, such as Annexin V/PI staining and caspase activity assays.[6]2. Investigate key signaling pathways through western blotting or other molecular biology techniques.

Quantitative Data Summary

The following tables provide an illustrative example of how to present data from a comparative cytotoxicity study and the potential effect of a protective agent.

Table 1: Hypothetical IC50 Values of this compound in Cancer and Normal Cell Lines

Cell Line Origin Type IC50 (µM)
MCF-7Breast CancerCancer15
A549Lung CancerCancer25
HEK293Embryonic KidneyNormal75
IMR-90Fetal Lung FibroblastNormal90

This is hypothetical data for illustrative purposes only.

Table 2: Hypothetical Effect of an Antioxidant (N-acetylcysteine) on this compound Cytotoxicity

Cell Line Treatment Cell Viability (%)
HEK293This compound (75 µM)50%
HEK293This compound (75 µM) + NAC (5 mM)85%
MCF-7This compound (15 µM)50%
MCF-7This compound (15 µM) + NAC (5 mM)55%

This is hypothetical data for illustrative purposes only, suggesting a protective effect of NAC in normal cells with minimal interference in cancer cell cytotoxicity.

Experimental Protocols

1. MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is indicative of cell viability.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the compound or a vehicle control.[6]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1][6]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[6]

2. LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.[7][8]

  • Plate Preparation: Prepare a 96-well plate with cells, medium-only controls, and maximum LDH release controls (cells lysed with detergent).[9]

  • Compound Treatment: Add this compound at various concentrations to the appropriate wells.

  • Incubation: Incubate for the desired exposure period.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new plate.

  • LDH Reaction: Add the LDH detection reagent to each well and incubate at room temperature, protected from light.[8]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[8]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[7][10]

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are early apoptotic, while double-positive cells are late apoptotic or necrotic.

Visualizations

experimental_workflow cluster_assessment Cytotoxicity Assessment cluster_mitigation Mitigation Strategies cluster_evaluation Evaluation of Strategies start Start: this compound Treatment ic50 Determine IC50 in Normal and Cancer Cell Lines start->ic50 mechanism Investigate Mechanism of Cytotoxicity (e.g., ROS, Apoptosis) ic50->mechanism combination Combination Therapy (e.g., with Antioxidants) mechanism->combination cyclotherapy Cyclotherapy (Cell Cycle Arrest in Normal Cells) mechanism->cyclotherapy derivatives Synthesize and Test Derivatives mechanism->derivatives reassess_ic50 Re-assess IC50 and Therapeutic Index combination->reassess_ic50 cyclotherapy->reassess_ic50 derivatives->reassess_ic50 in_vivo In Vivo Studies reassess_ic50->in_vivo

Caption: Workflow for assessing and mitigating cytotoxicity.

signaling_pathway LThreonolactone This compound ROS Increased ROS LThreonolactone->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Antioxidant Antioxidant (e.g., NAC) Antioxidant->ROS

Caption: Hypothetical ROS-mediated apoptotic pathway.

References

Technical Support Center: Validation of a New Analytical Method for L-Threonolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the validation of a new analytical method for L-Threonolactone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters to evaluate when validating a new analytical method for this compound?

A1: According to International Council for Harmonisation (ICH) guidelines, the core validation parameters that must be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[1][2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][2][3]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][2]

  • Accuracy: The closeness of test results obtained by the method to the true value.[1][2][3][4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[1][2][4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4][5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][4]

Q2: How can I demonstrate the specificity of my analytical method for this compound?

A2: Specificity is crucial, especially for stability-indicating methods. It can be demonstrated through forced degradation studies.[6][7][8] By subjecting this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, you can generate potential degradation products.[6][9] The analytical method should then be able to resolve the this compound peak from any degradant peaks, as well as from any process impurities or excipients.[8] Peak purity analysis using a photodiode array (PDA) detector can further support specificity claims.

Q3: What are typical stress conditions for forced degradation studies of this compound?

A3: While specific conditions depend on the molecule's stability, a general starting point for forced degradation studies on a new chemical entity like this compound would be:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[8]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[8]

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[10]

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Troubleshooting Guides

Q4: My chromatogram shows peak fronting or tailing for the this compound peak. What are the possible causes and solutions?

A4: Peak asymmetry can compromise the accuracy and precision of your method. Here are common causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Column Overload Dilute the sample concentration and reinject.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For an acidic analyte, a lower pH (2-3 units below the pKa) is generally recommended.
Column Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Sample Solvent Effects Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Contamination at the head of the column Reverse flush the column (if permissible by the manufacturer) or replace the guard column/frit.

Q5: I am observing ghost peaks in my chromatograms. How can I identify their source and eliminate them?

A5: Ghost peaks are extraneous peaks that can interfere with the analyte of interest. Identifying their source is key to elimination.

Potential Source Troubleshooting Steps
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and reagents. Filter the mobile phase before use.
Carryover from Previous Injections Run a blank injection (mobile phase or sample solvent) to see if the ghost peak appears. If so, implement a needle wash step in your autosampler method or inject a strong solvent to clean the injection path.
Leaching from System Components Check for degrading plastic components in the flow path (e.g., solvent filters, tubing).
Sample Contamination Prepare a fresh sample and reinject.

Q6: The retention time of my this compound peak is shifting between injections. What should I do?

A6: Retention time variability can affect peak identification and integration.

Potential Cause Troubleshooting Steps
Inconsistent Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump's proportioning valves.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.
Pump Malfunction (Flow Rate Fluctuation) Check the pump for leaks and perform a flow rate accuracy test.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before each injection sequence.

Experimental Protocols & Data Presentation

The following sections provide illustrative experimental protocols and hypothetical data for the validation of a High-Performance Liquid Chromatography (HPLC) method for this compound.

Illustrative HPLC Method Parameters
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (20:80, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL
Column Temperature 30°C
Protocol for Linearity Assessment
  • Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL).

  • Perform serial dilutions to prepare at least five concentration levels covering the expected range of the method (e.g., 50, 100, 250, 500, and 750 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot a calibration curve of the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Concentration (µg/mL) Mean Peak Area (n=3)
50125,430
100251,890
250630,110
5001,258,900
7501,885,600
Correlation Coefficient (r²) 0.9998
Regression Equation y = 2510x + 1250
Protocol for Accuracy (Recovery) Assessment
  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples using the developed HPLC method.

  • Calculate the percentage recovery for each sample.

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL, mean) Recovery (%) RSD (%)
80%80.079.299.00.8
100%100.0100.5100.50.6
120%120.0119.499.50.7
Protocol for Precision (Repeatability) Assessment
  • Prepare six independent samples of this compound at 100% of the target concentration from the same homogeneous batch.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.

Parameter Repeatability (n=6) Intermediate Precision (n=6)
Mean Assay (%) 99.8100.1
Standard Deviation 0.750.82
RSD (%) 0.750.82

Visualizations

MethodValidationWorkflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_reporting 3. Analysis & Reporting define_params Define Validation Parameters & Acceptance Criteria write_protocol Write Validation Protocol define_params->write_protocol specificity Specificity (Forced Degradation) write_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness analyze_data Analyze Data & Perform Statistical Evaluation robustness->analyze_data write_report Write Validation Report analyze_data->write_report

Caption: A high-level workflow for analytical method validation.

HPLCTroubleshooting start Problem Observed (e.g., Peak Tailing) check_column Is the column old or has it been used extensively? start->check_column check_mobile_phase Is the mobile phase pH appropriate for the analyte? check_column->check_mobile_phase No replace_column Action: Replace Column check_column->replace_column Yes check_concentration Is the sample concentration too high? check_mobile_phase->check_concentration No adjust_ph Action: Adjust Mobile Phase pH check_mobile_phase->adjust_ph Yes check_sample_solvent Is the sample dissolved in a stronger solvent than the mobile phase? check_concentration->check_sample_solvent No dilute_sample Action: Dilute Sample check_concentration->dilute_sample Yes change_solvent Action: Re-dissolve sample in mobile phase or weaker solvent check_sample_solvent->change_solvent Yes end Problem Resolved check_sample_solvent->end No replace_column->end adjust_ph->end dilute_sample->end change_solvent->end

References

Validation & Comparative

L-Threonolactone vs. L-Ascorbic Acid: A Comparative Guide to Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of L-ascorbic acid and its metabolite, L-Threonolactone. While extensive data is available for L-ascorbic acid, a well-established antioxidant, research directly quantifying the antioxidant capacity of this compound is limited. This document summarizes the existing knowledge on both compounds, presents detailed experimental protocols for common antioxidant assays, and explores the underlying molecular pathways.

I. Overview of Antioxidant Properties

L-Ascorbic Acid (Vitamin C) is a potent, water-soluble antioxidant that plays a crucial role in protecting biological systems against oxidative stress.[1] Its antioxidant activity stems from its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS) and other free radicals.[1] L-ascorbic acid can directly scavenge a variety of ROS, including superoxide (B77818) and hydroxyl radicals, and can also regenerate other antioxidants, such as vitamin E, from their oxidized forms.[1]

This compound is a minor product of the autoxidation of L-ascorbic acid. While its direct antioxidant capacity has not been extensively studied and quantified in comparative assays, its formation is part of the cascade of reactions that occur as L-ascorbic acid is oxidized. One study noted that L-threonic acid, the precursor to this compound, may have antioxidant effects in biological systems.

II. Comparative Data on Antioxidant Capacity

A direct quantitative comparison of the antioxidant capacity of this compound and L-ascorbic acid is not available in the current scientific literature. To facilitate future comparative studies, standard antioxidant assays are employed. The following table outlines the typical data generated from such assays.

CompoundAssayIC50 / TEAC ValueReference
L-Ascorbic Acid DPPHTypically in the µg/mL or µM range[No specific value cited]
ABTSTypically expressed as TEAC value[No specific value cited]
This compound DPPHData not available
ABTSData not available

Note: IC50 (Inhibitory Concentration 50%) represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant capacity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog.

III. Experimental Protocols for Antioxidant Capacity Assays

To enable researchers to conduct their own comparative studies, detailed protocols for two common in vitro antioxidant assays, DPPH and ABTS, are provided below.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent)

  • Test compounds (L-ascorbic acid, this compound)

  • Positive control (e.g., Trolox, Gallic Acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer (capable of reading at ~517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this working solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • Assay Reaction:

    • Add a specific volume of the DPPH working solution (e.g., 100 µL) to each well of a 96-well plate.

    • Add an equal volume of the sample dilutions (e.g., 100 µL) to the wells.

    • For the control well, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • Test compounds (L-ascorbic acid, this compound)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer (capable of reading at ~734 nm)

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compounds and the positive control.

  • Assay Reaction:

    • Add a large volume of the ABTS•+ working solution (e.g., 190 µL) to each well of a 96-well plate.

    • Add a small volume of the sample dilutions (e.g., 10 µL) to the wells.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity and TEAC:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the percentage of inhibition of the sample to that of a standard curve prepared with Trolox. The results are expressed as µM of Trolox equivalents.

IV. Signaling Pathways in Antioxidant Defense

The antioxidant effects of many compounds are not limited to direct radical scavenging but also involve the modulation of cellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 pathway.

The Keap1-Nrf2 Signaling Pathway:

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept at low levels in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). This coordinated upregulation of antioxidant defenses enhances the cell's ability to combat oxidative stress.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_cyto->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Keap1_Nrf2 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Maf sMaf Maf->ARE Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

The Keap1-Nrf2 signaling pathway for antioxidant defense.

V. Conclusion

L-ascorbic acid is a well-characterized antioxidant with robust scientific evidence supporting its efficacy. In contrast, the antioxidant capacity of its metabolite, this compound, remains largely unexplored. The lack of direct comparative data highlights a significant knowledge gap. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the antioxidant potential of this compound and its comparison with L-ascorbic acid. Such studies are crucial for a comprehensive understanding of the biological activities of vitamin C and its metabolites, which could have implications for drug development and nutritional science.

References

A Comparative Analysis of L-Threonolactone and D-Threonolactone in Oncology: An Uncharted Territory

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring novel anticancer agents may be interested in the therapeutic potential of various lactone compounds. However, a thorough review of existing scientific literature reveals a significant gap in our understanding of the comparative anticancer effects of L-Threonolactone and D-Threonolactone. At present, there is a notable absence of direct comparative studies or substantial independent research on the cytotoxic and mechanistic actions of these specific isomers against cancer cells.

While the broader family of lactones has been investigated for antitumor properties, specific data on this compound and D-Threonolactone is scarce. L-Threonic acid, a metabolic breakdown product of Vitamin C (L-ascorbic acid), has been studied in the context of enhancing the uptake of ascorbic acid in cancer cells. One study indicated that calcium L-threonate stimulated the uptake of L-ascorbic acid in a human T-lymphoma cell line, suggesting a potential synergistic role in cancer therapy rather than a direct cytotoxic effect of its own.[1] However, this does not provide direct evidence of this compound's intrinsic anticancer activity.

Information regarding the anticancer properties of D-Threonolactone is virtually non-existent in the currently available scientific literature. Without experimental data, it is impossible to construct a meaningful comparison of their efficacy, mechanisms of action, or potential therapeutic applications in oncology.

The lack of research in this specific area means that crucial questions remain unanswered:

  • Do this compound and D-Threonolactone exhibit any direct cytotoxicity against cancer cell lines?

  • If so, what are the effective concentrations (e.g., IC50 values) across different cancer types?

  • What are the underlying molecular mechanisms and signaling pathways involved in any potential anticancer effects?

  • How does the stereochemistry of these molecules influence their biological activity in a cancer context?

Future Directions

To address this knowledge gap, foundational research is required. The following experimental workflow is proposed as a starting point for investigating the potential anticancer effects of this compound and D-Threonolactone.

G cluster_0 Initial Screening cluster_1 Mechanistic Studies (if cytotoxic) cluster_2 Comparative Analysis A Compound Acquisition (this compound & D-Threonolactone) B Cell Line Selection (e.g., MCF-7, A549, HCT116) A->B C In Vitro Cytotoxicity Assay (e.g., MTT, SRB) B->C D Determine IC50 Values C->D E Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Signaling Pathway Analysis (Western Blot for key proteins like p53, Akt, MAPK) E->G F->G H Direct Comparison of IC50 Values G->H I Analysis of Differential Mechanistic Effects G->I

Figure 1. A proposed experimental workflow for the initial investigation and comparison of the anticancer effects of this compound and D-Threonolactone.

Experimental Protocols

Should initial screening reveal cytotoxic activity, the following general protocols would be essential:

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of this compound and D-Threonolactone (e.g., ranging from 1 µM to 1 mM) for 48-72 hours.

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (concentration required to inhibit 50% of cell growth) is then calculated.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Cells are treated with the respective IC50 concentrations of this compound and D-Threonolactone for 24-48 hours.

  • Cell Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Cell Cycle Analysis

  • Cell Treatment and Fixation: Cells are treated as described above, then harvested and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

References

A Comparative Analysis of L-Threonolactone and Nucleoside Analogs in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Efficacy, Mechanisms, and Methodologies for Drug Development Professionals

This guide provides a detailed comparison between L-Threonolactone and traditional nucleoside analogs, focusing on their efficacy, mechanisms of action, and the experimental protocols used to evaluate them. A critical distinction is addressed: while sometimes cataloged with nucleoside analogs, this compound is chemically a lactone derivative and a metabolite of L-ascorbic acid (Vitamin C), possessing a fundamentally different structure and mechanism of action compared to true nucleoside analogs.

Defining the Compounds: A Tale of Two Classes

This compound: this compound is a γ-lactone and a product of the metabolic breakdown of L-ascorbic acid.[1][2] It is structurally distinct from nucleosides, which are composed of a nucleobase (like adenine (B156593) or guanine) linked to a sugar (ribose or deoxyribose). While some commercial suppliers classify this compound as a purine (B94841) nucleoside analog, this appears to be a functional categorization based on its inclusion in bioactive compound libraries rather than a structural one.[3] Its biological activities are more closely related to those of Vitamin C and its derivatives, which are known for their roles in modulating oxidative stress and immune responses.[4][5]

Nucleoside Analogs: Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[6] These molecules are synthetic compounds that mimic natural nucleosides.[7] To become active, they must be phosphorylated within the cell to their triphosphate form.[8] Viral polymerases then mistakenly incorporate these analogs into growing DNA or RNA strands. Due to structural modifications—typically the absence of a 3'-hydroxyl group—the addition of the next nucleotide is blocked, leading to the termination of the replication chain.[6] This mechanism is highly effective against viruses like Herpes Simplex Virus (HSV), HIV, and Hepatitis B Virus (HBV).[6][8]

Comparative Efficacy: An Indirect Assessment

Direct head-to-head studies comparing the efficacy of this compound with nucleoside analogs are not available in published literature, primarily due to their distinct mechanisms. However, an indirect comparison can be made by examining their reported antiviral activities against common viruses from separate studies.

The following tables summarize the in vitro efficacy of a butene lactone derivative (structurally related to this compound), Vitamin C derivatives, and representative nucleoside analogs against Influenza A and Herpes Simplex Virus-1 (HSV-1).

Table 1: In Vitro Efficacy Against Influenza A Virus

Compound Virus Strain Cell Line EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI) Reference
Butene Lactone (3D) A/Weiss/43 (H1N1) MDCK 12.30 455.10 37.00 [9]
Butene Lactone (3D) A/Virginia/ATCC2/2009 (H1N1) MDCK 24.09 455.10 18.89 [9]
Oseltamivir A/Weiss/43 (H1N1) MDCK 0.05 >1000 >20000 [9]

| Ribavirin | A/Weiss/43 (H1N1) | MDCK | 2.51 | >1000 | >398.41 |[9] |

EC₅₀ (50% Effective Concentration): The concentration of a drug that gives half-maximal response. CC₅₀ (50% Cytotoxic Concentration): The concentration of a drug that kills half the cells in a culture. Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.

Table 2: In Vitro Efficacy Against Herpes Simplex Virus-1 (HSV-1)

Compound Virus Strain Cell Line IC₅₀ (µg/mL) Reference
13-Acetyl solstitialin A (Sesquiterpene Lactone) HSV-1 Vero <0.00006 - 16 [10]
Dehydroascorbic Acid HSV-1 HEp-2 ~100 [11]

| Acyclovir (Reference Nucleoside Analog) | HSV-1 | Vero | <0.00006 - 16 |[10] |

IC₅₀ (50% Inhibitory Concentration): The concentration of a drug required for 50% inhibition of a specific biological or biochemical function.

Note: Data is compiled from separate studies and should be interpreted with caution. Experimental conditions may vary.

Mechanisms of Action: Divergent Pathways

The fundamental difference between this compound's potential activity and that of nucleoside analogs lies in their cellular targets and mechanisms.

Nucleoside Analogs: Direct Inhibition of Viral Replication The mechanism is well-established and targets the viral polymerase enzyme.[12]

  • Cellular Uptake: The prodrug (nucleoside analog) enters the host cell.

  • Phosphorylation: Host or viral kinases add three phosphate (B84403) groups, activating the compound into a nucleotide analog.[8]

  • Competitive Inhibition: The activated analog competes with natural nucleoside triphosphates for the active site of the viral polymerase.

  • Chain Termination: Upon incorporation into the nascent viral DNA or RNA strand, the analog prevents further elongation, halting viral replication.[6]

Nucleoside_Analog_Mechanism cluster_cell Host Cell Prodrug Nucleoside Analog (Prodrug) Active_Drug Active Triphosphate Form Prodrug->Active_Drug Phosphorylation (Cellular/Viral Kinases) Polymerase Viral Polymerase (e.g., Reverse Transcriptase) Active_Drug->Polymerase Competitive Inhibition DNA_RNA Viral DNA/RNA Synthesis Polymerase->DNA_RNA Termination Chain Termination DNA_RNA->Termination Incorporation of Analog caption Fig. 1: Mechanism of Nucleoside Analogs VitaminC_Metabolite_Pathway cluster_metabolism Cellular Metabolism & Environment cluster_effects Potential Antiviral Effects Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Threonolactone This compound Ascorbic_Acid->Threonolactone Metabolic Breakdown Immune Enhanced Immune Response (e.g., Interferon Production) Threonolactone->Immune Potential Role Oxidative Modulation of Oxidative Stress Threonolactone->Oxidative Potential Role Viral_Inhibition Inhibition of Viral Replication (Indirect) Immune->Viral_Inhibition Oxidative->Viral_Inhibition caption Fig. 2: this compound's Origin & Potential Effects Experimental_Workflow start Start: Prepare Confluent Cell Monolayer infect Infect Cells with Virus (e.g., 100 PFU/well) start->infect adsorb Incubate for Viral Adsorption (1-2 hours) infect->adsorb wash Remove Inoculum & Wash Cells adsorb->wash treat Add Semi-Solid Overlay Containing Serial Dilutions of Test Compound wash->treat incubate_plaques Incubate for Plaque Formation (2-4 days) treat->incubate_plaques fix_stain Fix and Stain Cells (e.g., Crystal Violet) incubate_plaques->fix_stain count Count Plaques and Calculate Percent Inhibition fix_stain->count end Determine EC₅₀ Value count->end caption Fig. 3: Workflow for a Plaque Reduction Assay

References

Unveiling Potential Cross-Reactivity: A Comparative Analysis of L-Threonolactone in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Mitigating Off-Target Effects of L-Threonolactone

In the intricate landscape of drug discovery and biochemical research, the specificity of molecular interactions is paramount. This compound, a gamma-butyrolactone, is a structural motif present in various natural products and utilized as a synthetic intermediate. Its structural similarity to sugar lactones, known inhibitors of glycosidases, raises concerns about potential cross-reactivity in enzymatic assays. This guide provides a comparative analysis of the potential off-target effects of this compound, with a focus on glycosidase enzymes, and offers experimental protocols to assess its cross-reactivity. While direct extensive research on this compound's inhibitory effects is limited, this guide draws parallels from structurally similar and well-studied aldonolactones to provide a predictive framework for its analysis.

Executive Summary of Potential Cross-Reactivity

This compound, due to its lactone ring structure, is hypothesized to act as a competitive inhibitor for certain enzymes, particularly glycosidases, by mimicking the transition state of the natural substrate. This can lead to inaccurate results in enzymatic assays and unforeseen off-target effects in drug development. This guide presents a comparative overview of the inhibitory potential of compounds structurally related to this compound against key enzymes and provides the necessary tools to evaluate this compound in your specific experimental context.

Comparative Analysis of Glycosidase Inhibition

While specific inhibitory data for this compound is not extensively available in public literature, we can infer its potential for cross-reactivity by examining the inhibitory constants of structurally analogous aldonolactones. The following table summarizes the inhibition constants (Kᵢ) and IC₅₀ values for known glycosidase inhibitors with lactone moieties, which can serve as a benchmark for evaluating this compound.

InhibitorTarget EnzymeEnzyme Commission (EC) NumberInhibition Constant (Kᵢ)IC₅₀
D-Glucaro-1,4-lactoneβ-GlucuronidaseEC 3.2.1.31Potent Inhibitor (Specific Kᵢ not readily available in summarized literature)Data not readily available
D-Galactono-1,4-lactoneβ-GalactosidaseEC 3.2.1.23~1.5 mMData not readily available
D-Glucono-1,5-lactoneβ-GlucosidaseEC 3.2.1.21~0.04 mMData not readily available
L-Arabino-1,4-lactoneα-L-ArabinofuranosidaseEC 3.2.1.55~0.1 mMData not readily available
This compound (Hypothetical) β-Glucuronidase EC 3.2.1.31 To Be Determined To Be Determined
This compound (Hypothetical) β-Galactosidase EC 3.2.1.23 To Be Determined To Be Determined

Note: The inhibitory constants for aldonolactones can vary depending on the specific enzyme source and assay conditions. The data presented here are for comparative purposes and highlight the potential for lactone-containing compounds to act as glycosidase inhibitors.

Experimental Protocols for Cross-Reactivity Analysis

To ascertain the cross-reactivity of this compound in your specific enzymatic assay, a systematic experimental approach is essential. The following protocols outline the key experiments for determining the inhibitory potential and mechanism of action.

Protocol 1: Initial Screening for Enzyme Inhibition

Objective: To determine if this compound inhibits the activity of a target enzyme at a fixed concentration.

Materials:

  • Target enzyme

  • Enzyme substrate

  • Assay buffer

  • This compound stock solution

  • Positive control inhibitor (if available)

  • Negative control (vehicle)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in assay buffer.

  • In a microplate, add the target enzyme to the assay buffer.

  • Add the different concentrations of this compound, the positive control, and the negative control to respective wells.

  • Incubate the enzyme with the compounds for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals.

  • Calculate the initial reaction velocity for each concentration of this compound.

  • Compare the velocities in the presence of this compound to the negative control to determine the percentage of inhibition.

Protocol 2: Determination of IC₅₀

Objective: To determine the concentration of this compound required to inhibit 50% of the enzyme's activity.

Procedure:

  • Based on the initial screening, select a range of this compound concentrations that result in a dose-dependent inhibition.

  • Perform the enzyme inhibition assay as described in Protocol 1 with this refined concentration range.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Determination of the Mechanism of Inhibition (e.g., Competitive, Non-competitive, Uncompetitive)

Objective: To understand how this compound interacts with the enzyme and its substrate.

Procedure:

  • Perform the enzymatic assay with varying concentrations of the substrate in the presence of fixed concentrations of this compound (including a zero-inhibitor control).

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot (velocity vs. [Substrate]).

  • Analyze the changes in the apparent Kₘ and Vₘₐₓ values in the presence of this compound to determine the mechanism of inhibition.[1]

    • Competitive inhibition: Increased apparent Kₘ, Vₘₐₓ remains unchanged.

    • Non-competitive inhibition: Decreased Vₘₐₓ, Kₘ remains unchanged.

    • Uncompetitive inhibition: Decreased apparent Kₘ and Vₘₐₓ.

Visualizing the Workflow and Potential Interactions

To aid in the conceptualization of the cross-reactivity analysis and the potential inhibitory mechanism, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Cross-Reactivity Analysis cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis cluster_conclusion Conclusion prep_enzyme Prepare Target Enzyme screening Initial Inhibition Screening prep_enzyme->screening prep_substrate Prepare Substrate prep_substrate->screening prep_lactone Prepare this compound Stock prep_lactone->screening percent_inhibition Calculate % Inhibition screening->percent_inhibition ic50 IC50 Determination dose_response Plot Dose-Response Curve ic50->dose_response kinetics Kinetic Analysis (Mechanism of Inhibition) lineweaver_burk Generate Lineweaver-Burk Plot kinetics->lineweaver_burk percent_inhibition->ic50 dose_response->kinetics conclusion Determine Cross-Reactivity and Inhibition Mechanism lineweaver_burk->conclusion

Caption: Workflow for assessing this compound's cross-reactivity.

G Hypothetical Competitive Inhibition by this compound Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + this compound Substrate Substrate L_Threonolactone This compound ES_Complex->Enzyme Product Product ES_Complex->Product EI_Complex->Enzyme Product->Enzyme +

Caption: Competitive inhibition of an enzyme by this compound.

Conclusion and Recommendations

The structural similarity of this compound to known glycosidase inhibitors warrants a thorough investigation of its potential for cross-reactivity in enzymatic assays. Researchers and drug development professionals utilizing this compound or its derivatives should be aware of these potential off-target effects. By employing the systematic experimental protocols outlined in this guide, it is possible to quantify the inhibitory potential of this compound and determine its mechanism of action. This proactive approach will ensure the accuracy and reliability of experimental data and contribute to the development of more specific and effective therapeutic agents. It is recommended to perform these cross-reactivity studies early in the research and development process to avoid confounding results and to make informed decisions about the use of this compound-containing compounds.

References

L-Threonolactone and Its Synthetic Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Threonolactone, a naturally occurring γ-lactone, has garnered significant interest in the scientific community for its potential therapeutic applications. As a structural analog of ascorbic acid and a versatile chiral building block, it serves as a scaffold for the synthesis of various derivatives with diverse biological activities. This guide provides a comparative overview of this compound and its synthetic derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.

I. Chemical Properties and Synthesis Overview

This compound, or L-threonic acid γ-lactone, is a five-membered ring lactone. Its synthesis can be achieved through various methods, often starting from L-ascorbic acid. The chiral nature of this compound makes it an attractive starting material for the stereoselective synthesis of more complex molecules. Synthetic derivatives are typically designed by modifying the hydroxyl groups or the lactone ring to enhance biological activity, improve selectivity, or reduce toxicity.

II. Comparative Biological Activity: Anticancer and Antimicrobial Effects

A. Anticancer Activity

This compound has been investigated for its potential as a purine (B94841) nucleoside analog with antitumor properties.[1] The anticancer activity of lactones is often attributed to their ability to induce apoptosis and inhibit cell proliferation in cancer cells.[2] Synthetic modifications to the lactone ring can significantly impact this activity.

Table 1: Comparative in vitro Anticancer Activity of this compound and Representative Synthetic Lactone Derivatives

CompoundCancer Cell LineAssayEndpointResultReference
This compound VariousNot SpecifiedGeneral Antitumor ActivityClassified as a purine nucleoside analog with potential antitumor activity[1]
Hypothetical Derivative A (e.g., with an α-methylene group)Breast Cancer (MCF-7)MTT AssayIC50~15 µMData synthesized from general knowledge on α-methylene-γ-lactones
Hypothetical Derivative B (e.g., with a lipophilic side chain)Lung Cancer (A549)MTT AssayIC50~25 µMData synthesized from general knowledge on lactone derivatives
Hypothetical Derivative C (e.g., aza-lactone)Prostate Cancer (PC-3)Apoptosis Assay% Apoptotic CellsIncreased by 40%Data synthesized from general knowledge on heterocyclic lactones

Note: The data for hypothetical derivatives are representative values based on the known structure-activity relationships of similar lactone compounds and are intended for illustrative purposes.

B. Antimicrobial Activity

Lactones and their derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacteria and fungi.[3][4][5] The mechanism of action is often linked to the disruption of cell membranes or the inhibition of essential enzymes.[3]

Table 2: Comparative in vitro Antimicrobial Activity of this compound and Representative Synthetic Lactone Derivatives

CompoundMicrobial StrainAssayEndpointResultReference
This compound Not SpecifiedNot SpecifiedNot SpecifiedLimited specific data available
Hypothetical Derivative D (e.g., halogenated derivative)Staphylococcus aureusBroth MicrodilutionMIC16 µg/mLData synthesized from studies on halogenated lactones
Hypothetical Derivative E (e.g., fused with an aromatic ring)Escherichia coliBroth MicrodilutionMIC32 µg/mLData synthesized from studies on aromatic lactone derivatives
Hypothetical Derivative F (e.g., with a quaternary ammonium (B1175870) salt)Candida albicansBroth MicrodilutionMIC8 µg/mLData synthesized from studies on functionalized lactones

Note: The data for hypothetical derivatives are representative values based on the known structure-activity relationships of similar lactone compounds and are intended for illustrative purposes.

III. Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. The following are standard methodologies for assessing the anticancer and antimicrobial activities of this compound and its derivatives.

A. Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

B. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Preparation of Compounds: Prepare serial two-fold dilutions of this compound or its derivatives in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Signaling Pathways and Experimental Workflows

The biological effects of this compound and its derivatives are mediated through various signaling pathways. Understanding these pathways is crucial for rational drug design.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Elucidation L_Threono This compound Derivatives Synthetic Derivatives L_Threono->Derivatives Chemical Modification Anticancer Anticancer Assays (MTT, Apoptosis) Derivatives->Anticancer Antimicrobial Antimicrobial Assays (Broth Microdilution) Derivatives->Antimicrobial SAR Structure-Activity Relationship (SAR) Anticancer->SAR Antimicrobial->SAR Pathway Signaling Pathway Analysis SAR->Pathway

Caption: Experimental workflow for the comparative study of this compound and its derivatives.

The anticancer effects of many lactones are linked to the induction of apoptosis through pathways involving caspases and modulation of the NF-κB signaling pathway.

signaling_pathway cluster_cytoplasm Cytoplasm Lactone Lactone Derivative IKK IKK Lactone->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Apoptosis Apoptosis Nucleus->Apoptosis Regulates Gene Expression Leading to

Caption: Hypothesized inhibition of the NF-κB signaling pathway by a lactone derivative.

V. Conclusion and Future Directions

This compound and its synthetic derivatives represent a promising class of compounds with potential applications in cancer and infectious disease therapy. The structure-activity relationship studies, although still in their early stages for this compound specifically, suggest that targeted modifications can lead to enhanced biological activity. Future research should focus on the synthesis and screening of a wider range of this compound derivatives to build a comprehensive structure-activity relationship database. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be instrumental in their development as effective therapeutic agents.

References

Validating the In Vivo Mechanism of Action of L-Threonolactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Threonolactone, a compound with structural similarities to both purine (B94841) nucleoside analogs and a metabolite of vitamin C, presents intriguing possibilities for in vivo applications. This guide provides a comparative analysis of its two primary putative mechanisms of action: as an anticancer agent by interfering with DNA synthesis and inducing apoptosis, and as a cognitive enhancer by modulating brain magnesium levels. This analysis is based on in vivo experimental data from closely related compounds, providing a framework for validating the mechanism of this compound.

Comparison of this compound's Potential In Vivo Mechanisms of Action

Two distinct, plausible mechanisms of action for this compound are explored below, drawing comparisons with well-researched alternatives.

Mechanism 1: Purine Nucleoside Analog - Anticancer Activity

This compound is classified as a purine nucleoside analog, suggesting it may act as an antimetabolite, interfering with nucleic acid synthesis and triggering apoptosis in rapidly dividing cancer cells.[1] For a direct comparison, we examine Fludarabine (B1672870), a well-established purine nucleoside analog used in cancer therapy.[2][3][4]

Table 1: Comparison of this compound (Putative) and Fludarabine In Vivo Anticancer Effects

FeatureThis compound (Putative)Fludarabine
Primary Mechanism Inhibition of DNA synthesis, induction of apoptosis.[1]Inhibition of DNA polymerase and ribonucleotide reductase, leading to inhibition of DNA synthesis and induction of apoptosis.[3][5]
In Vivo Model Not yet reported in publicly available literature.Murine models of leukemia and lymphoma.[2][6]
Administration Route To be determined.Intraperitoneal (i.p.) or Intravenous (i.v.).[2][7]
Dosage in Mice To be determined.0.8 mg/kg for 5 days (leukemia model)[6]; 100 mg/kg/day for 5-10 days (immunoablative regimen).[8]
Efficacy Data Not available.Significant reduction in leukemia development (32% vs. 76% in control)[6]. Slowed tumor growth in xenograft models.[2]
Toxicity Profile To be determined.Can cause myelosuppression and immunosuppression.[5]
Mechanism 2: L-Threonic Acid Metabolite - Cognitive Enhancement

This compound is the lactone form of L-Threonic acid, a metabolite of Vitamin C. L-Threonic acid is a component of Magnesium L-Threonate (MgT), a compound shown to increase brain magnesium levels and enhance cognitive function in vivo.[1][9][10] This suggests this compound may have similar nootropic effects.

Table 2: Comparison of this compound (Putative) and Magnesium L-Threonate In Vivo Cognitive Effects

FeatureThis compound (Putative)Magnesium L-Threonate (MgT)
Primary Mechanism Potential to increase brain L-Threonic acid and magnesium levels, enhancing synaptic plasticity.Increases cerebrospinal fluid magnesium levels, enhances synaptic density, and improves learning and memory.[1][10][11]
In Vivo Model Not yet reported in publicly available literature.Mouse models of Alzheimer's disease and Parkinson's disease.[1][11]
Administration Route To be determined.Oral (in drinking water or by gavage).[11][12]
Dosage in Mice To be determined.455-910 mg/kg/day (Alzheimer's model)[11]; 609 mg/kg/day (neuropathic pain model).[12]
Efficacy Data Not available.Attenuated memory impairment in Morris Water Maze test[11]. Prevented and restored memory deficits in novel object recognition test.[12]
Toxicity Profile To be determined.Generally well-tolerated in animal studies.[13]

Experimental Protocols

To validate the proposed mechanisms of this compound in vivo, the following detailed experimental protocols for key assays are provided.

Protocol 1: In Vivo Anticancer Efficacy Assessment in a Murine Leukemia Model

This protocol is adapted from studies using Fludarabine in mouse models of leukemia.[2][6]

  • Animal Model: Use immunodeficient mice (e.g., SCID or NSG) to allow for the engraftment of human leukemia cells.

  • Cell Line: Culture a human leukemia cell line (e.g., KG-1 for AML or RPMI8226 for myeloma) under standard conditions.

  • Engraftment:

    • Condition the mice with sublethal irradiation or a conditioning agent like busulfan (B1668071) to facilitate engraftment.

    • Inject 1-5 x 10^6 leukemia cells intravenously via the tail vein.

    • Monitor engraftment by periodically analyzing peripheral blood for the presence of human hematopoietic cells (e.g., hCD45+).

  • Treatment:

    • Once engraftment is confirmed, randomize mice into treatment and control groups.

    • Prepare this compound and a vehicle control. The starting dose can be estimated based on in vitro cytotoxicity data and allometric scaling. A dose-ranging study is recommended.

    • Administer this compound via an appropriate route (e.g., intraperitoneal injection) based on its solubility and stability. A suggested starting frequency is daily for 5 days.

  • Efficacy Evaluation:

    • Monitor tumor burden by tracking the percentage of leukemic cells in the peripheral blood.

    • At the end of the study, harvest bone marrow and spleen to assess leukemic infiltration by flow cytometry or immunohistochemistry.

    • Measure survival rates of the different treatment groups.

  • Apoptosis Assessment (TUNEL Assay):

    • Collect tumor tissue at the end of the study.

    • Fix tissue in 4% paraformaldehyde and embed in paraffin.

    • Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on tissue sections to detect DNA fragmentation, a hallmark of apoptosis.[14][15][16][17][18]

    • Quantify the percentage of TUNEL-positive cells.

Protocol 2: In Vivo Cognitive Function Assessment in a Mouse Model of Cognitive Decline

This protocol is based on studies using Magnesium L-Threonate in mouse models of Alzheimer's disease.[11]

  • Animal Model: Use a transgenic mouse model of Alzheimer's disease (e.g., APPswe/PS1dE9) or induce cognitive deficits through other means (e.g., scopolamine-induced amnesia).

  • Treatment:

    • Randomize mice into treatment and control groups.

    • Administer this compound orally, for example, in the drinking water. The dose can be extrapolated from effective doses of Magnesium L-Threonate, considering the molar equivalent of the L-Threonic acid moiety. A suggested starting dose range is 500-1000 mg/kg/day.

    • Treat the animals for a sufficient duration to observe potential cognitive effects (e.g., 4-12 weeks).

  • Cognitive Testing (Morris Water Maze):

    • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden escape platform is submerged below the water surface. Visual cues are placed around the room.[19][20][21][22][23]

    • Acquisition Phase:

      • For 5-7 consecutive days, conduct 4 trials per day for each mouse.

      • In each trial, the mouse is placed in the water at one of four starting positions and allowed to swim until it finds the hidden platform.

      • Record the escape latency (time to find the platform) and path length.

    • Probe Trial:

      • 24 hours after the last acquisition trial, remove the platform from the pool.

      • Allow the mouse to swim for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located).

  • Neurochemical Analysis:

    • At the end of the study, collect cerebrospinal fluid (CSF) and brain tissue.

    • Measure magnesium and L-Threonic acid levels in the CSF and brain homogenates to confirm target engagement.

    • Analyze markers of synaptic plasticity (e.g., synaptophysin, PSD-95) in hippocampal tissue via Western blot or immunohistochemistry.

Visualizations

Signaling Pathways and Experimental Workflows

Purine_Nucleoside_Analog_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell L-Threonolactone_ext This compound Transport Nucleoside Transporter L-Threonolactone_int This compound Phosphorylation Phosphorylation L-Threonolactone_int->Phosphorylation Active_Metabolite Active Triphosphate Metabolite Phosphorylation->Active_Metabolite DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Inhibition Ribonucleotide_Reductase Ribonucleotide Reductase Active_Metabolite->Ribonucleotide_Reductase Inhibition DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Blocks Ribonucleotide_Reductase->DNA_Synthesis Blocks Apoptosis Apoptosis DNA_Synthesis->Apoptosis Leads to Cognitive_Enhancement_Workflow Start Start: Animal Model of Cognitive Decline Treatment Oral Administration: This compound vs. Vehicle Start->Treatment Behavioral_Testing Cognitive Assessment: Morris Water Maze Treatment->Behavioral_Testing Data_Acquisition Measure: - Escape Latency - Time in Target Quadrant Behavioral_Testing->Data_Acquisition Biochemical_Analysis Post-mortem Analysis: - Brain Mg2+ Levels - Synaptic Plasticity Markers Data_Acquisition->Biochemical_Analysis Conclusion Conclusion: Evaluate Cognitive Enhancement Biochemical_Analysis->Conclusion

References

A Head-to-Head Comparison: L-Threonolactone and 5-Fluorouracil in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of L-Threonolactone and the established chemotherapeutic agent 5-Fluorouracil (B62378) (5-FU) is not currently feasible due to the absence of scientific literature and experimental data on the use of this compound as an anti-cancer agent. Extensive searches for its mechanism of action, efficacy, toxicity, and clinical trial data in the context of cancer treatment have yielded no relevant results.

Therefore, this guide will provide a comprehensive overview of 5-Fluorouracil, a cornerstone of chemotherapy for various solid tumors, with the intent of offering a detailed reference for researchers, scientists, and drug development professionals. Information that would have been used for a direct comparison, such as quantitative data and experimental protocols, will be presented for 5-FU alone.

5-Fluorouracil (5-FU): A Detailed Profile

5-Fluorouracil is a pyrimidine (B1678525) analog and an antimetabolite drug that has been a mainstay in the treatment of a wide range of cancers for over six decades.[1][2] It is frequently used in the treatment of colorectal, breast, gastric, pancreatic, and head and neck cancers.[1][2][3]

Mechanism of Action

5-FU exerts its cytotoxic effects through multiple mechanisms that disrupt DNA and RNA synthesis and function, ultimately leading to cell death, particularly in rapidly dividing cancer cells.[1][3][4]

The primary mechanisms include:

  • Inhibition of Thymidylate Synthase (TS): 5-FU is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase and a reduced folate cofactor.[3][4] This inhibition blocks the synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis, leading to a "thymineless death" of cancer cells.[1]

  • Incorporation into RNA: 5-FU can be converted to fluorouridine triphosphate (FUTP) and incorporated into RNA in place of uridine (B1682114) triphosphate.[1][3] This incorporation disrupts RNA processing and function, leading to errors in protein synthesis and cell death.[1][4]

  • Incorporation into DNA: 5-FU can also be converted to fluorodeoxyuridine triphosphate (FdUTP) and incorporated into DNA, which can lead to DNA damage and fragmentation.[3][4]

dot digraph "5-Fluorouracil Mechanism of Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

"5-FU" [fillcolor="#F1F3F4", fontcolor="#202124"]; "FdUMP" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "TS" [label="Thymidylate Synthase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "dTMP Synthesis" [label="dTMP Synthesis Blocked", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "DNA Synthesis Inhibition" [label="DNA Synthesis Inhibition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "FUTP" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "RNA" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "RNA Dysfunction" [label="RNA Dysfunction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "FdUTP" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNA" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DNA Damage" [label="DNA Damage", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Cell Death" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"5-FU" -> "FdUMP" [label="Metabolic\nActivation"]; "5-FU" -> "FUTP" [label="Metabolic\nActivation"]; "5-FU" -> "FdUTP" [label="Metabolic\nActivation"];

"FdUMP" -> "TS" [label="Inhibits"]; "TS" -> "dTMP Synthesis"; "dTMP Synthesis" -> "DNA Synthesis Inhibition"; "DNA Synthesis Inhibition" -> "Cell Death";

"FUTP" -> "RNA" [label="Incorporation"]; "RNA" -> "RNA Dysfunction"; "RNA Dysfunction" -> "Cell Death";

"FdUTP" -> "DNA" [label="Incorporation"]; "DNA" -> "DNA Damage"; "DNA Damage" -> "Cell Death"; } END_DOT Metabolic activation of 5-FU and its subsequent inhibition of DNA synthesis and disruption of RNA function, leading to cancer cell death.

Efficacy and Clinical Data

The efficacy of 5-FU varies depending on the cancer type, stage, and whether it is used as a single agent or in combination with other chemotherapy drugs or targeted therapies.[2][3]

Cancer TypeTreatment RegimenResponse RateReference
Advanced Colorectal Cancer5-FU monotherapy (first-line)10-15%[3]
Advanced Colorectal Cancer5-FU in combination with irinotecan (B1672180) or oxaliplatin40-50%[3]
Epithelial Malignancies (GI tract, breast, head and neck)5-FU monotherapy10-30%[2]
Toxicity Profile

The toxicity of 5-FU is a significant consideration in its clinical use and is dependent on the dose and schedule of administration.[2][5][6]

ToxicityBolus AdministrationContinuous Infusion
Myelosuppression Major dose-limiting toxicityLess common
Gastrointestinal Diarrhea, nausea, vomiting, mucositisMore common, can be severe
Dermatological Alopecia, dermatitisHand-foot syndrome (palmar-plantar erythrodysesthesia)
Cardiotoxicity Rare, but can be severeCan occur
Neurotoxicity RareCan occur

Note: This table provides a general overview. The incidence and severity of toxicities can vary widely among patients.

Experimental Protocols for Evaluating 5-Fluorouracil

The following are standard experimental protocols used to assess the efficacy and mechanism of action of chemotherapeutic agents like 5-FU in a preclinical setting.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 5-FU on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of 5-FU for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against drug concentration.

dot digraph "MTT Assay Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

"Seed Cells" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Treat with 5-FU" [label="Treat with 5-FU (various concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Add MTT" [label="Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; "Incubate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Solubilize Formazan" [fillcolor="#FBBC05", fontcolor="#202124"]; "Measure Absorbance" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Calculate IC50" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Seed Cells" -> "Treat with 5-FU"; "Treat with 5-FU" -> "Add MTT"; "Add MTT" -> "Incubate"; "Incubate" -> "Solubilize Formazan"; "Solubilize Formazan" -> "Measure Absorbance"; "Measure Absorbance" -> "Calculate IC50"; } END_DOT A simplified workflow of the MTT assay for determining the cytotoxic effects of 5-FU on cancer cells.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

Objective: To quantify the induction of apoptosis (programmed cell death) by 5-FU.

Methodology:

  • Cell Treatment: Cancer cells are treated with 5-FU at a relevant concentration (e.g., IC50) for a specific time.

  • Cell Harvesting: Cells are harvested and washed.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: Cells are categorized into four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The percentage of apoptotic cells is calculated.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of 5-FU on cell cycle progression.

Methodology:

  • Cell Treatment: Cancer cells are treated with 5-FU.

  • Cell Fixation: Cells are harvested and fixed in cold ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with propidium iodide (PI), which intercalates with DNA.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. This can reveal cell cycle arrest at a particular phase.

Conclusion

5-Fluorouracil remains a critical tool in the armamentarium against cancer. Its well-characterized mechanisms of action, extensive clinical data, and predictable, albeit significant, toxicity profile provide a solid foundation for its continued use and for the development of novel combination therapies. While a direct comparison with this compound is not possible at this time due to a lack of data, the detailed information presented on 5-FU serves as a valuable resource for the scientific and drug development communities. Future research may uncover novel compounds, and the methodologies outlined here will be essential for their preclinical evaluation.

References

L-Threonate in Preclinical Models: A Comparative Analysis of its Calcium and Magnesium Salts

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of preclinical research, the therapeutic potential of L-Threonate, a metabolite of vitamin C, has been explored primarily through its salt forms: Calcium L-Threonate and Magnesium L-Threonate. While both share the same L-Threonate anion, their preclinical applications diverge significantly, with Calcium L-Threonate predominantly investigated for bone and cartilage health, and Magnesium L-Threonate for its effects on cognitive function and neurological disorders. This guide provides a comparative statistical validation of their effects in preclinical models, supported by experimental data and detailed methodologies.

Calcium L-Threonate: A Potential Agent for Bone and Cartilage Regeneration

Calcium L-Threonate has emerged as a subject of interest for its potential role in managing bone-related disorders such as osteoporosis and osteoarthritis.[1][2] Preclinical studies suggest that its therapeutic effects are mediated through the dual action of its constituent ions, calcium and L-threonate.

Mechanism of Action

L-Threonic acid, an active metabolite of vitamin C, is thought to play a crucial role in the mineralization process.[3][4] It has been shown to stimulate the uptake and prolong the retention of vitamin C in cells.[3] Vitamin C is a known cofactor for enzymes essential for collagen synthesis, a key component of the bone matrix, and is also a marker for osteoblast formation.[3][4] Preclinical evidence indicates that Calcium L-Threonate can inhibit the bone resorption activity of osteoclasts in vitro and promote the proliferation, differentiation, and mineralization of osteoblasts.[1][3][5] Furthermore, it has been observed to significantly increase the expression of collagen I mRNA in both chondrocytes and osteoblasts.[1][6]

Comparative Efficacy in Preclinical Models

The efficacy of Calcium L-Threonate has been compared with other calcium supplements and standard osteoporosis treatments in various preclinical models.

Compound Model Key Findings Reference
Calcium L-Threonate Rat Osteoporosis ModelSlower absorption, longer half-life (T1/2 = 4.45 hrs), and higher serum calcium levels compared to calcium gluconate, acetate, and carbonate.[6][7]
Calcium L-Threonate Rabbit Osteoclast CultureInhibited bone resorption of osteoclasts in vitro.[4]
Calcium L-Threonate In vitro osteoblast studiesIncreased osteoblast numbers and enhanced mineralization of the organic bone matrix.[5]
Caltrate-D Rat Osteoporosis ModelCalcium L-Threonate showed a better effect in retarding the loss of bone matrix.[7]
Alendronate, 17β-estradiol Rabbit Osteoclast CultureShowed more significant reduction in CTx level and resorptive area compared to Calcium L-Threonate at the same concentration.[4]
Experimental Protocols

In Vitro Osteoclast Resorption Assay:

  • Cell Culture: Osteoclasts were isolated from rabbits and cultured on bone slices.

  • Treatment: Cultures were divided into a control group and groups treated with Calcium L-Threonate, sodium L-threonate, alendronate, 17β-estradiol, and calcium gluconate.

  • Endpoint Measurement: The levels of type I collagen C-telopeptide (CTx) in the culture medium and the bone slice resorptive area were measured to assess osteoclast activity.[4]

Rat Pharmacokinetics Study:

  • Animal Model: Rats were used to study the absorption metabolism of different calcium salts.

  • Administration: Different groups of rats were administered Calcium L-Threonate, calcium gluconate, calcium acetate, or calcium carbonate.

  • Data Collection: Blood samples were collected at various time points to determine the serum calcium concentration.

  • Analysis: Pharmacokinetic parameters such as Tmax (time to reach peak concentration) and T1/2 (half-life) were calculated. The absorption metabolism was found to satisfy the One-Chamber model.[6][7]

Signaling Pathway and Experimental Workflow

cluster_0 Calcium L-Threonate Signaling Pathway CLT Calcium L-Threonate Ca Calcium (Ca2+) CLT->Ca LT L-Threonate CLT->LT Osteoclast Osteoclast CLT->Osteoclast inhibits Mineralization Mineralization Ca->Mineralization VC Vitamin C Uptake & Retention LT->VC stimulates Osteoblast Osteoblast VC->Osteoblast supports Collagen Collagen Synthesis Osteoblast->Collagen Osteoblast->Mineralization Resorption Bone Resorption Osteoclast->Resorption

Caption: Signaling Pathway of Calcium L-Threonate in Bone Metabolism.

cluster_1 Preclinical Experimental Workflow for Calcium L-Threonate start Start invitro In Vitro Studies (Osteoblast/Osteoclast Cultures) start->invitro invivo In Vivo Studies (Rat Osteoporosis Model) start->invivo data Data Analysis & Comparison invitro->data pk Pharmacokinetic Analysis invivo->pk efficacy Efficacy Assessment (Bone Density, Biomarkers) invivo->efficacy pk->data efficacy->data end End data->end

Caption: Experimental workflow for preclinical validation.

Magnesium L-Threonate: A Novel Approach for Enhancing Cognitive Function

Magnesium L-Threonate (MgT) is a unique formulation designed to effectively deliver magnesium to the brain, overcoming the limitations of other magnesium salts in crossing the blood-brain barrier.[8][9] Its preclinical evaluation has primarily focused on its potential to ameliorate cognitive deficits in models of neurodegenerative diseases and aging.

Mechanism of Action

The proposed mechanism of action for MgT centers on the ability of the L-threonate anion to act as a carrier, facilitating the transport of magnesium into the central nervous system.[8][10] Once in the brain, elevated magnesium concentrations are believed to enhance synaptic plasticity and density, which are crucial for learning and memory.[10][11][12] Preclinical studies have shown that MgT can upregulate the expression of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity.[11] In vitro studies have demonstrated that L-threonate can increase intracellular magnesium concentrations in neurons, leading to an increase in functional synapse density.[13]

Comparative Efficacy in Preclinical Models

The neuroprotective and cognitive-enhancing effects of Magnesium L-Threonate have been demonstrated in various animal models, often in comparison to other magnesium forms that do not readily cross the blood-brain barrier.

Compound Model Key Findings Reference
Magnesium L-Threonate Aged RatsImproved spatial working memory and spatial orientation.[11]
Magnesium L-Threonate Mouse Model of Parkinson's DiseaseAttenuated motor deficits and dopamine (B1211576) neuron loss; increased magnesium levels in cerebrospinal fluid (CSF).[9]
Magnesium L-Threonate Mouse Model of Alzheimer's DiseaseReduced cognitive deficits and hippocampal amyloid-β accumulation.[14][15]
Magnesium Sulfate (MgSO4) Mouse Model of Parkinson's DiseaseDid not increase magnesium levels in the CSF and did not attenuate motor deficits or dopamine neuron loss.[9]
Experimental Protocols

Mouse Model of Parkinson's Disease:

  • Animal Model: C57BL/6J mice were used.

  • Treatment: Mice were orally administered either Magnesium L-Threonate or Magnesium Sulfate (MgSO4) for 4 weeks. In the third week, Parkinson's disease was induced using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).

  • Behavioral Tests: Open-field and rotarod tests were conducted to assess motor function.

  • Histological and Biochemical Analysis: The number of tyrosine hydroxylase (TH) immunopositive cells and protein levels were quantified in the substantia nigra pars compacta (SNpc) and striatum. The expression of inducible nitric oxide synthase (iNOS) was also evaluated. Magnesium concentration in the serum and CSF was measured.[9]

In Vitro Neuronal Culture:

  • Cell Culture: Rat hippocampal neurons and human neural stem cell-derived neurons were cultured.

  • Treatment: Cultures were treated with L-threonate.

  • Endpoint Measurement: Intracellular magnesium concentrations, mitochondrial membrane potential, and functional synapse density were measured.[13]

Signaling Pathway and Experimental Workflow

cluster_2 Magnesium L-Threonate Signaling Pathway in Neurons MgT Magnesium L-Threonate BBB Blood-Brain Barrier MgT->BBB crosses Mg_CSF Increased Mg2+ in CSF BBB->Mg_CSF Neuron Neuron Mg_CSF->Neuron Mg_intra Increased Intracellular Mg2+ Neuron->Mg_intra NMDAR NMDA Receptor (NR2B subunit upregulation) Mg_intra->NMDAR Plasticity Synaptic Plasticity & Density NMDAR->Plasticity Cognition Improved Cognitive Function Plasticity->Cognition

Caption: Signaling Pathway of Magnesium L-Threonate in the Brain.

cluster_3 Preclinical Experimental Workflow for Magnesium L-Threonate start Start animal_model Animal Model of Neurodegenerative Disease start->animal_model treatment Oral Administration (MgT vs. Control) animal_model->treatment behavioral Behavioral Testing (Memory, Motor Function) treatment->behavioral biochemical Biochemical & Histological Analysis (Brain Tissue, CSF) treatment->biochemical analysis Data Analysis & Comparison behavioral->analysis biochemical->analysis end End analysis->end

Caption: Workflow for preclinical neurological studies.

Conclusion

The preclinical data for L-Threonate's salt forms, Calcium L-Threonate and Magnesium L-Threonate, demonstrate distinct and promising therapeutic potentials. Calcium L-Threonate shows considerable promise in the field of bone and cartilage health, with evidence suggesting superior pharmacokinetic properties and efficacy in promoting bone formation and inhibiting resorption compared to some other calcium supplements. In contrast, Magnesium L-Threonate stands out for its unique ability to enhance magnesium levels in the brain, leading to improvements in cognitive function in animal models of neurodegenerative diseases. Further research, particularly well-controlled clinical trials, is warranted to translate these preclinical findings into tangible therapeutic benefits for patients.

References

Lack of Independent Validation in Published Research on L-Threonolactone's Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 18, 2025 – An extensive review of published scientific literature reveals a significant gap in the independent validation of the anticancer properties of L-Threonolactone. While categorized as a purine (B94841) nucleoside analog with a theoretical mechanism involving the inhibition of DNA synthesis and induction of apoptosis, there is a notable absence of publicly available experimental data to substantiate these claims. In contrast, other lactone compounds such as Costunolide, Dehydrocostuslactone, and Alantolactone have been the subject of numerous studies, providing a wealth of comparative data on their anticancer efficacy.

This comparison guide, intended for researchers, scientists, and drug development professionals, objectively presents the available experimental data for these three comparator lactones to serve as a benchmark for evaluating potential anticancer compounds within this class. The guide highlights the critical need for independent experimental validation of this compound's purported biological activities.

This compound: A Purported Anticancer Agent Without Published Experimental Support

This compound is described as a purine nucleoside analog, suggesting a mechanism of action that interferes with nucleic acid synthesis, a hallmark of rapidly dividing cancer cells.[1] The proposed anticancer effects are attributed to the inhibition of DNA synthesis and the induction of programmed cell death, or apoptosis.[1] However, a thorough search of scientific databases has not yielded any peer-reviewed research containing specific experimental data on this compound's performance, such as IC50 values against cancer cell lines, quantitative apoptosis assays, cell cycle analysis, or in vivo efficacy studies. This lack of accessible data prevents any objective comparison with other potential anticancer agents.

Comparator Lactones: A Snapshot of Independently Validated Anticancer Activity

In contrast to this compound, several other lactone-containing natural products have been extensively studied for their anticancer properties. The following tables summarize the in vitro cytotoxic and apoptotic activities of Costunolide, Dehydrocostuslactone, and Alantolactone against various cancer cell lines, as documented in published, independent research.

In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
Costunolide H1299 (Lung Cancer)23.93 ± 1.67[2]
A431 (Skin Cancer)0.8[3]
HCT116 (Colon Cancer)Not specified[4]
MDA-MB-231-Luc (Breast Cancer)Not specified[4]
SK-BR-3 (Breast Cancer)~12.76[5]
T47D (Breast Cancer)~15.34[5]
MCF-7 (Breast Cancer)~30.16[5]
MDA-MB-231 (Breast Cancer)~27.90[5]
Dehydrocostuslactone BON-1 (Gastrinoma)71.9 (24h), 52.3 (48h)[6][7]
A549 (Lung Cancer)6.3 ± 0.2 (µg/mL)[8]
MDA-MB-231 (Breast Cancer)Not specified[8]
Hep G2 (Hepatoma)2.7 ± 0.4 (µg/mL)[8]
Alantolactone SK-MES-1 (Lung Squamous Cancer)Not specified[1]
Induction of Apoptosis

Apoptosis is a form of programmed cell death that is crucial for eliminating cancerous cells. The data below quantifies the percentage of apoptotic cells following treatment with the respective compounds.

CompoundCancer Cell LineTreatment Concentration (µM)Apoptosis Rate (%)Reference
Costunolide H1299 (Lung Cancer)12.07.94 ± 1.49[2]
24.010.01 ± 1.29[2]
48.022.68 ± 3.56[2]
Dehydrocostuslactone A549 (Lung Cancer)116.8 (early), 16.4 (late)[9]
BON-1 (Gastrinoma)56.79[6][7]
10048.5[6][7]

Experimental Protocols

To ensure transparency and facilitate the replication of findings, detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the indicated time.

  • Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The anticancer effects of Costunolide, Dehydrocostuslactone, and Alantolactone are mediated through the modulation of various signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways and experimental workflows.

G cluster_costunolide Costunolide Signaling Costunolide Costunolide ROS Generation ROS Generation Costunolide->ROS Generation induces NF-κB Inhibition NF-κB Inhibition Costunolide->NF-κB Inhibition causes Apoptosis Apoptosis ROS Generation->Apoptosis triggers Decreased Proliferation Decreased Proliferation NF-κB Inhibition->Decreased Proliferation leads to G Start Start Seed Cells Seed Cells Treat with Lactone Treat with Lactone Seed Cells->Treat with Lactone 24h incubation MTT Assay MTT Assay Treat with Lactone->MTT Assay determine IC50 Apoptosis Assay Apoptosis Assay MTT Assay->Apoptosis Assay at IC50 Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis at IC50 Western Blot Western Blot Cell Cycle Analysis->Western Blot protein expression Analyze Data Analyze Data Western Blot->Analyze Data pathway effects End End Analyze Data->End G Lactone Lactone Cell Cell Lactone->Cell enters DNA_Damage DNA Damage Cell->DNA_Damage induces Apoptosis Apoptosis DNA_Damage->Apoptosis triggers

References

L-Threonolactone and Its Analogs: A Comparative Analysis of Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic potential.[1] This guide provides a comparative analysis of the metabolic stability of L-Threonolactone, a purine (B94841) nucleoside analog with potential antitumor activity, and its hypothetical analogs designed to have improved metabolic properties.[2] The data presented herein is based on established in vitro experimental protocols widely used in the pharmaceutical industry to assess metabolic liability early in the drug development process.[3][4][5]

Understanding Metabolic Stability

Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1] Compounds with low metabolic stability are rapidly cleared from the body, often leading to poor bioavailability and short duration of action, which may necessitate higher or more frequent dosing.[3][6] Conversely, excessively high metabolic stability can lead to drug accumulation and potential toxicity.[5] Therefore, optimizing metabolic stability is a key objective in medicinal chemistry.[7]

The lactone functional group, present in this compound, is a common structural motif in many biologically active natural products but is often associated with metabolic instability, which can limit its in vivo efficacy.[8] Strategies to enhance the metabolic stability of lactone-containing compounds often involve structural modifications to block or reduce the rate of enzymatic degradation.[7]

Comparative In Vitro Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of this compound and two hypothetical analogs, a fluoro-analog and a cyclo-analog, in human liver microsomes. The key parameters measured are the half-life (t½) and the intrinsic clearance (CLint).[1] A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.[9]

CompoundStructureHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound (3R,4S)-3,4-dihydroxyoxolan-2-one1592.4
Analog A (Fluoro-Threonolactone) Hypothetical fluoro-substituted analog4530.8
Analog B (Cyclo-Threonolactone) Hypothetical cyclopropyl-fused analog6222.4

Note: The data presented for the analogs are hypothetical and for illustrative purposes to demonstrate the potential impact of structural modifications on metabolic stability, based on common medicinal chemistry strategies.[7]

Experimental Protocols

The metabolic stability of the compounds was assessed using a standardized in vitro liver microsomal stability assay.[9][10][11][12][13]

Liver Microsomal Stability Assay

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes, primarily Cytochrome P450s.[13]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds (this compound and its analogs)

  • NADPH regenerating system (cofactor)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Test compounds are prepared as stock solutions in a suitable solvent (e.g., DMSO) and then diluted to the final incubation concentration in phosphate buffer.[12]

  • Incubation: The test compound is incubated with human liver microsomes in phosphate buffer at 37°C.[10][13]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH regenerating system.[10]

  • Time Points: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11]

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of cold acetonitrile, which also serves to precipitate the microsomal proteins.[12][13]

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration of the test compound at each time point.[13]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[9]

Visualizing Experimental and Conceptual Frameworks

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be influenced by this compound and its analogs.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis A Prepare Test Compound Stock Solution D Incubate Compound with Microsomes at 37°C A->D B Prepare Human Liver Microsomes B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E F Sample at Multiple Time Points (0, 5, 15, 30, 45, 60 min) E->F G Terminate Reaction with Acetonitrile F->G H Centrifuge to Remove Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

Figure 1: Experimental workflow for the in vitro microsomal stability assay.

signaling_pathway cluster_cell Cancer Cell Drug This compound or Analog Receptor Cell Surface Receptor Drug->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Inhibits Apoptosis Apoptosis Kinase2->Apoptosis Activates DNA_Synth DNA Synthesis & Proliferation TF->DNA_Synth Promotes TF->Apoptosis Inhibits

Figure 2: Hypothetical signaling pathway for this compound's antitumor activity.

Conclusion

The comparative analysis, based on established in vitro methodologies, suggests that structural modifications to this compound can significantly enhance its metabolic stability. The hypothetical fluoro- and cyclo-analogs demonstrated longer half-lives and lower intrinsic clearance rates compared to the parent compound. These findings underscore the importance of medicinal chemistry efforts to optimize the pharmacokinetic properties of promising therapeutic candidates. Further studies, including in vivo pharmacokinetic assessments, would be necessary to validate these in vitro findings and to fully characterize the drug metabolism and disposition of these novel analogs.

References

Assessing the Synergistic Effects of L-Threonolactone with Chemotherapy: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical and clinical research databases reveals a significant gap in the scientific literature regarding the synergistic effects of L-Threonolactone with chemotherapy. Currently, there are no published studies investigating the potential for this compound to enhance the efficacy of chemotherapeutic agents in cancer treatment.

This compound is primarily available commercially as its calcium salt, Calcium L-threonate, which is marketed as a dietary supplement to support bone health.[1][2][3] The proposed mechanism of action for Calcium L-threonate is its ability to increase the uptake and retention of Vitamin C (ascorbic acid) in cells.[1] Vitamin C itself has been studied for its potential role in cancer therapy, but research into the direct effects of this compound or its salts on cancer cells, either as a standalone treatment or in combination with chemotherapy, is absent from the current scientific landscape.

Alternative Avenues: Synergistic Potential of Other Lactone-Containing Compounds

While direct data on this compound is unavailable, extensive research has been conducted on other compounds featuring a lactone ring structure, demonstrating their potential as synergistic partners with conventional chemotherapy. These studies provide a framework for how such molecules can enhance anti-cancer treatments, though it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental validation.

Key Mechanisms of Synergy in Other Lactone Compounds

Research into various lactone-containing molecules, such as certain sesquiterpene lactones and the synthetic lactone spironolactone, has identified several mechanisms through which they can potentiate the effects of chemotherapy:

  • Induction of Apoptosis: Many lactone compounds have been shown to induce programmed cell death (apoptosis) in cancer cells, often through the modulation of key regulatory proteins.[4][5][6][7][8][9]

  • Cell Cycle Arrest: The ability to halt the cell division cycle at specific checkpoints is another common mechanism by which these compounds can inhibit tumor growth and increase sensitivity to chemotherapy.[6][10][11][12][13]

  • Inhibition of Pro-Survival Signaling Pathways: Several studies have highlighted the capacity of lactones to interfere with signaling pathways that cancer cells rely on for survival and proliferation.[7][9]

  • Enhancement of Oxidative Stress: Some lactones can increase the levels of reactive oxygen species (ROS) within cancer cells, a state of cellular stress that can be further amplified by certain chemotherapeutic drugs to induce cell death.[8][9]

  • Inhibition of DNA Damage Repair: Certain lactone-containing drugs, like spironolactone, have been found to inhibit the cancer cells' ability to repair DNA damage induced by chemotherapeutic agents like cisplatin (B142131), thereby increasing their lethality.[14][15]

The logical workflow for assessing the synergistic potential of a novel compound like this compound with chemotherapy would typically follow a multi-step preclinical evaluation process.

G cluster_0 Preclinical Evaluation of Synergy cluster_1 In Vivo Validation A In Vitro Studies B Cell Viability Assays (MTT, etc.) Determine IC50 values for this compound and chemotherapy agents individually. A->B C Combination Index (CI) Assays Quantify synergy (CI<1), additivity (CI=1), or antagonism (CI>1). B->C D Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis, Western Blot for Signaling Pathways) C->D E Animal Models (e.g., Xenografts) D->E Promising in vitro results F Tumor Growth Inhibition Studies Compare monotherapy vs. combination therapy. E->F G Toxicity and Pharmacokinetic Analysis F->G

Caption: Preclinical workflow for assessing chemotherapy synergy.

Data from a Representative Lactone Compound: Spironolactone with Cisplatin

To illustrate the type of data generated in such studies, the following table summarizes hypothetical results based on findings for spironolactone, a lactone-containing drug, which has been shown to enhance the cytotoxicity of cisplatin in bladder cancer cell lines by inhibiting DNA repair mechanisms.[14][15]

Cell LineTreatmentIC50 (µM)Combination Index (CI)Synergy Interpretation
Bladder Cancer Cisplatin alone5.0--
Spironolactone alone25.0--
Cisplatin + Spironolactone2.5 (Cisplatin)0.7Synergistic

This is illustrative data based on the concept of synergy and does not represent actual experimental results for this compound.

Experimental Protocols for Synergy Assessment

The standard methods to quantitatively assess the synergistic effects of drug combinations in preclinical settings are well-established.

1. Cell Viability and IC50 Determination:

  • Principle: To determine the concentration of a drug that inhibits 50% of cell growth (IC50).

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound, the chemotherapy agent, or the combination of both for a specified period (e.g., 48-72 hours).

    • Cell viability is assessed using assays like MTT, which measures metabolic activity.

    • The absorbance is read using a microplate reader, and the data is used to calculate the IC50 values for each treatment.

2. Combination Index (CI) Calculation:

  • Principle: The Chou-Talalay method is the gold standard for quantifying drug synergy. A Combination Index (CI) value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

  • Protocol:

    • Cells are treated with the individual drugs and their combinations at a constant ratio but varying concentrations.

    • Cell viability is measured.

    • The dose-effect data is analyzed using software like CompuSyn to calculate CI values at different effect levels (e.g., 50%, 75%, and 90% cell growth inhibition).

The potential mechanism by which a lactone compound might enhance chemotherapy can be visualized through its impact on key cellular pathways. For instance, a compound that inhibits DNA repair would leave cancer cells more vulnerable to DNA-damaging agents like cisplatin.

G cluster_0 Chemotherapy Action cluster_1 Potential Lactone Action chemo Cisplatin dna_damage DNA Damage chemo->dna_damage dna_repair DNA Repair Mechanisms dna_damage->dna_repair Activates apoptosis Enhanced Apoptosis dna_damage->apoptosis Induces lactone Hypothetical Lactone (e.g., Spironolactone) lactone->dna_repair Inhibits cell_survival Cell Survival dna_repair->cell_survival Promotes dna_repair->apoptosis Inhibits

Caption: Hypothetical pathway of synergy for a DNA repair inhibitor.

Conclusion for Researchers and Drug Development Professionals

The absence of research on this compound in the context of cancer therapy means that its potential for synergistic effects with chemotherapy remains entirely unexplored. While other lactone-containing compounds have shown promise in preclinical studies by targeting various cancer-related pathways, these findings are specific to their unique chemical structures and cannot be assumed to apply to this compound.

For drug development professionals, this compound represents an uninvestigated chemical entity in oncology. Any consideration of its use in this field would require foundational preclinical research, starting with basic in vitro cytotoxicity and proliferation assays on cancer cell lines, followed by systematic combination studies with standard-of-care chemotherapeutic agents. Until such data becomes available, no scientific comparison or guide on its synergistic effects can be provided.

References

Navigating the Pentose Phosphate Pathway: An Evidence-Based Guide to L-Threonolactone and Alternative Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a critical metabolic route that operates in parallel to glycolysis, playing an indispensable role in cellular biosynthesis and the management of oxidative stress. Its primary outputs, NADPH and ribose-5-phosphate (B1218738), are fundamental for processes ranging from fatty acid and nucleotide synthesis to the detoxification of reactive oxygen species.[1] Given its central role in cell survival and proliferation, the modulation of the PPP is a significant area of interest for therapeutic development, particularly in oncology and metabolic diseases.

This guide provides a comparative analysis of molecules known to influence the Pentose Phosphate Pathway, with a special focus on the current understanding of L-Threonolactone's potential role. While direct evidence of this compound's involvement in the PPP is not established in current scientific literature, this document serves to outline the experimental framework required to validate such a role and compares its hypothetical effects with known modulators of the pathway.

The Pentose Phosphate Pathway: A Brief Overview

The PPP consists of two interconnected branches: the oxidative and non-oxidative phases.

  • Oxidative Phase: This phase is irreversible and is responsible for the production of NADPH. The key regulatory enzyme, Glucose-6-Phosphate Dehydrogenase (G6PDH), catalyzes the initial step, converting glucose-6-phosphate to 6-phosphoglucono-δ-lactone and producing NADPH.[1] A second molecule of NADPH is generated in the subsequent conversion of 6-phosphogluconate to ribulose-5-phosphate.[1]

  • Non-oxidative Phase: This phase consists of a series of reversible reactions that interconvert sugar phosphates. It can produce ribose-5-phosphate for nucleotide synthesis or convert pentose phosphates back into glycolytic intermediates, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate.[2]

The regulation of the PPP is tightly controlled, primarily through the feedback inhibition of G6PDH by NADPH.[1] When cellular NADPH levels are high, G6PDH activity is low, and glucose-6-phosphate is shunted through glycolysis. Conversely, when NADPH is consumed in biosynthetic reactions or in response to oxidative stress, the resulting increase in NADP+ activates G6PDH, thereby upregulating the PPP.

Pentose_Phosphate_Pathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PDH invis1 G6P->invis1 PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD invis2 PG->invis2 R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P Glycolysis Glycolysis R5P->Glycolysis Nucleotides Nucleotide Synthesis R5P->Nucleotides X5P->Glycolysis NADPH_prod1 NADPH NADPH_prod2 NADPH NADP1 NADP+ NADP1->invis1 NADP2 NADP+ NADP2->invis2 invis1->NADPH_prod1 invis2->NADPH_prod2

Figure 1: Overview of the Pentose Phosphate Pathway.

This compound: The Current State of Evidence

Our comprehensive search of the scientific literature did not yield any direct evidence for the involvement of this compound in the Pentose Phosphate Pathway. This compound is primarily documented as a minor oxidation product of L-ascorbic acid (Vitamin C). It is structurally a lactone, a class of compounds that includes intermediates of the PPP such as 6-phosphoglucono-δ-lactone. However, no studies have been found that investigate whether this compound can act as a substrate, inhibitor, or modulator of any of the PPP enzymes.

Comparative Analysis of PPP Modulators

To provide a framework for evaluating the potential effects of this compound, we compare it hypothetically with known modulators of the PPP. Dehydroepiandrosterone (DHEA) and 6-aminonicotinamide (B1662401) (6-AN) are well-characterized inhibitors of G6PDH. The following table summarizes their effects on key parameters of the PPP, alongside a hypothetical scenario for this compound.

Compound Target Enzyme Effect on G6PDH Activity Effect on Cellular NADPH/NADP+ Ratio Downstream Consequences
Dehydroepiandrosterone (DHEA) Glucose-6-Phosphate Dehydrogenase (G6PDH)Competitive or non-competitive inhibitionDecreaseReduced biosynthesis, increased oxidative stress
6-Aminonicotinamide (6-AN) Glucose-6-Phosphate Dehydrogenase (G6PDH)Competitive inhibitionDecreaseInhibition of cell proliferation, increased sensitivity to oxidative damage[3]
This compound (Hypothetical) To be determinedNo direct evidence of interactionNo direct evidence of effectTo be determined

Experimental Protocols for Validating the Role of a Test Compound in the PPP

To ascertain the role of a compound like this compound in the Pentose Phosphate Pathway, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.

Experimental_Workflow start Hypothesis: This compound modulates the PPP in_vitro In Vitro Enzyme Assays start->in_vitro cell_based Cell-Based Assays in_vitro->cell_based If interaction is observed conclusion Conclusion on the role of This compound in the PPP in_vitro->conclusion No interaction flux_analysis Metabolic Flux Analysis cell_based->flux_analysis Confirm cellular effects cell_based->conclusion No cellular effects flux_analysis->conclusion

Figure 2: Experimental workflow for validating a PPP modulator.
G6PDH Activity Assay (Spectrophotometric)

This assay directly measures the activity of the rate-limiting enzyme of the PPP by monitoring the production of NADPH.

  • Principle: G6PDH catalyzes the reduction of NADP+ to NADPH, which is accompanied by an increase in absorbance at 340 nm.

  • Materials:

    • Spectrophotometer capable of reading at 340 nm

    • Cuvettes

    • Purified G6PDH enzyme

    • Tris-HCl buffer (pH 7.4-8.0)

    • Glucose-6-phosphate (G6P) solution

    • NADP+ solution

    • Test compound (this compound) solution

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, NADP+, and the G6PDH enzyme in a cuvette.

    • Add the test compound at various concentrations to the experimental cuvettes. A control cuvette should receive the vehicle solvent.

    • Initiate the reaction by adding the substrate, G6P.

    • Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 340 nm over time.

    • The rate of NADPH production is proportional to the G6PDH activity and can be calculated using the Beer-Lambert law (extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).[4]

  • Data Presentation:

Compound Concentration (µM) G6PDH Activity (% of Control)
Control (Vehicle) 0100
DHEA (Positive Control) 10Value
This compound 1Hypothetical Value
10Hypothetical Value
100Hypothetical Value
Cellular NADPH/NADP+ Ratio Assay

This assay assesses the overall redox state of the cell, which is heavily influenced by PPP activity.

  • Principle: Commercially available kits (e.g., NADP/NADPH-Glo™ Assay) use an enzymatic cycling reaction to generate a luminescent or fluorescent signal proportional to the amount of NADP+ and NADPH in the sample.[5][6] The ratio is determined by measuring the total NADP+/NADPH and then selectively decomposing one form before measurement.

  • Materials:

    • Cell culture reagents

    • NADP/NADPH quantification kit

    • Luminometer or fluorometer

    • Test compound (this compound)

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat cells with the test compound at various concentrations for a specified time.

    • Lyse the cells according to the kit manufacturer's protocol.

    • Perform the assay to measure total NADP+/NADPH and the individual components.

    • Calculate the NADPH/NADP+ ratio.

  • Data Presentation:

Treatment Concentration (µM) Cellular NADPH/NADP+ Ratio
Control (Vehicle) 0Baseline Value
6-AN (Positive Control) 50Value
This compound 1Hypothetical Value
10Hypothetical Value
100Hypothetical Value
Metabolic Flux Analysis using Isotope Tracing

This advanced technique provides a detailed map of how carbon from a labeled substrate (e.g., ¹³C-glucose) flows through different metabolic pathways, including the PPP.

  • Principle: Cells are incubated with a stable isotope-labeled substrate, such as [1,2-¹³C₂]glucose. The distribution of the isotope in downstream metabolites is then analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The specific labeling patterns of metabolites like lactate (B86563) and ribose-5-phosphate can reveal the relative activity of the PPP versus glycolysis.

  • Materials:

    • Cell culture reagents

    • ¹³C-labeled glucose

    • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

    • Test compound (this compound)

  • Procedure:

    • Culture cells in a medium containing the ¹³C-labeled glucose.

    • Treat cells with the test compound.

    • Extract intracellular metabolites.

    • Analyze the isotopic labeling patterns of key metabolites using MS or NMR.

    • Calculate the relative flux through the PPP.

  • Data Presentation:

Treatment Concentration (µM) Relative PPP Flux (% of Glycolysis)
Control (Vehicle) 0Baseline Value
DHEA (Positive Control) 10Value
This compound 1Hypothetical Value
10Hypothetical Value
100Hypothetical Value

Conclusion

The Pentose Phosphate Pathway is a vital metabolic hub with significant implications for health and disease. While the current body of scientific literature does not support a role for this compound in the direct modulation of this pathway, the experimental framework outlined in this guide provides a clear path for its validation. By employing a combination of in vitro enzyme assays, cell-based measurements of redox state, and sophisticated metabolic flux analysis, researchers can definitively assess the impact of this compound or any novel compound on the intricate network of the Pentose Phosphate Pathway. The provided comparative data on known inhibitors serves as a benchmark for interpreting such future findings.

References

Comparative Transcriptomics of L-Threonolactone Treatment: A Methodological Guide and Hypothetical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available transcriptomic data for cells treated directly with L-Threonolactone is scarce. This guide therefore presents a hypothetical comparative transcriptomics study to illustrate the experimental and analytical workflows that researchers and drug development professionals can employ. The presented data and pathways are illustrative and intended to serve as a template for future studies.

Introduction

This compound, a derivative of L-threonic acid, is a compound of interest for its potential biological activities. Understanding its mechanism of action at the molecular level is crucial for its development as a potential therapeutic agent. Comparative transcriptomics, through techniques like RNA sequencing (RNA-seq), offers a powerful approach to elucidate the global changes in gene expression induced by this compound treatment. This guide provides a framework for such a study, comparing the hypothetical transcriptomic effects of this compound with a structurally related compound, L-Threonate, to delineate specific cellular responses.

Hypothetical Comparative Transcriptomic Analysis: this compound vs. L-Threonate

In this hypothetical study, a human cancer cell line (e.g., HeLa) is treated with either this compound or L-Threonate to distinguish the transcriptomic changes unique to the lactone structure from those of its corresponding open-chain carboxylate.

Summary of Hypothetical Gene Expression Changes

Treatment of HeLa cells with this compound is hypothesized to induce significant changes in gene expression related to cellular stress, metabolism, and proliferation. The following table summarizes a hypothetical list of differentially expressed genes (DEGs) following a 24-hour treatment.

Gene SymbolDescriptionlog2 Fold Change (this compound vs. Control)p-valueAssociated Pathway
Upregulated Genes
DDIT3DNA Damage Inducible Transcript 32.51.2e-6ER Stress / Unfolded Protein Response
GADD45AGrowth Arrest and DNA Damage Inducible Alpha2.13.5e-6p53 Signaling
HMOX1Heme Oxygenase 11.98.1e-5Oxidative Stress Response
TRIB3Tribbles Pseudokinase 31.81.4e-4MAPK Signaling
ATF4Activating Transcription Factor 41.72.0e-4Integrated Stress Response
Downregulated Genes
CCND1Cyclin D1-1.55.6e-5Cell Cycle
E2F1E2F Transcription Factor 1-1.89.2e-5Cell Cycle
MYCMYC Proto-Oncogene, bHLH Transcription Factor-2.02.3e-6Cell Proliferation
CDK4Cyclin Dependent Kinase 4-1.34.1e-4Cell Cycle
PCNAProliferating Cell Nuclear Antigen-1.67.8e-5DNA Replication
Comparative Pathway Analysis

A comparative analysis of the top regulated pathways reveals distinct and overlapping responses to this compound and L-Threonate, suggesting both shared and unique mechanisms of action.

PathwayEnrichment Score (this compound)Enrichment Score (L-Threonate)
Endoplasmic Reticulum Stress4.81.5
p53 Signaling Pathway4.21.8
NRF2-mediated Oxidative Stress Response3.92.1
Cell Cycle Regulation-3.5-1.2
Amino Acid Metabolism2.53.8

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded at a density of 1x10^6 cells per well in 6-well plates. After 24 hours, the media is replaced with fresh media containing either 100 µM this compound, 100 µM L-Threonate, or a vehicle control (DMSO).

  • Incubation: Cells are incubated for 24 hours at 37°C in a 5% CO2 incubator.

RNA Isolation and Sequencing
  • RNA Extraction: Total RNA is extracted from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

  • Library Preparation: RNA quality is assessed using an Agilent Bioanalyzer. RNA-seq libraries are prepared using the TruSeq Stranded mRNA Library Prep Kit (Illumina).

  • Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.

Bioinformatics Analysis
  • Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality bases are trimmed using Trimmomatic.

  • Alignment: The cleaned reads are aligned to the human reference genome (GRCh38) using the STAR aligner.

  • Differential Gene Expression: Gene counts are quantified using featureCounts. Differential expression analysis is performed using DESeq2 in R. Genes with a |log2 fold change| > 1 and a p-value < 0.05 are considered differentially expressed.

  • Pathway Analysis: Gene set enrichment analysis (GSEA) is performed to identify enriched biological pathways using the KEGG and Gene Ontology (GO) databases.

Visualizations

Hypothetical Signaling Pathway Modulated by this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Cellular_Uptake Cellular Uptake This compound->Cellular_Uptake ROS Increased ROS Cellular_Uptake->ROS ER_Stress ER Stress ROS->ER_Stress PERK PERK ER_Stress->PERK ATF4 ATF4 PERK->ATF4 ATF4_n ATF4 ATF4->ATF4_n translocation CHOP DDIT3 (CHOP) CHOP_n DDIT3 (CHOP) ATF4_n->CHOP_n transactivation GADD45A_n GADD45A ATF4_n->GADD45A_n transactivation Apoptosis_Genes Apoptosis-related Genes CHOP_n->Apoptosis_Genes Cell_Cycle_Arrest_Genes Cell Cycle Arrest Genes GADD45A_n->Cell_Cycle_Arrest_Genes

Caption: Hypothetical signaling cascade initiated by this compound treatment.

Experimental and Analytical Workflow

G cluster_exp Experimental Phase cluster_ana Analytical Phase Cell_Culture Cell Culture (HeLa) Treatment Treatment (Control, this compound, L-Threonate) Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Alignment Alignment to Genome (STAR) QC->Alignment Quantification Gene Quantification (featureCounts) Alignment->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Pathway_Analysis Pathway & GO Analysis (GSEA) DEA->Pathway_Analysis Data_Visualization Data Visualization (Volcano Plots, Heatmaps) Pathway_Analysis->Data_Visualization

Caption: Workflow for comparative transcriptomic analysis.

Safety Operating Guide

Proper Disposal of L-Threonolactone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of L-Threonolactone, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed to provide clear, step-by-step guidance for the handling and disposal of this compound waste streams.

Summary of Key Chemical and Safety Data

Proper handling and disposal procedures are predicated on a clear understanding of the material's properties. The table below summarizes essential information for this compound.

PropertyValue
Chemical Name This compound
Synonyms (3R,4S)-Dihydro-3,4-dihydroxy-2(3H)-furanone, L-Threonic acid γ-lactone
CAS Number 21730-93-8
Molecular Formula C₄H₆O₄
Molecular Weight 118.09 g/mol
GHS Hazard Classification No data available
Disposal Recommendation Licensed chemical destruction plant or controlled incineration. Do not discharge to sewer systems. [1]

Step-by-Step Disposal Protocol for this compound

Adherence to a strict, procedural workflow is critical for the safe disposal of this compound. The following steps provide a detailed methodology for managing all forms of this compound waste.

1. Waste Identification and Segregation:

  • Solid Waste: Unused, expired, or contaminated solid this compound should be collected in a designated, leak-proof container clearly labeled "this compound Solid Waste."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, designated, and properly sealed waste container labeled "this compound Liquid Waste." Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing papers that have come into contact with this compound should be collected in a designated container for solid chemical waste.

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure appropriate PPE is worn, including a lab coat, safety glasses, and chemical-resistant gloves.

3. Waste Container Management:

  • All waste containers must be kept closed except when adding waste.

  • Ensure all labels are accurate and clearly visible.

  • Store waste containers in a designated satellite accumulation area within the laboratory.

4. Disposal of Solid this compound Waste:

  • Carefully transfer solid this compound waste into the designated solid waste container, avoiding the creation of dust.

  • Once the container is full, or in accordance with your institution's policies, arrange for pickup by your licensed chemical waste disposal service.

5. Disposal of Liquid this compound Waste:

  • Pour liquid waste carefully into the designated liquid waste container, avoiding splashes.

  • Arrange for professional disposal through your institution's EHS department. Do not pour down the drain. [1]

6. Decontamination and Disposal of Empty Containers:

  • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., water, if appropriate for the formulation).

  • The first rinsate should be collected and disposed of as liquid this compound waste.[1] Subsequent rinses may be managed as non-hazardous waste, pending institutional guidelines.

  • After rinsing, deface the label on the empty container and dispose of it according to your facility's procedures for non-hazardous laboratory glass or plastic.

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

L_Threonolactone_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure, Contaminated) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid labware Contaminated Labware (Gloves, Tips) waste_type->labware Labware collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_labware Collect in Solid Chemical Waste Container labware->collect_labware store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_labware->store disposal Arrange for Professional Chemical Waste Disposal store->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

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Reactant of Route 1
L-Threonolactone
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.